molecular formula C11H17NO5 B2895248 Boc-Ser(O-propargyl)-OH CAS No. 145205-94-3

Boc-Ser(O-propargyl)-OH

货号: B2895248
CAS 编号: 145205-94-3
分子量: 243.259
InChI 键: NFJGVLNEGPVSTA-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Ser(O-propargyl)-OH is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJGVLNEGPVSTA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-Ser(O-propargyl)-OH: A Versatile Building Block for Peptide Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-O-propargyl-L-serine, commonly referred to as Boc-Ser(O-propargyl)-OH, is a synthetically modified amino acid derivative that has emerged as a valuable tool in the fields of chemical biology, peptide synthesis, and drug development. Its unique structure, featuring a Boc protecting group on the alpha-amino group and a propargyl ether on the serine side-chain, allows for its seamless integration into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The terminal alkyne functionality of the propargyl group serves as a versatile handle for post-synthetic modifications via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis and subsequent bioconjugation, and its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in a range of organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). The key physicochemical properties are summarized in the table below. It is important to note that while some specific data for this compound is available, other parameters are often reported for the closely related and more common Boc-Ser-OH and are provided here for reference.

PropertyValueReference
Chemical Name N-α-tert-Butoxycarbonyl-O-propargyl-L-serineN/A
Synonyms Boc-L-Ser(propargyl)-OHN/A
CAS Number 145205-94-3[1][2]
Molecular Formula C₁₁H₁₇NO₅[1][2]
Molecular Weight 243.26 g/mol [1][2]
Appearance White to off-white powderGeneral Observation
Purity (Typical) ≥95% (HPLC)Supplier Data
Melting Point Data not available for this compound. For Boc-Ser-OH: 88-93 °C.[3]
Optical Rotation Data not available for this compound. For Boc-Ser-OH: [α]20/D +5.0 to +7.0° (c=1 in methanol).
Solubility Soluble in DMF, DCM, and other organic solvents.General Knowledge

Core Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of modified peptides and bioconjugates. The propargyl group introduces a bioorthogonal handle that does not interfere with the native chemical functionalities of the peptide. This allows for the specific and efficient attachment of a wide array of molecules, including:

  • Fluorophores and Imaging Agents: For tracking and visualizing peptides in biological systems.

  • Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic properties of therapeutic peptides.

  • Small Molecule Drugs: To create peptide-drug conjugates (PDCs) for targeted drug delivery.[4]

  • Carbohydrates: For the synthesis of glycopeptides with enhanced stability or altered biological activity.

  • Other Peptides or Proteins: To generate complex biomolecular architectures.

The ability to introduce modifications at a specific site within a peptide sequence is crucial for structure-activity relationship (SAR) studies and the optimization of peptide-based therapeutics.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS) and the subsequent modification of the propargylated peptide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Incorporation of this compound via Boc-SPPS

This protocol outlines the manual synthesis of a peptide containing a this compound residue on a Merrifield resin. The steps can be adapted for automated peptide synthesizers.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-amino acids (including this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling reagents (e.g., HBTU/HOBt)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

  • Diethyl ether, cold

  • Methanol (MeOH)

  • Solid Phase Synthesis Vessel

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a solid-phase synthesis vessel.[1]

  • First Amino Acid Coupling (Esterification):

    • Couple the first Boc-amino acid (as its cesium salt for improved efficiency and to avoid side reactions) to the resin.[1]

    • Alternatively, use a pre-loaded resin.

  • Deprotection of the Boc Group:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.[1]

    • Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DCM (2 x 2 minutes).[1]

    • Wash the resin with DCM.

  • Amino Acid Coupling (including this compound):

    • In a separate vessel, pre-activate the next Boc-amino acid (e.g., 3-4 equivalents) with a coupling reagent such as DCC in DCM or HBTU/HOBt in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Repeat Deprotection, Neutralization, and Coupling Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence until the desired length is achieved.

  • Final Deprotection: Perform a final Boc deprotection as described in step 3.

  • Peptide Cleavage from Resin:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive side chains. This step should be performed in a specialized apparatus and with appropriate safety precautions.

    • The cleavage reaction is typically carried out for 1-2 hours at 0°C.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether to remove scavengers and by-products.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final propargylated peptide as a white powder.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Propargylated Peptide

This protocol describes a general procedure for the "click" reaction between the synthesized propargyl-containing peptide and an azide-functionalized molecule (e.g., a fluorescent dye, PEG, or small molecule).

Materials:

  • Propargylated peptide

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended to protect the peptide from oxidative damage)

  • Phosphate buffer or other suitable aqueous buffer system

  • DMSO or other organic co-solvent if needed for solubility

  • Reaction vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the propargylated peptide in the chosen buffer.

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).

    • If using a ligand, prepare a stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a reaction vial, combine the propargylated peptide solution, the azide-functionalized molecule, and the TBTA solution (if used).

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations typically range from 10 µM to 1 mM for the peptide and azide (B81097), with a slight excess of the azide often used. The copper and ascorbate are typically used in catalytic amounts (e.g., 0.1-0.2 equivalents relative to the limiting reagent).

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature with gentle agitation.

    • The reaction is typically complete within 1-4 hours, but can be monitored by RP-HPLC or mass spectrometry.

  • Purification of the Conjugate:

    • Purify the resulting peptide conjugate using RP-HPLC to remove unreacted starting materials, catalyst, and by-products.

    • Characterize the final product by mass spectrometry and other analytical techniques to confirm successful conjugation.

    • Lyophilize the pure fractions to obtain the final bioconjugate.

Mandatory Visualizations

Chemical Structure and Reaction Scheme

A schematic of the CuAAC reaction with this compound.

Experimental Workflow: Peptide Synthesis and Conjugation

G start Start: Merrifield Resin swell 1. Resin Swelling (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize 3. Neutralization (DIEA in DCM) deprotect->neutralize couple 4. Amino Acid Coupling (Boc-AA-OH, DCC/HBTU) neutralize->couple repeat Repeat Steps 2-4 for each amino acid couple->repeat repeat->deprotect Next AA cleave 5. Cleavage from Resin (HF or TFMSA) repeat->cleave Final AA purify_peptide 6. Peptide Purification (RP-HPLC) cleave->purify_peptide propargyl_peptide Propargylated Peptide purify_peptide->propargyl_peptide click 7. CuAAC Reaction (Peptide-Alkyne + R-Azide, CuSO4, NaAsc) propargyl_peptide->click purify_conjugate 8. Conjugate Purification (RP-HPLC) click->purify_conjugate final_product Final Bioconjugate purify_conjugate->final_product

Workflow for peptide synthesis and subsequent bioconjugation.

Applications in Drug Discovery and Development

The ability to introduce a propargyl group into a peptide sequence via this compound has significant implications for drug discovery and development.

  • Peptide Stapling: The alkyne handle can be used in intramolecular cyclization reactions to create "stapled" peptides. These conformationally constrained peptides often exhibit enhanced proteolytic stability, increased cell permeability, and improved binding affinity to their targets.[5][6]

  • Peptide-Drug Conjugates (PDCs): By attaching a cytotoxic drug to a tumor-targeting peptide, PDCs can be developed to selectively deliver the therapeutic agent to cancer cells, thereby reducing systemic toxicity. The click reaction provides a robust method for linking the drug to the peptide.

  • Development of Novel Biomaterials: The modification of peptides with polymers or other materials can lead to the creation of novel hydrogels, nanoparticles, and other biomaterials with applications in tissue engineering and drug delivery.

  • Probing Biological Systems: The site-specific labeling of peptides with fluorescent probes or affinity tags enables researchers to study peptide-protein interactions, cellular localization, and other biological processes with high precision.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in peptide chemistry and drug development. Its compatibility with standard Boc-SPPS protocols allows for the straightforward incorporation of a bioorthogonal alkyne handle into peptide sequences. This enables a wide range of post-synthetic modifications via the highly efficient CuAAC reaction, facilitating the development of novel therapeutic peptides, diagnostic agents, and advanced biomaterials. The methodologies and applications outlined in this guide highlight the significant potential of this compound to advance research and innovation in the life sciences.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of N-tert-Butoxycarbonyl-O-propargyl-L-serine, commonly referred to as Boc-Ser(O-propargyl)-OH. This valuable synthetic building block is a cornerstone in the fields of bioconjugation, peptide synthesis, and drug development, primarily due to the presence of a terminal alkyne group, which enables highly efficient and specific "click chemistry" reactions.

Core Chemical Properties

This compound is a derivative of the amino acid L-serine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the amine and a propargyl ether linkage on the side-chain hydroxyl group. This unique structure imparts specific chemical characteristics crucial for its utility in complex molecular synthesis.

Physicochemical Data

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, the known specifications are summarized below. For comparative purposes, data for the closely related compound, Boc-L-serine, is also provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 145205-94-3[1][2][3][4][5]
Molecular Formula C₁₁H₁₇NO₅[1][3][4]
Molecular Weight 243.26 g/mol [1][3][4]
Purity ≥98%[1]
SMILES --INVALID-LINK--(COCC#C)C(O)=O[1]
Bioactivity Alkyne-containing click chemistry reagent[1]

Table 2: Comparative Physicochemical Properties of Related Serine Derivatives

PropertyBoc-L-Serine-OHBoc-D-Ser(Bzl)-OH
CAS Number 3262-72-423680-31-1
Molecular Formula C₈H₁₅NO₅C₁₅H₂₁NO₅
Molecular Weight 205.21 g/mol 295.33 g/mol
Melting Point 91 °C (dec.)58-60 °C
Optical Activity [α]20/D −3.5±0.5°, c = 2% in acetic acid[α]20/D +20±1°, c = 2% in ethanol: water (4:1)
Storage Temperature 2-8°CRoom Temperature
Solubility and Stability

This compound is expected to be soluble in a range of organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and methanol. Based on supplier information, the compound should be stored at -20°C for long-term stability.[1] The Boc protecting group is sensitive to strong acids, which is a key feature for its removal during synthesis.[6][7]

Key Applications in Research and Development

The primary utility of this compound lies in its dual functionality: the Boc-protected amino acid backbone for peptide synthesis and the terminal alkyne for bio-orthogonal ligation.

  • Click Chemistry: The propargyl group is a ready handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage of the serine-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage.[][9] This is widely exploited for:

    • Bioconjugation: Attaching peptides to other biomolecules like proteins, nucleic acids, or carbohydrates.

    • Drug Delivery: Linking peptides or other targeting moieties to drug-loaded nanoparticles or polymers.

    • Surface Modification: Immobilizing peptides onto surfaces for various biomedical and diagnostic applications.

  • Peptide Synthesis: As a protected amino acid, this compound can be incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[7][10][11] The propargyl group remains intact during the synthesis and can be used for post-synthetic modification of the peptide.

  • Antibody-Drug Conjugates (ADCs): The alkyne functionality makes this molecule a valuable linker component in the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[1][3][4]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments involving this compound.

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[7]

  • Boc Deprotection:

    • Treat the resin-bound peptide with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[7]

    • Follow with a 20-minute treatment with 50% TFA in DCM to completely remove the N-terminal Boc group.[7]

    • Wash the resin thoroughly with DCM and then isopropanol (B130326) to remove residual acid.[7]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[12]

    • Wash the resin again with DCM.

  • Amino Acid Coupling:

    • Dissolve this compound (3-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA (6-8 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

    • Monitor the reaction completion using a qualitative method like the ninhydrin (B49086) test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between a peptide containing a propargyl-serine residue and an azide-functionalized molecule.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing peptide (e.g., in water or a buffer/organic solvent mixture).

    • Prepare a stock solution of the azide-containing molecule.

    • Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[13]

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-peptide, azide molecule, and the copper ligand.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • The final concentrations are typically in the range of: 0.1-1 mM peptide, 1-5 equivalents of azide, 50-100 µM CuSO₄, 250-500 µM ligand, and 1-5 mM sodium ascorbate.[13]

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be gently agitated.

  • Purification:

    • Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques, such as reverse-phase HPLC.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the central role of this compound.

spss_workflow resin Resin Support deprotection Boc Deprotection (TFA/DCM) resin->deprotection Start Cycle neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling of This compound neutralization->coupling washing Washing coupling->washing washing->deprotection Next Amino Acid peptide Peptide Chain with Propargyl Group washing->peptide Final Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

cuaac_reaction cluster_reactants Reactants cluster_catalyst Catalytic System propargyl_peptide Peptide-Ser(O-propargyl) product Triazole-Linked Conjugate propargyl_peptide->product azide_molecule Azide-Molecule (R-N3) azide_molecule->product copper Cu(II)SO4 + Na-Ascorbate -> Cu(I) copper->product Catalyzes ligand Stabilizing Ligand (e.g., TBTA) ligand->copper Stabilizes

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

logical_relationship boc_ser This compound spps Solid-Phase Peptide Synthesis boc_ser->spps Incorporation peptide Propargylated Peptide spps->peptide Yields click Click Chemistry (CuAAC) conjugate Bioconjugate (e.g., ADC, Glycopeptide) click->conjugate Forms peptide->click Substrate for drug_dev Drug Development & Research conjugate->drug_dev Application in

Caption: The central role of this compound in synthetic pathways for drug development.

References

An In-depth Technical Guide to Boc-Ser(O-propargyl)-OH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-propargyl-L-serine, commonly known as Boc-Ser(O-propargyl)-OH. It details its chemical structure, physicochemical properties, and its significant applications in peptide synthesis and bioconjugation, particularly through "click" chemistry. This document is intended to serve as a valuable resource for professionals in the fields of chemical biology, drug discovery, and materials science.

Core Compound Structure and Properties

This compound is a derivative of the amino acid L-serine. It is strategically modified with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a propargyl group ether-linked to the side-chain hydroxyl. This dual functionality makes it a versatile building block in modern synthetic chemistry. The Boc group provides a stable, acid-labile protecting group for the amine, essential for controlled, stepwise peptide synthesis. The terminal alkyne of the propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."

Chemical Structure:

Physicochemical Data

Quantitative data for this compound and its common precursor, Boc-Ser-OH, are summarized below for comparative analysis.

PropertyThis compoundBoc-Ser-OH (Precursor)
Molecular Formula C₁₁H₁₇NO₅C₈H₁₅NO₅
Molecular Weight 243.26 g/mol 205.21 g/mol
CAS Number 145205-94-33262-72-4
Appearance White to off-white solidWhite crystalline powder[1]
Melting Point Not available91 °C (decomposes)[1]
Optical Rotation [α]D²⁰ Not available-3.5±0.5° (c=2% in acetic acid)[1]
Storage Temperature -20°C (recommended)2-8°C

Experimental Protocols

The utility of this compound is realized through its synthesis and subsequent application in peptide modification. The following sections provide detailed methodologies for these key processes.

Synthesis of this compound

This protocol describes a general method for the propargylation of the side-chain hydroxyl group of Boc-L-serine.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-L-serine in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Peptide Modification using this compound via Click Chemistry

This protocol outlines the incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS), followed by a CuAAC "click" reaction to conjugate a molecule of interest.

Part A: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell a suitable resin (e.g., MBHA resin) in dichloromethane (B109758) (DCM).

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of 10% diisopropylethylamine (DIPEA) in DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (or another Boc-protected amino acid) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole).

  • Purification: Purify the crude alkyne-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: Dissolve the purified alkyne-modified peptide and an azide-containing molecule of interest (e.g., an azide-modified fluorescent dye, PEG chain, or small molecule drug) in a mixture of water and tert-butanol.

  • Catalyst Preparation: Prepare a fresh solution of sodium ascorbate (B8700270) and a solution of copper(II) sulfate (CuSO₄).

  • Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The in-situ reduction of Cu(II) to the catalytic Cu(I) species will initiate the cycloaddition.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by LC-MS or RP-HPLC.

  • Purification: Upon completion, purify the resulting triazole-linked peptide conjugate by RP-HPLC.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.

synthesis_workflow boc_ser Boc-Ser-OH boc_ser_prop This compound boc_ser->boc_ser_prop Propargylation propargyl_br Propargyl Bromide propargyl_br->boc_ser_prop na_h NaH, THF na_h->boc_ser_prop

Caption: Synthesis of this compound from Boc-Ser-OH.

peptide_modification_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_click Click Chemistry resin Resin deprotection Boc Deprotection (TFA) resin->deprotection coupling Coupling of This compound deprotection->coupling elongation Peptide Elongation coupling->elongation cleavage Cleavage from Resin (HF) elongation->cleavage alkyne_peptide Alkyne-Modified Peptide cleavage->alkyne_peptide final_product Modified Peptide Conjugate alkyne_peptide->final_product CuAAC Reaction azide_mol Azide-Molecule (R-N3) azide_mol->final_product catalyst CuSO4, Na Ascorbate catalyst->final_product

Caption: Workflow for peptide modification using this compound.

Applications in Drug Development and Research

The unique structure of this compound makes it a valuable tool in several areas of research and development:

  • Peptide Labeling: The propargyl group allows for the straightforward attachment of reporter molecules such as fluorophores or biotin (B1667282) for imaging and pull-down assays.

  • PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to peptides can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

  • Antibody-Drug Conjugates (ADCs): this compound can be incorporated into peptide-based linkers used in ADCs. The alkyne handle facilitates the attachment of potent cytotoxic drugs to the antibody via a stable triazole linkage.

  • Material Science: The ability to form stable covalent bonds through click chemistry allows for the functionalization of surfaces and polymers with peptides, creating novel biomaterials with tailored properties.

References

A Technical Guide to Boc-Ser(O-propargyl)-OH: A Key Reagent for Click Chemistry in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-propargyl-L-serine, commonly referred to as Boc-Ser(O-propargyl)-OH (CAS Number: 145205-94-3). This document details its physicochemical properties, synthesis, and applications, with a particular focus on its role as a critical building block in bioconjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Detailed experimental protocols for its synthesis and use in click chemistry are provided, alongside structured data tables and workflow diagrams to support researchers in the fields of peptide synthesis, drug discovery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a synthetically modified amino acid that incorporates a terminal alkyne group via a propargyl ether linkage to the serine side chain. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amine terminus and the carboxylic acid functionality makes it a versatile building block for solid-phase peptide synthesis (SPPS) and other organic syntheses. The key feature of this molecule is the propargyl group, which serves as a handle for "click chemistry," enabling the covalent ligation of this amino acid to molecules bearing an azide (B81097) group with high efficiency and specificity. This has significant implications for the construction of complex biomolecules, including glycoproteins, and for the development of ADCs where a linker is required to attach a cytotoxic payload to a monoclonal antibody.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.

PropertyValueReferences
CAS Number 145205-94-3[1][2][3]
Molecular Formula C11H17NO5[1][2]
Molecular Weight 243.26 g/mol [1][2]
Appearance White to off-white solid
Purity Typically ≥95%[1]
SMILES C--INVALID-LINK--(NC(=O)OC(C)(C)C)C(O)=O[1]
InChI Key InChI=1S/C11H17NO5/c1-5-6-17-7-8(12-10(14)16-11(2,3)4)9(13)15/h1,8H,6-7H2,2-4H3,(H,12,14)(H,13,15)/t8-/m0/s1
Storage Store at -20°C for long-term stability[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the propargylation of the side-chain hydroxyl group of a suitably protected serine derivative. A common and effective method is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack a propargyl halide.

Experimental Protocol: Synthesis via Propargylation of N-Boc-L-serine

This protocol is adapted from general procedures for the propargylation of alcohols.

Materials:

  • N-Boc-L-serine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-L-serine (1.0 eq). Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Propargylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a prime substrate for CuAAC reactions. The terminal alkyne of the propargyl group readily reacts with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,2,3-triazole linkage. This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation.

Experimental Protocol: General Procedure for CuAAC Ligation

This protocol provides a general method for the conjugation of this compound to an azide-containing molecule (e.g., an azido-sugar or an azide-modified peptide).

Materials:

  • This compound

  • Azide-containing molecule (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biological applications)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Reactant Preparation: Dissolve this compound (1.1 eq) and the azide-containing molecule (1.0 eq) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO4·5H2O in water. If using a ligand, pre-mix the CuSO4 solution with the ligand solution.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO4 solution (or the pre-mixed catalyst-ligand solution).

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or HPLC. Reactions are often complete within 1-4 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The product can then be purified by standard methods such as column chromatography or preparative HPLC.

Role in Drug Development and Signaling Pathway Visualization

The ability to incorporate a clickable handle into peptides and other biomolecules makes this compound a valuable tool in drug development. A primary application is in the construction of Antibody-Drug Conjugates (ADCs).

Workflow for ADC Development using this compound

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of an ADC.

ADC_Workflow cluster_synthesis Synthesis of Components cluster_conjugation Conjugation cluster_characterization Characterization & Testing Boc_Ser_Propargyl_OH This compound Synthesis Peptide_Linker_Synthesis Peptide Linker Synthesis (incorporating this compound) Boc_Ser_Propargyl_OH->Peptide_Linker_Synthesis Incorporation Click_Chemistry CuAAC Click Chemistry (Linker + Payload) Peptide_Linker_Synthesis->Click_Chemistry Azide_Payload Synthesis of Azide-modified Cytotoxic Payload Azide_Payload->Click_Chemistry Final_Conjugation Conjugation of Linker-Payload to Antibody Click_Chemistry->Final_Conjugation Antibody_Modification Antibody Production & Site-specific Modification Antibody_Modification->Final_Conjugation ADC_Purification ADC Purification (e.g., Chromatography) Final_Conjugation->ADC_Purification ADC_Characterization Biophysical & Chemical Characterization ADC_Purification->ADC_Characterization In_Vitro_Testing In Vitro & In Vivo Efficacy & Safety Testing ADC_Characterization->In_Vitro_Testing

Caption: Workflow for ADC development using this compound.

Signaling Pathway Context: ADC Mechanism of Action

The resulting ADC, once administered, follows a specific pathway to deliver its cytotoxic payload to cancer cells.

ADC_Mechanism ADC Antibody-Drug Conjugate (in circulation) Binding ADC binds to cell surface antigen ADC->Binding Tumor_Cell Tumor Cell with Target Antigen Tumor_Cell->Binding Internalization Receptor-mediated endocytosis Binding->Internalization Lysosome Lysosomal Trafficking & Degradation Internalization->Lysosome Payload_Release Cleavage of Linker & Release of Cytotoxic Payload Lysosome->Payload_Release Cell_Death Payload induces cell apoptosis Payload_Release->Cell_Death

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

Conclusion

This compound is a highly valuable and versatile reagent for modern chemical biology and drug discovery. Its unique structure, combining the features of a protected amino acid with a reactive alkyne handle, facilitates its use in robust and efficient click chemistry reactions. This technical guide has provided essential data, detailed experimental protocols, and logical workflows to aid researchers in harnessing the potential of this compound for the synthesis of complex biomolecules and the development of innovative therapeutics. The continued application of such well-designed chemical tools will undoubtedly accelerate advancements in medicine and biotechnology.

References

An In-Depth Technical Guide to Boc-Ser(O-propargyl)-OH: Synthesis, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-propargyl-L-serine (Boc-Ser(O-propargyl)-OH), a key building block in modern chemical biology and drug discovery. Its unique structure, featuring a protected amino acid and a terminal alkyne, makes it an invaluable tool for the site-specific modification of peptides and other biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Compound Properties

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group is modified with a propargyl ether. This dual-functionality allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal conjugation.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol
Appearance White to off-white solidCommercially available
CAS Number 145205-94-3
Primary Application Click Chemistry Reagent

A dicyclohexylamine (B1670486) (DCHA) salt form of this compound is also commercially available, which exhibits a higher molecular weight and may offer advantages in terms of stability and handling.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of Williamson ether synthesis for O-alkylation of alcohols.

Materials:

  • N-Boc-L-serine

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend N-Boc-L-serine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred suspension. The reaction mixture will be stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete deprotonation of both the hydroxyl and carboxylic acid groups.

  • Propargylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.1 equivalents) dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Most of the THF is removed under reduced pressure. The aqueous residue is then diluted with water and washed with diethyl ether to remove mineral oil. The aqueous layer is acidified to pH 3 with 1M HCl and then extracted three times with ethyl acetate.

  • Drying and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield pure this compound.

Application in Bioconjugation: The Click Chemistry Approach

The terminal alkyne group of this compound is the key to its utility in bioconjugation. It serves as a handle for the highly efficient and specific CuAAC reaction with an azide-functionalized molecule.[2] This reaction forms a stable triazole linkage, effectively "clicking" the two molecules together.[3] This methodology is widely used for peptide labeling, PEGylation, and the synthesis of complex peptide conjugates.[3]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargylated Peptide

This protocol outlines a general procedure for the solution-phase click chemistry conjugation of a peptide containing an O-propargyl-serine residue with an azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide).[4][5]

Materials:

  • Alkyne-modified peptide (containing this compound residue, post-synthesis and purification)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or another suitable aqueous buffer

  • DMSO (if required to dissolve reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified peptide in the chosen aqueous buffer.

    • Prepare a stock solution of the azide-functionalized molecule. If it is not water-soluble, dissolve it in a minimal amount of DMSO and then dilute with the aqueous buffer.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA ligand (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified peptide solution and the azide-functionalized molecule solution (typically a slight excess of the azide (B81097) is used, e.g., 1.2-2 equivalents).

    • Add the THPTA ligand solution to the mixture. The final concentration of the ligand is typically five times that of the copper sulfate.[4]

    • Add the CuSO₄ solution. The final concentration of copper can range from 50 µM to 1 mM, depending on the scale and nature of the reactants.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 equivalents) to the copper sulfate to maintain copper in the Cu(I) oxidation state.[5]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification: Once the reaction is complete, the desired conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Experimental Workflow and Visualization

The incorporation of this compound into a peptide and its subsequent modification via click chemistry typically follows a well-defined workflow, particularly when using solid-phase peptide synthesis (SPPS).

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Modification Resin 1. Resin Swelling Deprotection 2. N-terminal Deprotection Resin->Deprotection DMF Coupling 3. Amino Acid Coupling Deprotection->Coupling Neutralization Capping 4. Capping (Optional) Coupling->Capping Coupling Reagents (e.g., HATU, DIC) Repeat Repeat Steps 2-3 Coupling->Repeat Incomplete coupling Cleavage 5. Cleavage from Resin Coupling->Cleavage Final AA coupled Capping->Deprotection Repeat->Coupling Purification1 6. Peptide Purification Cleavage->Purification1 e.g., TFA cocktail Click_Reaction 7. Click Chemistry (CuAAC) Purification1->Click_Reaction Purified Alkyne-Peptide Purification2 8. Final Conjugate Purification Click_Reaction->Purification2 CuSO4, NaAscorbate Azide-Molecule Final_Product Labeled Peptide Conjugate Purification2->Final_Product RP-HPLC

Caption: Workflow for peptide labeling using this compound.

The diagram above illustrates the key stages, from the initial solid-phase synthesis of the alkyne-containing peptide to the final purification of the labeled conjugate. The process begins with standard SPPS cycles of deprotection and coupling, where this compound is incorporated at the desired position. Following cleavage from the resin and initial purification, the peptide is subjected to the CuAAC reaction to attach the desired molecule. A final purification step yields the pure, site-specifically labeled peptide conjugate.

Signaling Pathways and Logical Relationships

While this compound is a tool for bioconjugation rather than a direct modulator of signaling pathways, its application is pivotal in elucidating these pathways. For instance, a peptide hormone or a kinase substrate could be synthesized incorporating this modified amino acid. Subsequent "clicking" of a fluorescent probe or an affinity tag allows for the visualization and tracking of the peptide's interaction with its receptor or its post-translational modification by an enzyme, thereby providing insights into the dynamics of a signaling cascade.

logical_relationship cluster_synthesis Peptide Probe Synthesis cluster_conjugation Bioconjugation cluster_application Biological Application Peptide Bioactive Peptide Sequence (e.g., Kinase Substrate) SPPS Solid-Phase Peptide Synthesis Peptide->SPPS BocSer This compound BocSer->SPPS AlkynePeptide Alkyne-Modified Peptide SPPS->AlkynePeptide CuAAC Click Chemistry (CuAAC) AlkynePeptide->CuAAC AzideProbe Azide-Functionalized Probe (e.g., Fluorophore, Biotin) AzideProbe->CuAAC LabeledPeptide Labeled Peptide Probe CuAAC->LabeledPeptide CellSystem Cellular System / Lysate LabeledPeptide->CellSystem Interaction Interaction with Target (e.g., Kinase, Receptor) CellSystem->Interaction Detection Detection & Analysis (e.g., Fluorescence Microscopy, Western Blot) Interaction->Detection Insight Elucidation of Signaling Pathway Detection->Insight

Caption: Logical workflow for using this compound to study signaling pathways.

This diagram illustrates the logical progression from the synthesis of a bespoke peptide probe to its application in a biological system to gain functional insights. The specificity and efficiency of the click chemistry step are crucial for generating high-quality probes for these sensitive biological assays.

References

An In-Depth Technical Guide to the Synthesis of Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-(tert-Butoxycarbonyl)-O-propargyl-L-serine, commonly abbreviated as Boc-Ser(O-propargyl)-OH. This valuable amino acid derivative is a critical building block in the fields of chemical biology and drug discovery, primarily utilized as a versatile handle for the introduction of alkyne functionalities into peptides and other biomolecules. The presence of the terminal alkyne allows for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile conjugation of various molecular entities such as fluorophores, imaging agents, and drug payloads.

This document outlines a robust multi-step synthetic pathway, commencing with readily available L-serine. The synthesis involves the protection of the amine and carboxyl groups, followed by the crucial O-propargylation of the serine hydroxyl group, and concluding with the selective deprotection of the carboxyl group to yield the final product. Detailed experimental protocols, quantitative data, and reaction scheme visualizations are provided to facilitate the successful replication of this synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from L-serine. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: O-Propargylation cluster_3 Step 4: Hydrolysis L_Serine L-Serine Boc_Ser_OH Boc-Ser-OH L_Serine->Boc_Ser_OH (Boc)2O, Base Boc_Ser_OMe Boc-Ser-OMe Boc_Ser_OH->Boc_Ser_OMe CH3I, K2CO3, DMF Boc_Ser_O_propargyl_OMe Boc-Ser(O-propargyl)-OMe Boc_Ser_OMe->Boc_Ser_O_propargyl_OMe Propargyl derivative, Lewis Acid Final_Product This compound Boc_Ser_O_propargyl_OMe->Final_Product LiOH, H2O/THF

Figure 1: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine (Boc-Ser-OH)

This initial step involves the protection of the amino group of L-serine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
L-Serine105.0931.70.30
Di-tert-butyl dicarbonate218.2578.40.36
1 N Sodium Hydroxide (B78521) (NaOH)40.00620 mL0.62
Dioxane88.11280 mL-
1 N Potassium Bisulfate (KHSO₄)136.17~620 mL-
Ethyl Acetate (B1210297)88.113 x 1000 mL-
Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • A solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL) is prepared in a suitable reaction vessel and cooled in an ice bath.

  • A solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in dioxane (280 mL) is added to the stirred L-serine solution via an addition funnel.

  • The resulting two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated to approximately half its original volume by rotary evaporation at 35°C.

  • The concentrated solution is cooled in an ice bath and acidified to a pH of 2-3 by the slow addition of 1 N potassium bisulfate.

  • The acidified aqueous layer is extracted with ethyl acetate (3 x 1000 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-serine Methyl Ester (Boc-Ser-OMe)

The carboxylic acid of Boc-Ser-OH is protected as a methyl ester to prevent its interference in the subsequent O-propargylation step.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
N-Boc-L-serine205.2132.40.16
Potassium Carbonate (K₂CO₃)138.2124.30.176
Methyl Iodide (CH₃I)141.9446.3 (20.0 mL)0.32
Dimethylformamide (DMF)73.09150 mL-
Ethyl Acetate88.11300 mL-
Water18.02300 mL-
Brine-2 x 300 mL-
Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL) in an ice-water bath, solid potassium carbonate (24.3 g, 0.176 mol) is added.

  • After stirring for 10 minutes, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension.

  • The mixture is stirred at 0°C for 30 minutes, during which it may solidify.

  • The reaction is then warmed to room temperature and stirred for an additional hour, with completion monitored by TLC.

  • The reaction mixture is filtered by suction, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).

  • The organic phase is washed with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give N-Boc-L-serine methyl ester as a pale amber oil with a reported yield of 86%.[1] This product is typically used in the next step without further purification.

Step 3: Synthesis of N-(tert-Butoxycarbonyl)-O-propargyl-L-serine Methyl Ester

The hydroxyl group of Boc-Ser-OMe is etherified with a propargyl group. The Nicholas reaction, utilizing a cobalt-complexed propargyl ether, has been shown to be a high-yielding method.[1]

Conceptual Reaction Scheme:

Figure 2: Conceptual scheme of the Nicholas reaction for O-propargylation.

Materials and Reagents:

Reagent/MaterialNotes
N-Boc-L-serine methyl esterFrom Step 2
Co₂(CO)₆-methyl propargyl etherPrepared from methyl propargyl ether and dicobalt octacarbonyl
Boron trifluoride diethyl etherate (BF₃·OEt₂)Lewis acid catalyst
Dichloromethane (B109758) (DCM)Anhydrous, as reaction solvent
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)For oxidative decomplexation
AcetoneSolvent for decomplexation

Procedure (General Outline based on similar reactions[1]):

  • The Co₂(CO)₆-methyl propargyl ether complex is prepared according to literature procedures.

  • A solution of N-Boc-L-serine methyl ester in anhydrous dichloromethane is cooled to 0°C.

  • Boron trifluoride diethyl etherate is added, followed by the Co₂(CO)₆-methyl propargyl ether complex.

  • The reaction is stirred at 0°C and monitored by TLC.

  • Upon completion, the reaction is quenched, and the cobalt-complexed product is isolated.

  • The isolated complex is dissolved in acetone, and an aqueous solution of ceric ammonium nitrate is added to effect oxidative decomplexation.

  • The decomplexation reaction is typically rapid and results in the formation of N-(tert-Butoxycarbonyl)-O-propargyl-L-serine methyl ester.

  • The product is purified by column chromatography. A yield of 97% has been reported for the cobalt-complexed intermediate.[1]

Step 4: Hydrolysis of the Methyl Ester to this compound

The final step is the selective saponification of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

Reagent/MaterialNotes
N-(tert-Butoxycarbonyl)-O-propargyl-L-serine methyl esterFrom Step 3
Lithium Hydroxide (LiOH)As a 1 M aqueous solution
Tetrahydrofuran (B95107) (THF)Co-solvent
WaterCo-solvent
1 N Hydrochloric Acid (HCl)For acidification
Ethyl AcetateFor extraction
BrineFor washing
Sodium Sulfate (Na₂SO₄)For drying

Procedure (General):

  • The N-(tert-Butoxycarbonyl)-O-propargyl-L-serine methyl ester is dissolved in a mixture of tetrahydrofuran and water.

  • The solution is cooled to 0°C, and a solution of lithium hydroxide is added dropwise.

  • The reaction is stirred at 0°C or allowed to warm to room temperature while being monitored by TLC.

  • Upon completion, the THF is removed under reduced pressure.

  • The remaining aqueous solution is cooled to 0°C and acidified to pH 3-4 with 1 N HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting MaterialProductReagentsSolvent(s)Yield (%)
1. N-Boc ProtectionL-SerineBoc-Ser-OH(Boc)₂O, NaOHDioxane/WaterHigh
2. Methyl EsterificationBoc-Ser-OHBoc-Ser-OMeCH₃I, K₂CO₃DMF86[1]
3. O-Propargylation (Nicholas Reaction)Boc-Ser-OMeCo₂(CO)₆-complexed Boc-Ser(O-propargyl)-OMeCo₂(CO)₆-methyl propargyl ether, BF₃·OEt₂DCM97[1]
4. DecomplexationCo₂(CO)₆-complexed productBoc-Ser(O-propargyl)-OMeCeric Ammonium Nitrate (CAN)AcetoneHigh
5. HydrolysisBoc-Ser(O-propargyl)-OMeThis compoundLiOHTHF/WaterHigh

Note: Yields for steps 1, 4, and 5 are generally reported as high but may vary depending on specific reaction conditions and purification methods.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound, a key building block for chemical biology and drug development. By following the outlined experimental protocols and leveraging the provided quantitative data, researchers can confidently produce this valuable compound. The use of a high-yielding O-propargylation method, such as the Nicholas reaction, is recommended to maximize the overall efficiency of the synthesis. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.

References

An In-depth Technical Guide to Boc-Ser(O-propargyl)-OH for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ser(O-propargyl)-OH is a valuable synthetic amino acid derivative that serves as a key building block in the field of bioconjugation and peptide chemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine, a propargyl ether on the serine side-chain, and a free carboxylic acid. This unique combination of functional groups makes it an ideal reagent for introducing an alkyne moiety into peptides and other biomolecules. The terminal alkyne group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and bioorthogonal ligation reaction. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in click chemistry.

Chemical Properties and Characterization

A thorough characterization of this compound is crucial for its effective use. Key analytical data are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol [1]
Appearance White to off-white solid
Purity (Typical) ≥95% (HPLC)
Solubility Soluble in DMF, DMSO, and alcohols

Table 1: Physicochemical Properties of this compound

Analysis Expected Observations
¹H NMR Resonances corresponding to the Boc group (singlet, ~1.4 ppm), the serine backbone protons, the propargyl methylene (B1212753) protons (doublet), and the terminal alkyne proton (triplet).
¹³C NMR Carbon signals for the Boc carbonyl and quaternary carbon, the serine α- and β-carbons, and the propargyl methylene and alkyne carbons.
Mass Spec (ESI) [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight.

Table 2: Expected Analytical Characterization Data for this compound

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from L-serine. The overall workflow involves protection of the amine group, esterification of the carboxylic acid, propargylation of the side-chain hydroxyl group, and finally, deprotection of the carboxylic acid.

G cluster_synthesis Synthesis Workflow L-Serine L-Serine Boc-L-Serine Boc-L-Serine L-Serine->Boc-L-Serine Boc Anhydride Boc-L-Serine Methyl Ester Boc-L-Serine Methyl Ester Boc-L-Serine->Boc-L-Serine Methyl Ester Thionyl Chloride, Methanol (B129727) N-Boc-O-propargyl-L-serine\nMethyl Ester N-Boc-O-propargyl-L-serine Methyl Ester Boc-L-Serine Methyl Ester->N-Boc-O-propargyl-L-serine\nMethyl Ester Propargyl Bromide, NaH This compound This compound N-Boc-O-propargyl-L-serine\nMethyl Ester->this compound LiOH, THF/H2O

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine (Boc-L-Serine)

This procedure is adapted from standard Boc protection protocols.

  • Materials: L-serine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water, Ethyl acetate (B1210297), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve L-serine in an aqueous solution of NaOH.

    • Add a solution of Boc₂O in dioxane to the L-serine solution at 0-5 °C.

    • Stir the mixture vigorously and allow it to warm to room temperature overnight.

    • Wash the reaction mixture with ethyl acetate to remove unreacted Boc₂O.

    • Acidify the aqueous layer with cold 1N HCl to a pH of 2-3.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield Boc-L-serine as a white solid.

Step 2: Synthesis of N-Boc-L-serine Methyl Ester

  • Materials: Boc-L-serine, Thionyl chloride (SOCl₂), Methanol (MeOH).

  • Procedure:

    • Suspend Boc-L-serine in methanol and cool the mixture to -10 °C.

    • Add thionyl chloride dropwise while maintaining the temperature below -5 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-L-serine methyl ester as a colorless oil.

Step 3: Synthesis of N-Boc-O-propargyl-L-serine Methyl Ester

This protocol is based on the O-propargylation of a similar substrate.

  • Materials: N-Boc-L-serine methyl ester, Sodium hydride (NaH), Propargyl bromide, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-L-serine methyl ester in anhydrous THF and cool to 0 °C.

    • Add sodium hydride portion-wise to the solution and stir for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-O-propargyl-L-serine methyl ester. A reported yield for a similar reaction is 97%.

Step 4: Synthesis of this compound (Hydrolysis of the Methyl Ester)

  • Materials: N-Boc-O-propargyl-L-serine methyl ester, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the N-Boc-O-propargyl-L-serine methyl ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Application in Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This compound is primarily used to introduce a clickable alkyne handle into peptides during solid-phase peptide synthesis (SPPS) or in solution-phase modifications. The resulting alkyne-modified molecule can then be conjugated to an azide-containing molecule via CuAAC.

G cluster_cunc CuAAC Reaction Alkyne-Peptide Alkyne-Peptide Triazole-linked Conjugate Triazole-linked Conjugate Alkyne-Peptide->Triazole-linked Conjugate Cu(I) catalyst, Sodium Ascorbate, Ligand (e.g., THPTA) Azide-Molecule Azide-Molecule Azide-Molecule->Triazole-linked Conjugate

Caption: General scheme of a CuAAC reaction.

Experimental Protocol for a Typical CuAAC Reaction
  • Materials: Alkyne-modified peptide (containing the this compound residue), Azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide), Copper(II) sulfate (CuSO₄), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, Buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7-8).

  • Procedure:

    • Dissolve the alkyne-modified peptide and the azide-containing molecule in the chosen buffer.

    • Prepare a stock solution of the copper catalyst by premixing CuSO₄ and THPTA in water.

    • Add the copper/THPTA solution to the peptide/azide mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

    • Upon completion, the product can be purified by standard methods such as HPLC to remove the catalyst and unreacted starting materials.

Advanced Application: Peptide Macrocyclization

A significant application of this compound is in the synthesis of cyclic peptides. Cyclization can enhance the metabolic stability, receptor binding affinity, and cell permeability of peptides.

G cluster_cyclization Peptide Macrocyclization Workflow SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound and an azide-containing amino acid) Cleavage 2. Cleavage from Resin SPPS->Cleavage Purification 3. Purification of Linear Peptide Cleavage->Purification CuAAC 4. Intramolecular CuAAC Reaction Purification->CuAAC Final_Purification 5. Purification of Cyclic Peptide CuAAC->Final_Purification

Caption: Workflow for peptide macrocyclization using click chemistry.

In this workflow, a linear peptide is synthesized containing both this compound and an azide-functionalized amino acid (e.g., azidohomoalanine). After cleavage from the solid support and purification, the linear peptide is subjected to intramolecular CuAAC conditions, leading to the formation of a cyclic peptide with a triazole linkage. This approach offers a robust and efficient method for creating structurally constrained peptides for various therapeutic and research applications.

Conclusion

This compound is a versatile and indispensable tool for researchers in chemistry and biology. Its straightforward synthesis and the high efficiency of the subsequent click reaction provide a reliable method for the site-specific modification of peptides and other biomolecules. The applications of this reagent are continually expanding, particularly in the areas of drug development, diagnostics, and materials science, where the precise control over molecular architecture is paramount. This guide provides the fundamental knowledge and protocols to effectively utilize this compound in a variety of click chemistry applications.

References

The Propargyl Group in Boc-Ser(O-propargyl)-OH: A Technical Guide to a Versatile Chemical Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role and applications of the propargyl group in the chemically modified amino acid, N-Boc-O-propargyl-L-serine (Boc-Ser(O-propargyl)-OH). This versatile building block is of significant interest in chemical biology, medicinal chemistry, and drug development due to the unique reactivity of its terminal alkyne functionality. The propargyl group serves as a powerful handle for bioorthogonal "click chemistry," enabling the precise and efficient conjugation of this amino acid to a wide array of molecules, including peptides, proteins, and drug delivery systems. This guide will detail the synthesis of this compound, its characterization, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing researchers with the fundamental knowledge and practical protocols to leverage this tool in their work.

Introduction: The Strategic Importance of the Propargyl Group

In the realm of chemical biology and drug development, the ability to selectively and efficiently modify biomolecules is paramount. The propargyl group, a three-carbon moiety featuring a terminal alkyne (a carbon-carbon triple bond), has emerged as a key functional group for achieving such modifications. Its high reactivity in specific, controlled reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the formation of stable triazole linkages under mild, biocompatible conditions.[][2][]

When incorporated into the side chain of the amino acid serine, and with its amino group protected by a tert-butoxycarbonyl (Boc) group, the resulting molecule, this compound, becomes a powerful and versatile building block for solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The Boc group provides temporary protection of the alpha-amino group, allowing for sequential peptide chain elongation, while the propargyl group remains as a latent reactive handle for post-synthetic modifications.[4]

This guide will explore the multifaceted role of the propargyl group in this compound, from its synthesis and characterization to its application in the targeted modification of peptides and the development of novel bioconjugates and therapeutic agents.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available N-Boc-L-serine. The first step involves the protection of the carboxylic acid, commonly as a methyl ester, followed by the O-propargylation of the serine hydroxyl group. The final step is the saponification of the methyl ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of N-Boc-O-propargyl-L-serine methyl ester

This protocol is adapted from a similar synthesis of a propargylated serine derivative.[5]

Materials:

  • N-Boc-L-serine methyl ester

  • Propargyl bromide (80% solution in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add propargyl bromide (1.5 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-O-propargyl-L-serine methyl ester.

Experimental Protocol: Saponification to this compound

Materials:

  • N-Boc-O-propargyl-L-serine methyl ester

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-O-propargyl-L-serine methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Characterization Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Parameter Expected Value/Observation
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.4 (d, NH), ~4.4 (m, α-CH), ~4.2 (d, O-CH₂-C≡), ~3.9 (m, β-CH₂), ~2.5 (t, C≡CH), ~1.45 (s, 9H, Boc)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~174 (C=O, acid), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~79 (O-CH₂-C ≡), ~75 (C ≡CH), ~70 (β-CH₂), ~58 (O-CH₂ -C≡), ~54 (α-CH), ~28 (C(CH₃ )₃)
Mass Spectrometry (ESI-) [M-H]⁻ calculated for C₁₁H₁₆NO₅: 242.10, found: ~242.1

Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and concentration.

The Propargyl Group in Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of the propargyl group in this compound is its participation in the CuAAC reaction. This highly efficient and specific reaction allows for the covalent linkage of the propargylated serine residue to a molecule bearing an azide (B81097) group, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[][] This reaction is central to many bioconjugation strategies.[]

General Experimental Protocol: CuAAC Ligation of a Propargylated Peptide

This protocol provides a general framework for the "clicking" of an azide-containing molecule to a peptide that has been synthesized with this compound.

Materials:

  • Propargylated peptide (containing the O-propargyl-serine residue)

  • Azide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand (optional but recommended)

  • Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the propargylated peptide in the chosen solvent system.

  • Add the azide-functionalized molecule (typically in a slight excess, e.g., 1.1-1.5 equivalents).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 equivalents).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (e.g., 0.1-0.5 equivalents). If using a ligand, pre-mix the copper sulfate with the ligand (e.g., TBTA, 1 equivalent with respect to copper).

  • Add the sodium ascorbate solution to the peptide/azide mixture, followed by the copper sulfate (or copper/ligand) solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or HPLC. Reactions are often complete within 1-4 hours.

  • Upon completion, the product can be purified by methods such as HPLC to remove the catalyst and excess reagents.

Component Typical Concentration/Ratio Purpose
Propargylated Peptide1 equivalentThe alkyne-containing substrate
Azide Molecule1.1 - 1.5 equivalentsThe azide-containing coupling partner
CuSO₄·5H₂O0.1 - 0.5 equivalentsCopper(II) source, reduced in situ
Sodium Ascorbate5 - 10 equivalentsReducing agent to generate and maintain Cu(I)
TBTA (optional)0.1 - 0.5 equivalentsLigand to stabilize Cu(I) and accelerate the reaction

Applications in Research and Drug Development

The ability to incorporate a propargyl group into a peptide via this compound opens up a vast array of possibilities for researchers and drug developers.

Peptide Labeling and Imaging

By "clicking" fluorescent dyes or other reporter molecules to peptides containing O-propargyl-serine, researchers can track the localization and dynamics of these peptides in cells and tissues. This is invaluable for studying peptide-protein interactions, receptor binding, and cellular uptake.[8][9]

Development of Peptide-Drug Conjugates (PDCs)

The propargyl group serves as a key linker attachment point for the development of PDCs. In this strategy, a potent cytotoxic drug functionalized with an azide can be conjugated to a tumor-targeting peptide. The resulting PDC can selectively deliver the drug to cancer cells, minimizing off-target toxicity.[]

Probing Protein-Protein Interactions

Peptides containing propargylated serine can be used as probes to study protein-protein interactions. By incorporating this modified amino acid into a peptide known to bind to a specific protein, and then "clicking" a photo-crosslinker or an affinity tag, researchers can identify and characterize binding partners.[11]

Visualizing the Workflow and Concepts

Chemical Structures

cluster_BocSerPropargylOH This compound cluster_BocGroup Boc Protecting Group cluster_PropargylGroup Propargyl Group BocSerPropargylOH Boc Propargyl BocSer N-Boc-L-Serine BocSerMe N-Boc-L-Serine Methyl Ester BocSer->BocSerMe Esterification PropargylatedEster N-Boc-O-propargyl-L-serine Methyl Ester BocSerMe->PropargylatedEster O-Propargylation FinalProduct This compound PropargylatedEster->FinalProduct Saponification PeptideAlkyne Peptide-Ser(O-propargyl) TriazoleProduct Peptide-Triazole-Molecule PeptideAlkyne->TriazoleProduct AzideMolecule Azide-Molecule (R-N3) AzideMolecule->TriazoleProduct Catalyst Cu(I) Catalyst (from CuSO4/NaAsc) Catalyst->TriazoleProduct cluster_synthesis Probe Synthesis cluster_cell Cellular Application PropargylatedPeptide Targeting Peptide with Propargylated Serine LabeledPeptide Fluorescently Labeled Peptide Probe PropargylatedPeptide->LabeledPeptide CuAAC FluorescentAzide Fluorescent Azide FluorescentAzide->LabeledPeptide CuAAC Receptor Cell Surface Receptor LabeledPeptide->Receptor Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activation CellularResponse Cellular Response (e.g., Apoptosis) SignalingCascade->CellularResponse Leads to

References

An In-depth Technical Guide to Alkyne-Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-modified amino acids have emerged as indispensable tools in chemical biology, proteomics, and drug discovery. Their bioorthogonal nature, meaning they can react selectively with a partner functional group (an azide) within a complex biological environment without interfering with native biochemical processes, has revolutionized our ability to study and manipulate proteins.[1] This technical guide provides a comprehensive overview of alkyne-modified amino acids, including their synthesis, applications, and detailed experimental protocols for their use in metabolic labeling and bioorthogonal conjugation.

The core of their utility lies in the "click chemistry" concept, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions enable the efficient and specific attachment of reporter molecules, such as fluorophores or biotin (B1667282), to proteins that have been metabolically labeled with alkyne-containing amino acid analogs.[4][5] This allows for the visualization, identification, and quantification of newly synthesized proteins, post-translationally modified proteins, and the targets of small molecule drugs.[6][7]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of alkyne-modified amino acids in their work. It provides quantitative data for reaction optimization, detailed experimental workflows, and visual diagrams to facilitate a deeper understanding of the underlying principles and methodologies.

Synthesis of Alkyne-Modified Amino Acids

The synthesis of alkyne-modified amino acids typically involves the introduction of a terminal alkyne group onto an amino acid scaffold. Several synthetic strategies have been developed to achieve this. One common approach is the modification of the side chain of a natural amino acid. For example, L-homopropargylglycine (HPG), an alkyne-containing analog of methionine, can be synthesized from protected homoserine.[7]

Another strategy involves the de novo synthesis of the amino acid backbone with the alkyne functionality already in place. Common methods for creating the α-amino alkyne structure include the Seyferth-Gilbert homologation of an amino aldehyde using the Bestmann-Ohira reagent or the Corey-Fuchs reaction.[8] An alternative approach is the conjugate addition of an organometallic alkyne reagent to a sulfinamide derived from an achiral aldehyde.[8]

Furthermore, researchers have discovered natural biosynthetic pathways for alkyne-containing amino acids in certain bacteria, such as the pathway for L-propargylglycine in Streptomyces cattleya.[9][10] This discovery opens up the possibility of producing these valuable reagents through fermentation, potentially offering a more sustainable and scalable production method.[9]

Applications in Research and Drug Development

The applications of alkyne-modified amino acids are vast and continue to expand. They are primarily used as chemical reporters that can be metabolically incorporated into proteins and subsequently detected via click chemistry.

Analysis of Nascent Protein Synthesis

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique that utilizes alkyne-modified amino acids, such as HPG, to label and identify newly synthesized proteins.[5][6] Cells are cultured in a medium where a natural amino acid (e.g., methionine) is replaced with its alkyne-containing analog.[4] This analog is then incorporated into nascent polypeptide chains by the cellular translational machinery.[4][5] Following labeling, the alkyne handles on the newly synthesized proteins can be conjugated to reporter tags for visualization by fluorescence microscopy or for enrichment and identification by mass spectrometry-based proteomics.[11][12]

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics strategy used to assess the functional state of enzymes in complex biological systems.[2][13] In a two-step labeling approach, an activity-based probe containing a terminal alkyne is used to covalently label the active site of a target enzyme or enzyme family.[7] Subsequently, a reporter tag (e.g., biotin or a fluorophore) with a complementary azide (B81097) group is attached via click chemistry, allowing for the detection and identification of the active enzymes.[7][14] This method is particularly useful for identifying drug targets and assessing the selectivity of enzyme inhibitors.[13]

Probing Post-Translational Modifications (PTMs)

Alkyne-modified analogs of substrates for various PTMs can be used to study these modifications in a dynamic cellular context. For example, alkyne-containing sugars can be used to metabolically label glycoproteins, allowing for their visualization and identification.[15][16] Similarly, alkyne-modified fatty acids can be employed to profile protein acylation.[17] This approach provides valuable insights into the roles of PTMs in cellular signaling and disease.

Drug Target Identification

Alkyne-modified versions of small molecule drugs or natural products can be used to identify their protein targets.[18] The alkyne-tagged compound is introduced to cells or cell lysates, where it binds to its target protein(s). After binding, the alkyne handle is used to attach a biotin tag via click chemistry, enabling the enrichment and subsequent identification of the target proteins by mass spectrometry.[18] This is a powerful tool in the early stages of drug discovery.

Quantitative Data for Experimental Design

The choice between the two primary click chemistry reactions, CuAAC and SPAAC, depends on the specific experimental context. CuAAC is generally faster but requires a copper catalyst that can be cytotoxic, while SPAAC is catalyst-free and highly biocompatible, albeit with slower reaction kinetics.[6][19] The following tables summarize key quantitative data to aid in the selection and optimization of your experiments.

Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Relative Rate Fast (up to 100-fold faster than SPAAC)[1][6]Slower
Biocompatibility Potentially cytotoxic due to copper catalyst[17]Highly biocompatible[19]
Reaction Environment In vitro, fixed cells, and with caution in live cells using specific ligands[20][21]Live cells, in vivo
Reagent Size Small alkyne groupBulky and hydrophobic cyclooctyne (B158145)
Table 2: Second-Order Rate Constants for Common SPAAC Reagents
Cyclooctyne ReagentAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DIBOBenzyl Azide~0.3 - 0.7[5]
DBCOBenzyl Azide~0.6 - 1.0[5]
BCNBenzyl Azide~0.06 - 0.1[5]
[9+1]CPPBenzyl Azide2.2 x 10⁻³[9][19]
[11+1]CPPBenzyl Azide4.5 x 10⁻⁴[9][19]
m[9+1]CPPBenzyl Azide9.6 x 10⁻³[19]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[5]

Table 3: Copper Catalyst Cytotoxicity and Labeling Efficiency in Live Cells
Copper Concentration (µM)LigandCell Viability (%)Labeling EfficiencyReference(s)
100NoneSignificantly reduced-[20]
75BTTESHighEfficient labeling within minutes[22]
100Ligand 3 (with CPP)~75% after 10 min>18% (membrane), >0.8% (cytosol)[20][23]

Experimental Protocols

This section provides detailed methodologies for key experiments involving alkyne-modified amino acids.

Protocol 1: Metabolic Labeling of Nascent Proteins with HPG (BONCAT)

This protocol describes the metabolic incorporation of the alkyne-containing amino acid analog L-homopropargylglycine (HPG) into newly synthesized proteins in cultured cells.

Materials:

  • Methionine-free cell culture medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells once with pre-warmed PBS.

  • Replace the standard culture medium with methionine-free medium.

  • Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

  • Add HPG to the methionine-free medium to a final concentration of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours).

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation and collect the supernatant containing the HPG-labeled proteins. The lysate is now ready for downstream click chemistry conjugation.

Protocol 2: Fluorescent Labeling of Alkyne-Modified Proteins via CuAAC

This protocol details the fluorescent labeling of alkyne-modified proteins in a cell lysate using a copper-catalyzed click reaction.

Materials:

  • HPG-labeled cell lysate (from Protocol 1)

  • Azide-functionalized fluorophore (e.g., TAMRA-azide)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (400 mM, freshly prepared)

  • Tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine (THPTA) solution (200 mM)

  • Sodium ascorbate (B8700270) solution (100 mM, freshly prepared)

  • PBS (pH 7.8)

Procedure:

  • In a microcentrifuge tube, combine the following reagents in order, vortexing after each addition:

    • HPG-labeled cell lysate (containing ~50 µg of protein)

    • PBS (to a final volume of 500 µL)

    • 1 µL of 200 mM THPTA (final concentration 400 µM)

    • 1 µL of azide-fluorophore stock solution (e.g., 1 mM TAMRA-azide for a final concentration of 2 µM)

    • 1 µL of 400 mM TCEP (final concentration 800 µM)

    • 1 µL of 200 mM CuSO₄ (final concentration 400 µM)

  • Initiate the click reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration 2 mM).

  • Vortex the reaction mixture vigorously for 30 seconds.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • The fluorescently labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning.

Protocol 3: Activity-Based Protein Profiling (ABPP) with an Alkyne Probe

This protocol outlines a general workflow for ABPP using an alkyne-functionalized probe followed by click chemistry.

Materials:

  • Cell or tissue lysate

  • Alkyne-functionalized activity-based probe

  • Azide-biotin tag

  • Reagents for CuAAC (as in Protocol 2)

  • Streptavidin beads

  • Wash buffers

  • Reagents for mass spectrometry analysis

Procedure:

  • Incubate the proteome (cell or tissue lysate) with the alkyne-functionalized activity-based probe.

  • Perform a CuAAC reaction to attach an azide-biotin tag to the probe-labeled proteins.

  • Enrich the biotinylated proteins using streptavidin beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • Identify the enriched proteins by LC-MS/MS analysis.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway where alkyne-modified amino acids are employed.

BONCAT_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Processing Sample Processing cluster_Analysis Analysis A Cells in Culture B Metabolic Labeling (e.g., with HPG) A->B C Cell Lysis B->C D Click Chemistry (CuAAC or SPAAC) C->D E Attach Reporter Tag (Fluorophore or Biotin) D->E F Fluorescence Imaging E->F G Affinity Purification (Biotin-Streptavidin) E->G H Mass Spectrometry (Proteomics) G->H

Caption: Experimental workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

ABPP_Workflow cluster_Labeling Probe Labeling cluster_Conjugation Bioorthogonal Conjugation cluster_Analysis Target Identification A Proteome (Cell/Tissue Lysate) B Incubate with Alkyne-ABPP Probe A->B C Click Chemistry (CuAAC) B->C D Attach Azide-Biotin Tag C->D E Streptavidin Enrichment D->E F On-bead Digestion E->F G LC-MS/MS Analysis F->G

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using an alkyne probe.

GPCR_Signaling_Probing cluster_GPCR GPCR Signaling Pathway cluster_Detection Target Identification Ligand Ligand with Alkyne Handle GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Click Click Chemistry (with Azide-Biotin) GPCR->Click Covalent Labeling Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream Enrichment Streptavidin Pull-down Click->Enrichment MS Mass Spectrometry Enrichment->MS

Caption: Probing GPCR signaling and target identification using an alkyne-modified ligand.

Conclusion

Alkyne-modified amino acids, in conjunction with bioorthogonal click chemistry, have become a cornerstone of modern chemical biology and drug discovery. The ability to specifically label and study proteins in their native environment provides unprecedented opportunities to unravel complex biological processes and identify novel therapeutic targets. This guide has provided an in-depth overview of the synthesis, applications, and experimental protocols associated with these powerful tools. By carefully considering the quantitative data on reaction kinetics and cytotoxicity, and by following the detailed methodologies, researchers can effectively harness the potential of alkyne-modified amino acids to advance their scientific endeavors. The continued development of new alkyne- and azide-containing probes and more efficient bioorthogonal reactions promises to further expand the capabilities of this remarkable technology.

References

Technical Guide: Solubility and Stability of Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-tert-butoxycarbonyl-O-propargyl-L-serine (Boc-Ser(O-propargyl)-OH). As a key building block in peptide synthesis and click chemistry applications, understanding its physicochemical properties is crucial for its effective handling, storage, and application in research and drug development.

Introduction to this compound

This compound is a derivative of the amino acid serine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a propargyl ether on the side-chain hydroxyl group. This modification makes it a valuable reagent for the introduction of an alkyne moiety into peptides and other molecules, enabling subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

Solubility Profile

The solubility of this compound, like other protected amino acids, is largely dictated by the physicochemical properties of its constituent parts: the polar amino acid backbone, the nonpolar Boc group, and the moderately polar O-propargyl ether. Generally, Boc-protected amino acids exhibit good solubility in a range of organic solvents but are poorly soluble in water.[4]

Qualitative Solubility

Based on the general solubility of Boc-amino acids, the expected solubility of this compound is summarized in the table below. It is important to note that these are predictions and empirical testing is recommended for specific applications.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN)HighThese solvents can solvate both the polar and nonpolar regions of the molecule. DMF, in particular, is an excellent solvent for peptide synthesis and related applications.[5]
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl etherModerate to HighThe ether linkage and the Boc group contribute to solubility in these solvents.[4]
Alcohols Methanol, Ethanol, IsopropanolModerateThe hydroxyl group of the alcohol can interact with the polar parts of the molecule, but the overall solubility will be influenced by the nonpolar Boc group.[4][6]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents are effective at dissolving nonpolar to moderately polar organic compounds.[4]
Nonpolar Hexanes, TolueneLowThe polarity of the amino acid backbone and the carboxyl group limits solubility in nonpolar solvents.
Aqueous Water, BuffersLowThe hydrophobic Boc group significantly reduces water solubility.[4] Solubility is expected to be pH-dependent, increasing at high and low pH due to salt formation.[4][7]
Quantitative Solubility Data (Illustrative Example)
SolventTemperature (°C)Estimated Solubility (mg/mL)
Dichloromethane (DCM)25> 100
Dimethylformamide (DMF)25> 200
Methanol25~ 50 - 100
Acetonitrile25~ 20 - 50
Water25< 1

Stability Profile

The stability of this compound is influenced by the lability of the Boc group and the reactivity of the propargyl ether.

pH Stability
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl in organic solvents).[8][9] This is a fundamental aspect of its use as a protecting group in peptide synthesis.

  • Neutral Conditions: The molecule is expected to be reasonably stable at neutral pH.

  • Basic Conditions: The Boc group is generally stable to basic conditions.[8][9] However, strong bases could potentially lead to other reactions, although the propargyl ether is relatively stable.

Thermal Stability

The Boc protecting group can be removed at elevated temperatures (thermolysis), typically above 100°C.[10][11] For long-term storage and routine handling at room temperature or below, thermal degradation of the Boc group is not a significant concern.[9] The propargyl ether itself is generally thermally stable, although high temperatures can promote decomposition.[12]

Stability to Other Reagents
  • Oxidizing and Reducing Agents: The propargyl group may be susceptible to certain strong oxidizing or reducing agents. Care should be taken when using such reagents in subsequent synthetic steps.

  • Nucleophiles: The Boc group is stable towards most nucleophiles.[9]

  • Peroxide Formation: Ethers, including propargyl ethers, have the potential to form explosive peroxides upon prolonged exposure to air and light.[13] While this is a greater concern for liquid ethers, it is a point to consider for long-term storage of this compound.

Storage and Handling Recommendations
  • Short-term: Store at 2-8°C under a dry, inert atmosphere.

  • Long-term: Store at -20°C under a dry, inert atmosphere.

  • Handling: Avoid prolonged exposure to strong acids, high temperatures, and atmospheric oxygen. It is recommended to handle the compound in a well-ventilated area.

Experimental Protocols

The following sections detail standardized experimental protocols to determine the solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines a general method for determining the solubility of the compound in various solvents using a gravimetric method. For solvents where solubility is low, a concentration-based method like HPLC would be more appropriate.[1]

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent at a specific temperature prep1->prep2 equil Agitate the mixture for a set period (e.g., 24h) to ensure saturation prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Centrifuge or filter the saturated solution sep1->sep2 ana1 Take a known volume of the clear supernatant sep2->ana1 ana2 Evaporate the solvent ana1->ana2 ana3 Weigh the residual solid ana2->ana3 calc Calculate solubility (e.g., in mg/mL) ana3->calc

Caption: Workflow for determining the solubility of this compound.

Stability Testing Protocol (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[14]

G Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare stock solution of this compound in a suitable solvent acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photolytic Photolytic (UV/Vis light exposure) start->photolytic analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis end Identify and quantify degradants analysis->end

Caption: Workflow for forced degradation stability testing.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing stable formulations and for interpreting stability data.

G Potential Degradation Pathways cluster_boc Boc Group Lability cluster_propargyl Propargyl Group Reactivity start This compound acid_deprotection Acid-catalyzed Deprotection start->acid_deprotection H+ thermal_deprotection Thermal Deprotection start->thermal_deprotection Heat oxidation Oxidation start->oxidation [O] peroxide Peroxide Formation start->peroxide O2, light H-Ser(O-propargyl)-OH + CO2 + isobutene H-Ser(O-propargyl)-OH + CO2 + isobutene acid_deprotection->H-Ser(O-propargyl)-OH + CO2 + isobutene thermal_deprotection->H-Ser(O-propargyl)-OH + CO2 + isobutene Oxidized Products Oxidized Products oxidation->Oxidized Products Peroxide Adducts Peroxide Adducts peroxide->Peroxide Adducts

Caption: Potential chemical degradation pathways for this compound.

Conclusion

This compound is a versatile building block with a solubility and stability profile characteristic of many Boc-protected amino acids. It is highly soluble in common organic solvents like DMF and DCM, and its stability is primarily influenced by the acid-lability of the Boc group. For optimal use, it should be stored under cold, dry, and inert conditions. The experimental protocols and potential degradation pathways outlined in this guide provide a framework for researchers to empirically determine the specific parameters relevant to their application, ensuring the reliable and effective use of this important chemical tool.

References

A Technical Guide to Boc-Ser(O-propargyl)-OH for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-propargyl-L-serine, commonly abbreviated as Boc-Ser(O-propargyl)-OH, is a specialized amino acid derivative that has become an invaluable tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne group on the serine side chain and a Boc protecting group on the α-amine, positions it as a key building block for the precise chemical modification of peptides and proteins. This guide provides an in-depth overview of its commercial availability, technical specifications, and core applications, with a focus on its utility in "click chemistry" for bioconjugation.

This compound serves as a critical reagent for introducing a reactive alkyne handle into a peptide sequence during solid-phase peptide synthesis (SPPS). This alkyne group can then be selectively reacted with an azide-functionalized molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] This highly efficient and bioorthogonal reaction enables the site-specific conjugation of a wide array of moieties, including fluorophores, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).[1][2]

Commercial Suppliers and Technical Data

This compound is readily available from several commercial suppliers, ensuring a stable supply chain for research and development activities. The table below summarizes the key technical data for this compound.

PropertyData
Chemical Name N-(tert-Butoxycarbonyl)-O-(prop-2-yn-1-yl)-L-serine
Common Abbreviations This compound
CAS Number 145205-94-3
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Table 1: Technical Specifications of this compound

Below is a non-exhaustive list of commercial suppliers for this compound. Researchers are advised to request certificates of analysis from suppliers to ensure material quality.

SupplierProduct Number (Example)Notes
MedChemExpressHY-151684Also available as a dicyclohexylamine (B1670486) (DCHA) salt (HY-151684A).[1][2]
TargetMolT89764Distributed by various vendors such as Caltag Medsystems.[3]
BLD PharmBD137458Offers the product with CAS number 145205-94-3.[4]
Iris BiotechBAA2260Supplies the DCHA salt form.

Table 2: Commercial Suppliers of this compound

Core Application: Click Chemistry and Bioconjugation

The primary application of this compound is to serve as a precursor for bioconjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne-modified peptide and an azide-containing molecule. The CuAAC reaction is renowned for its high efficiency, selectivity, and compatibility with a wide range of functional groups, making it ideal for complex biological applications.[5]

Signaling Pathway and Workflow Visualization

The following diagram illustrates the general mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is the core application of this compound.

CuAAC_Mechanism R_Alkyne R1-C≡CH (e.g., Peptide-Ser(O-propargyl)) p1 R_Alkyne->p1 Cu_I Cu(I) Catalyst Cu_I->p1 Cu_Acetylide Copper(I) Acetylide Intermediate p2 Cu_Acetylide->p2 R_Azide R2-N3 (e.g., Drug, Fluorophore) R_Azide->p2 Metallacycle Six-membered Cu(III) Metallacycle p3 Metallacycle->p3 Reductive Elimination Triazole_Product 1,4-Disubstituted Triazole (Conjugated Product) p1->Cu_Acetylide Coordination p2->Metallacycle Cycloaddition p3->Cu_I Catalyst Regeneration p3->Triazole_Product

Figure 1: Mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The experimental workflow for utilizing this compound involves its incorporation into a peptide sequence followed by the click reaction.

SPPS_Click_Workflow Resin Solid Support Resin SPPS_start Initiate Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS_start Coupling_AA Couple Standard Boc-Amino Acids SPPS_start->Coupling_AA Couple_Ser Couple This compound Coupling_AA->Couple_Ser SPPS_continue Continue SPPS to Complete Peptide Chain Couple_Ser->SPPS_continue Cleavage Cleave Peptide from Resin SPPS_continue->Cleavage Purification1 Purify Alkyne-Peptide Cleavage->Purification1 CuAAC Perform CuAAC Reaction with Azide-Molecule Purification1->CuAAC Purification2 Purify Final Conjugate CuAAC->Purification2 Final_Product Characterize Final Bioconjugate Purification2->Final_Product

Figure 2: Workflow for Peptide Bioconjugation using this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) steps for coupling this compound using the Boc strategy.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Anhydrous Hydrogen Fluoride (HF) or TFMSA for cleavage (handle with extreme caution in a specialized apparatus)

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1 hour in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and repeat the 50% TFA/DCM treatment for 20 minutes to ensure complete removal of the Boc group.[6]

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% DIEA in DMF (2x for 2 minutes each). Wash again with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound: Repeat steps 2-4 using this compound as the amino acid to be coupled.

  • Chain Elongation: Continue the cycle of deprotection, neutralization, and coupling for the remaining amino acids in the sequence.

  • Final Cleavage: After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF with appropriate scavengers.[7]

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for conjugating an azide-modified molecule to the alkyne-containing peptide synthesized in Protocol 1.[3]

Materials:

  • Alkyne-modified peptide (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified peptide and the azide-functionalized molecule (typically in 1.1 to 1.5 molar excess) in the reaction buffer.

  • Catalyst Preparation: In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL, you might combine:

    • 6.3 µL of 20 mM CuSO₄

    • 12.5 µL of 50 mM THPTA ligand

    • This creates a 5:1 ligand-to-copper ratio, which helps stabilize the Cu(I) oxidation state and protect biomolecules.[4]

  • Initiate Reaction: Add the catalyst premix to the peptide/azide solution.

  • Add Reducing Agent: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 5 mM (e.g., 25 µL of 100 mM stock for a 500 µL reaction). The final concentration of the reactants should typically be in the micromolar to low millimolar range.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Quenching and Purification:

    • The reaction can be quenched by adding EDTA to chelate the copper ions.

    • Purify the final conjugate using methods appropriate for the scale and nature of the product, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis to remove the catalyst and excess reagents.

Conclusion

This compound is a versatile and indispensable reagent for modern chemical biology and drug development. Its commercial availability and straightforward application in established synthetic protocols, particularly for introducing an alkyne handle for click chemistry, empower researchers to construct complex and precisely functionalized biomolecules. The ability to site-specifically conjugate payloads to peptides and proteins is crucial for developing next-generation therapeutics, diagnostics, and research tools. This guide provides the foundational knowledge for sourcing and effectively utilizing this powerful chemical building block.

References

Navigating the Synthesis and Application of Boc-Ser(O-propargyl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental application of Boc-Ser(O-propargyl)-OH, a key reagent in modern peptide synthesis and bioconjugation. The strategic incorporation of a propargyl group onto the serine side chain furnishes a versatile alkyne handle for "click" chemistry, enabling the precise and efficient modification of peptides and other biomolecules. This document outlines the essential safety precautions, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Core Safety and Handling Protocols

Physical and Chemical Properties
PropertyValueSource Compound
Physical StatePowder / SolidN-Boc-D-2-(propargyl)glycine[1]
AppearanceLight creamN-Boc-D-2-(propargyl)glycine[1]
Melting Point93 - 98 °CN-Boc-D-2-(propargyl)glycine[1]
Molecular Weight213.23 g/mol N-Boc-D-2-(propargyl)glycine[2]
SolubilityNo data availableN-Boc-D-2-(propargyl)glycine[1]
StabilityStable under normal conditionsN-Boc-D-2-(propargyl)glycine[1]
Hazard Identification and Personal Protective Equipment (PPE)
HazardPrecautionary StatementRecommended PPE
Skin Sensitization (potential)H317: May cause an allergic skin reaction. P280: Wear protective gloves/protective clothing/eye protection/face protection.Eyeshields, Faceshields, Gloves (type N95 US)[2]
InhalationMay be harmful if inhaled. May cause respiratory tract irritation.Use in a well-ventilated area or with local exhaust ventilation.[3]
Skin ContactMay be harmful if absorbed through the skin. May cause skin irritation.Handle with gloves.[3]
Eye ContactMay cause eye irritation.Safety glasses with side-shields.[3]
Storage and Disposal
AspectRecommendation
StorageKeep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C.[2][3]
Incompatible MaterialsStrong oxidizing agents, Strong acids.[1][3]
Hazardous Decomposition ProductsOxides of carbon (CO, CO2) and nitrogen (NOx).[3]
DisposalDispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Experimental Protocols

The primary application of this compound is its incorporation into a peptide sequence via Boc-chemistry solid-phase peptide synthesis (SPPS), followed by modification of the propargyl group using click chemistry.

Protocol 1: Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the manual synthesis of a peptide containing a propargylated serine residue on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Isopropyl alcohol (IPA)

  • Cesium carbonate (Cs₂CO₃)

Methodology:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the Merrifield resin in DMF for 1-2 hours.

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a 1:1 molar ratio in DMF.

    • Add the Boc-amino acid cesium salt solution to the swollen resin and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF (3x), DCM (3x), and IPA (3x), then dry under vacuum.

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[4]

    • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[4]

    • Wash the resin with DCM (3x) and IPA (2x).[4]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Treat the resin with a 10% solution of DIEA in DCM for 5 minutes (2x).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (Incorporation of this compound):

    • Dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • Once the synthesis is complete, perform a final Boc deprotection (Step 2).

    • Wash the resin extensively with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). (Caution: These reagents are extremely hazardous and require specialized equipment and handling procedures).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylated Peptide

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide) onto the propargylated peptide synthesized in Protocol 1. This reaction can be performed with the peptide still on the resin or in solution after cleavage and purification.[5]

Materials:

  • Propargylated peptide (on resin or in solution)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF, water, or a mixture)

Methodology:

  • Reaction Setup (for solution-phase click):

    • Dissolve the purified propargylated peptide in a suitable solvent (e.g., a mixture of water and DMF).

    • Add the azide-containing molecule (typically 1.1-1.5 equivalents).

    • Prepare a fresh solution of copper(II) sulfate in water.

    • Prepare a fresh solution of sodium ascorbate in water.

  • Click Reaction:

    • Add the copper(II) sulfate solution to the peptide/azide mixture (final concentration typically in the low millimolar range).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 4-5 equivalents relative to copper).

    • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification:

    • Upon completion, the "clicked" peptide conjugate can be purified using reverse-phase HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes described in the experimental protocols.

G cluster_SPPS Boc-SPPS Cycle cluster_Cleavage Cleavage and Purification cluster_Click Click Chemistry (CuAAC) Resin Resin-NH2 Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Coupling Amino Acid Coupling (this compound, HBTU, DIEA) Neutralization->Coupling Wash2 Wash Coupling->Wash2 Wash1->Neutralization Wash2->Deprotection Repeat for next amino acid FinalPeptideResin Final Peptide on Resin Wash2->FinalPeptideResin Cleavage Cleavage from Resin (e.g., HF) FinalPeptideResin->Cleavage Purification HPLC Purification Cleavage->Purification PropargylPeptide Purified Propargylated Peptide Purification->PropargylPeptide ClickReaction Click Reaction (Azide-Molecule, CuSO4, NaAsc) PropargylPeptide->ClickReaction ClickedPeptide Clicked Peptide Conjugate ClickReaction->ClickedPeptide FinalPurification Final HPLC Purification ClickedPeptide->FinalPurification FinalProduct Final Modified Peptide FinalPurification->FinalProduct

References

An In-depth Technical Guide to the Core Principles of Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Click chemistry" is a concept introduced by K. B. Sharpless in 2001, describing a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[1][2] The premier example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.[2][3][4] This reaction has revolutionized molecular synthesis due to its remarkable efficiency, reliability, and biocompatibility, finding extensive applications in drug discovery, bioconjugation, and materials science.[5][6][7][8]

The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and often produces a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸, allows it to proceed at room temperature, and, critically, yields the 1,4-disubstituted regioisomer exclusively.[1][4][9]

Core Principles and Mechanism

The catalytic prowess of the CuAAC reaction hinges on the role of the Copper(I) ion. While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state.[10] Therefore, a common and reliable strategy involves generating Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent like sodium ascorbate.[10][11][12] This ensures a consistent supply of the active catalyst throughout the reaction.[10]

The reaction proceeds through a multi-step catalytic cycle that ensures high efficiency and regioselectivity. DFT calculations and kinetic studies have shown that the mechanism is more complex than a simple concerted cycloaddition, likely involving multiple copper atoms.[1][13] The formation of an azide/copper(I) acetylide complex early in the reaction is believed to dictate the overall reaction rate.[14]

G cluster_reactants cluster_cycle Catalytic Cycle Alkyne Terminal Alkyne (R1-C≡CH) Cu_Acetylide π-Complex & Copper Acetylide Formation Alkyne->Cu_Acetylide Coordination Azide Azide (R2-N3) Ternary_Complex Azide Coordination Azide->Ternary_Complex Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Ternary_Complex Metallacycle Six-Membered Copper Metallacycle Ternary_Complex->Metallacycle Cyclization Ring_Contraction Ring Contraction & C-N Bond Formation Metallacycle->Ring_Contraction Cu_Triazolide Copper Triazolide Intermediate Ring_Contraction->Cu_Triazolide Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product Protonolysis G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Analysis prep_azide Prepare Stock: Azide mix_reactants Combine Alkyne, Azide, & Buffer/Solvent prep_azide->mix_reactants prep_alkyne Prepare Stock: Alkyne prep_alkyne->mix_reactants prep_cu Prepare Stock: CuSO4 premix_catalyst Premix CuSO4 & Ligand prep_cu->premix_catalyst prep_ligand Prepare Stock: Ligand (e.g., THPTA) prep_ligand->premix_catalyst prep_asc Prepare Fresh Stock: Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix to Reaction mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Progress (TLC / LC-MS) incubate->monitor purify Purify Product monitor->purify G Start Low or No Yield Observed Catalyst Is the Catalyst Active? Start->Catalyst Catalyst_Sol Use fresh Sodium Ascorbate. Degas solvents to remove O2. Increase ligand concentration. Catalyst->Catalyst_Sol [ No ] Reagents Are Reagents Pure & Stable? Catalyst->Reagents [ Yes ] Reagents_Sol Purify starting materials. Check for azide/alkyne degradation. Use fresh, high-quality reagents. Reagents->Reagents_Sol [ No ] Conditions Are Reaction Conditions Optimal? Reagents->Conditions [ Yes ] Conditions_Sol Optimize solvent (add co-solvent). Increase reaction time or temperature. Check pH for bioconjugations. Conditions->Conditions_Sol [ No ] Sterics Is Steric Hindrance an Issue? Conditions->Sterics [ Yes ] Sterics_Sol Increase reaction time/temperature. Consider a longer linker on one substrate. Sterics->Sterics_Sol [ No ]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the non-natural amino acid Boc-Ser(O-propargyl)-OH into peptides using Boc solid-phase peptide synthesis (SPPS). This building block is valuable for introducing an alkyne handle into a peptide sequence, enabling subsequent modifications via "click" chemistry.

The O-propargyl group on the serine side chain is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc deprotection, making it compatible with standard Boc-SPPS strategies.[1] This protocol covers resin selection, coupling, deprotection, cleavage, and purification of the final peptide.

Key Experimental Protocols

Resin Selection and Preparation

The choice of resin depends on whether the desired final product is a peptide acid or a peptide amide.

  • For Peptide Acids: Merrifield or Phenylacetamidomethyl (PAM) resins are recommended.[2] PAM resins offer greater stability of the peptide-resin linkage during synthesis, minimizing peptide loss during the repeated Boc deprotection steps.[2]

  • For Peptide Amides: Benzhydrylamine (BHA) resin is the standard choice.[2]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add dichloromethane (B109758) (DCM) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]

  • Drain the DCM.

Boc Deprotection

The temporary Boc protecting group on the N-terminus is removed in each cycle of the synthesis.

Protocol for Boc Deprotection:

  • Wash the swollen peptide-resin with DCM (3x).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2]

  • Agitate the mixture for 2 minutes, then drain.[3]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2][3]

  • Drain the TFA solution.

  • Wash the peptide-resin with DCM (3x), followed by isopropanol (B130326) (IPA) (2x), and finally DCM (3x) to remove residual TFA.[3]

Neutralization

The protonated N-terminal amine must be neutralized before the next coupling step.

Protocol for Neutralization:

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the peptide-resin.[4]

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step one more time.

  • Wash the peptide-resin with DCM (3x) to remove excess base.[3]

Amino Acid Coupling

This protocol details the coupling of this compound or other Boc-protected amino acids. The use of efficient coupling reagents is crucial for driving the reaction to completion.

Protocol for HBTU-mediated Coupling:

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in N,N-dimethylformamide (DMF).[4]

  • Add DIEA (6-8 equivalents) to the amino acid solution to activate it. Allow pre-activation for 1-2 minutes.[3]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[4]

  • To monitor the reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[3]

  • Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x).[3]

Cleavage and Deprotection

After the peptide sequence is fully assembled, it must be cleaved from the resin, and all side-chain protecting groups must be removed. The propargyl ether is stable under standard cleavage conditions.

Protocol for HF Cleavage:

  • Dry the peptide-resin thoroughly under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail to the resin. A common cocktail is "Reagent K," which consists of TFA/phenol/water/thioanisole/ethanedithiol. The choice of scavengers is critical to prevent side reactions with sensitive residues like Trp, Met, or Cys.[5][6]

  • Cool the apparatus in a dry ice/acetone bath.

  • Condense liquid hydrogen fluoride (B91410) (HF) into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.[5]

  • Evaporate the HF under a stream of nitrogen.

  • Wash the cleaved peptide from the resin with cold diethyl ether to precipitate the crude peptide.[5]

  • Collect the precipitated peptide by filtration or centrifugation.

Purification

The standard method for purifying the crude peptide is reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]

Protocol for RP-HPLC Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, often aqueous acetonitrile (B52724) with 0.1% TFA.

  • Inject the solution onto a C18 RP-HPLC column.[7]

  • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).[7]

  • Monitor the elution at 210-220 nm.[7]

  • Collect fractions containing the pure peptide.

  • Confirm the purity of the fractions by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[7]

Data Presentation

The choice of coupling reagent is critical for achieving high coupling efficiency. Below is a comparison of common coupling reagents used in Boc-SPPS.

Coupling ReagentActivation MethodRelative EfficiencyAdvantagesDisadvantages
DIC/HOBt Carbodiimide activation with 1-hydroxybenzotriazole (B26582) additive.[4][9]GoodCost-effective, minimizes racemization.[3][10]Slower than uronium salts; byproduct (DCU) can be insoluble if DCC is used.[9]
HBTU (PF6-)Forms an active HOBt ester.[9]Very GoodFast, efficient, byproducts are soluble.[10]More expensive than carbodiimides.
HATU (PF6-)Forms a more reactive HOAt ester.[9]ExcellentHighly reactive, faster than HBTU with less risk of epimerization, good for sterically hindered couplings.[4][10]Higher cost.
COMU (PF6-)Third-generation uronium salt forming an active Oxyma ester.[4]ExcellentHighly reactive, comparable to HATU, with a better safety profile (does not release explosive byproducts).[10]Higher cost.

Visualizations

SPPS_Workflow Boc-SPPS Workflow for Incorporating this compound Start Start: Select Resin (e.g., Merrifield, PAM, BHA) Swell 1. Swell Resin in DCM Start->Swell Boc_Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Boc_Deprotect Wash_1 3. Wash (DCM, IPA) Boc_Deprotect->Wash_1 Neutralize 4. Neutralize (DIEA in DCM) Wash_1->Neutralize Wash_2 5. Wash (DCM) Neutralize->Wash_2 Couple 6. Couple Amino Acid (this compound + HBTU/DIEA in DMF) Wash_2->Couple Wash_3 7. Wash (DMF, DCM) Couple->Wash_3 Cycle Repeat Steps 2-7 for each amino acid Wash_3->Cycle Cycle->Boc_Deprotect Next cycle Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Cycle->Cleavage Final cycle Purify 9. Purification (RP-HPLC) Cleavage->Purify End End: Pure Peptide Purify->End

Caption: Workflow for Boc-SPPS incorporating this compound.

References

Application Notes and Protocols for the Incorporation of Boc-Ser(O-propargyl)-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ser(O-propargyl)-OH is a versatile building block for solid-phase peptide synthesis (SPPS), enabling the introduction of a terminal alkyne functionality into a peptide sequence. This propargyl group serves as a chemical handle for subsequent "click" chemistry modifications, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific conjugation of various molecules, including fluorophores, carbohydrates, polyethylene (B3416737) glycol (PEG) chains, and small molecule drugs, making it an invaluable tool in drug discovery and development.[1][2] This document provides detailed protocols for the efficient incorporation of this compound into peptides using Boc-SPPS, as well as a protocol for on-resin click modification.

Chemical Properties

PropertyValue
Chemical Name N-(tert-butoxycarbonyl)-O-propargyl-L-serine
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS

Experimental Protocols

Protocol 1: Boc-SPPS Incorporation of this compound

This protocol outlines the manual steps for coupling this compound onto a growing peptide chain on a solid support. Standard Boc-SPPS procedures are followed, with special attention to the coupling step to ensure high efficiency.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin) with the N-terminal Boc group removed

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Kaiser test kit

Workflow Diagram:

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (this compound, HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing NextCycle Next Coupling Cycle or Final Cleavage Washing->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Remove the N-terminal Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[3]

    • Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x) followed by DCM (3x) to remove residual TFA.

  • Neutralization:

    • Neutralize the resin-bound peptide's N-terminal amine by washing with a 10% solution of DIEA in DCM (2 x 2 minutes).[3]

    • Wash the resin with DCM (3x) to remove excess DIEA.

  • Activation and Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time for another hour or perform a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the modification of the peptide-bound propargyl group with an azide-containing molecule while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing the Ser(O-propargyl) residue

  • Azide-containing molecule of interest (e.g., azido-sugar, azido-PEG)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270)

  • 2,6-Lutidine

  • Diisopropylethylamine (DIEA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Isopropanol

Workflow Diagram:

CuAAC_Workflow Start Peptide-Resin with Propargyl-Serine Swell Swell Resin in DCM Start->Swell ReagentPrep Prepare Cu(I) and Azide (B81097) Solution in DMSO Swell->ReagentPrep Reaction Add Reagents to Resin and React (16-18h) Swell->Reaction ReagentPrep->Reaction Washing Wash Resin (IPA/DMSO, DMF, DCM) Reaction->Washing Cleavage Final Peptide Cleavage and Deprotection Washing->Cleavage

Caption: On-resin CuAAC click chemistry workflow.

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.[4]

  • Reagent Preparation:

    • Bubble nitrogen gas through anhydrous DMSO (12 mL/g of resin) for at least 10 minutes to deoxygenate.[4]

    • In a separate vial, dissolve CuBr (1 equivalent based on resin loading) completely in the deoxygenated DMSO.[4] Alternative: Use CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents).

  • Click Reaction:

    • Remove the DCM from the swollen resin.

    • Add the CuBr/DMSO solution to the resin.

    • Add the azide-containing molecule (5 equivalents) to the reaction mixture.

    • Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents).[4]

    • Purge the reaction vessel with nitrogen for 5 minutes, then seal and shake gently at room temperature for 16-18 hours.[4]

  • Washing:

    • Filter the resin and wash it sequentially with Isopropanol/DMSO (5:3 v/v, 3x), DMF (3x), and DCM (3x).[4]

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Data Presentation

Coupling Efficiency

The successful incorporation of this compound is highly dependent on the choice of coupling reagent. While specific quantitative data for this modified amino acid is not extensively published, the following table provides a comparative summary of expected coupling efficiencies and times based on data for other sterically hindered Boc-protected serine derivatives, such as Boc-Ser(tBu)-OH.[5]

Coupling ReagentExpected EfficiencyTypical Coupling TimeRacemization RiskNotes
DIC/HOBt Good1 - 4 hoursLow to ModerateCost-effective but can be slower, especially for challenging sequences.
HBTU/HOBt Very Good30 - 60 minutesLowA reliable and efficient choice for most standard couplings.[5]
HATU Excellent15 - 45 minutesVery LowHighly recommended for difficult couplings or sterically hindered residues.[5]
Stability of the Propargyl Group

The propargyl ether linkage in this compound is stable under the standard conditions of Boc-SPPS. The repeated treatments with 50% TFA in DCM for Boc deprotection do not affect the integrity of the alkyne functionality. This allows for the synthesis of the full-length peptide before proceeding with the on-resin click chemistry modification. The stability of azides and alkynes in both Boc and Fmoc peptide synthesis protocols is well-established.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance of the growing peptide chain. 2. Inefficient activation of the amino acid. 3. Peptide aggregation.1. Extend the coupling time or perform a double coupling. 2. Use a more efficient coupling reagent such as HATU. 3. Perform the coupling at an elevated temperature to disrupt secondary structures.
Low Yield of Click-Modified Peptide 1. Incomplete click reaction. 2. Oxidation of the Cu(I) catalyst.1. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. Increase the equivalents of the azide and copper catalyst. 2. Use a fresh source of copper catalyst and ensure the DMSO is properly deoxygenated.
Side Reactions during Cleavage Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection.Add scavengers such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail.

Conclusion

The incorporation of this compound into peptides is a straightforward and effective method for introducing a versatile alkyne handle for post-synthesis modifications. By utilizing efficient coupling reagents and standard Boc-SPPS protocols, high-purity propargylated peptides can be reliably synthesized. The subsequent on-resin click chemistry allows for the convenient and site-specific conjugation of a wide range of molecules, making this building block a powerful tool for the development of novel peptide-based therapeutics and research probes.

References

Application Notes and Protocols for Coupling Boc-Ser(O-propargyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient coupling of Boc-Ser(O-propargyl)-OH in Boc-based Solid-Phase Peptide Synthesis (SPPS). The selection of an appropriate coupling reagent is critical for achieving high yields and purity of peptides containing this non-canonical amino acid. The propargyl group on the serine side chain offers a versatile handle for post-synthetic modifications via click chemistry, making its efficient incorporation a key step in the synthesis of complex peptides and peptidomimetics.

Overview of Coupling Reagents in Boc-SPPS

The success of incorporating this compound, a sterically hindered amino acid, into a growing peptide chain largely depends on the choice of the coupling reagent. The ideal reagent should facilitate rapid and complete acylation while minimizing side reactions, particularly racemization. The most common classes of coupling reagents used in Boc-SPPS are carbodiimides and phosphonium/uronium salts.

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is a cost-effective and widely used carbodiimide. It is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency.[1][2]

  • Uronium/Phosphonium Salts: Reagents such as HBTU, HATU, and COMU are generally more efficient and lead to faster reactions, especially for challenging couplings.[1][3] HATU is often considered more reactive than HBTU, resulting in faster and more complete couplings with a reduced risk of epimerization.[3][4] COMU is a third-generation uronium salt known for its high reactivity and improved safety profile.[1][3]

Comparison of Common Coupling Reagents

The following table summarizes the performance of common coupling reagents applicable for this compound, based on data for similar sterically hindered amino acids like Boc-Ser(tBu)-OH.

Coupling ReagentRelative EfficiencyTypical Coupling TimeRacemization RiskKey Considerations
DIC/HOBt Good1 - 4 hoursLow to ModerateCost-effective, but can be slower for hindered couplings.[1]
HBTU/HOBt Very Good30 - 60 minutesLowA reliable choice for most couplings, faster than DIC/HOBt.[1]
HATU Excellent15 - 45 minutesVery LowHighly efficient, recommended for difficult or sterically hindered couplings.[1][4]
COMU Excellent15 - 45 minutesVery LowHigh reactivity and an improved safety profile.[1][3]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of serine derivatives in Boc-SPPS.

  • Racemization: The chiral integrity of the amino acid can be compromised during activation. The use of additives like HOBt with carbodiimides significantly suppresses racemization.[1] Uronium salts like HATU are known to minimize this side reaction.[1][4]

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. To mitigate this, the third amino acid should be introduced as quickly as possible. The use of in situ neutralization protocols can also help suppress this side reaction.[1][5]

  • Dehydration of the Serine Side Chain: While less common with the propargyl protecting group compared to an unprotected hydroxyl group, certain coupling conditions could potentially lead to the formation of dehydroalanine. Using optimized coupling times and avoiding excessive activation times can minimize this risk.[1]

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound in a typical Boc-SPPS workflow. It is assumed that the synthesis is performed on a 0.1 mmol scale.

General Resin Preparation and Boc Deprotection
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3 x 2 min).

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin with DCM (3 x 2 min), isopropanol (B130326) (2 x 2 min), and finally DCM (3 x 2 min).

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 min).

  • Washing: Wash the resin with DCM (3 x 2 min).

Protocol 1: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency, especially for potentially difficult sequences.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents, 0.3-0.4 mmol) and HATU (3-4 equivalents, 0.3-0.4 mmol) in DMF.

  • Activation and Coupling:

    • Add DIEA (6-8 equivalents, 0.6-0.8 mmol) to the amino acid solution to activate it.

    • Immediately add the activated solution to the neutralized resin.

    • Agitate the reaction mixture for 15-45 minutes at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[6] If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 2 min) and DCM (3 x 2 min).

Protocol 2: Coupling with DIC/HOBt

This protocol provides a cost-effective alternative for routine synthesis.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents, 0.3-0.4 mmol) and HOBt (3-4 equivalents, 0.3-0.4 mmol) in DMF. Add DIC (3-4 equivalents, 0.3-0.4 mmol) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the neutralized resin and agitate for 1-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 2 min) and DCM (3 x 2 min).

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Washing (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA) Wash1->Neutralization Wash2 Washing (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., HATU, DIC/HOBt) Wash2->Coupling Wash3 Washing (DMF/DCM) Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat If not final residue Cleavage Final Cleavage from Resin Wash3->Cleavage If final residue

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Coupling_Reaction AA This compound CoupledPeptide Boc-Ser(O-propargyl)-NH-Peptide-Resin AA->CoupledPeptide + Byproducts Byproducts Peptide H₂N-Peptide-Resin Peptide->CoupledPeptide Reagent Coupling Reagent (e.g., HATU/DIEA) Reagent->Byproducts

Caption: Chemical coupling of this compound to the peptide chain.

References

Application Notes and Protocols for Peptide Labeling with Fluorescent Dyes using Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of peptides with fluorescent dyes is a powerful technique for elucidating biological processes, enabling researchers to track peptide localization, quantify interactions, and screen for therapeutic candidates. One robust method for achieving this is through the incorporation of the unnatural amino acid Boc-Ser(O-propargyl)-OH during solid-phase peptide synthesis (SPPS), followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction allows for the covalent attachment of an azide-modified fluorescent dye to the propargyl group of the serine residue with high specificity and efficiency under mild conditions.[1][2]

These application notes provide a detailed overview and protocols for the use of this compound in the synthesis and fluorescent labeling of peptides. The methodologies described herein are intended to guide researchers in academic and industrial settings, particularly those involved in drug discovery and development, in the effective application of this versatile chemical tool.

Applications in Cellular Imaging and Signaling Pathway Analysis

Fluorescently labeled peptides are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[3] They enable the visualization and tracking of peptide-protein interactions, receptor binding, and intracellular trafficking.

A significant area of application is the study of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are crucial drug targets.[4][5] Fluorescently labeled peptide ligands allow for the investigation of GPCR signaling pathways, receptor internalization, and ligand binding kinetics.

Example Application: Studying the Neuropeptide Y Receptor Y1 (Y1R) Signaling Pathway

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that exerts its physiological effects through NPY receptors, including the Y1 receptor (Y1R), which is involved in processes such as appetite regulation and anxiety.[6][7] A fluorescently labeled NPY analog can be used to visualize and study the activation of the Y1R signaling cascade. Upon binding of the NPY analog to Y1R, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (typically Gi/o).[4][7] The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ subunits, initiating downstream signaling events that can be monitored using various cellular imaging techniques.[4][8]

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fluorescent NPY Analog Fluorescent NPY Analog Y1R Y1 Receptor (GPCR) Fluorescent NPY Analog->Y1R Binding G_protein Inactive G-protein (αβγ-GDP) Y1R->G_protein Activation G_protein_active Active G-protein (α-GTP + βγ) G_protein->G_protein_active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Downstream Downstream Signaling Effector->Downstream Signal Transduction

Neuropeptide Y Receptor Y1 Signaling Pathway Activation.

Quantitative Data on Labeling Efficiency

The efficiency of the CuAAC reaction for peptide labeling can be influenced by several factors, including the choice of fluorescent dye, reaction conditions, and whether the labeling is performed on-resin or in solution. The following table summarizes representative yields for CuAAC-mediated peptide labeling and modification from various studies.

Peptide Modification TypeReaction ConditionsFluorescent Dye/MoleculeYield (%)Reference
On-resin Fluorophore-Quencher1. 7-hydroxy-3-azidocoumarin, CuSO4, BTTP, NaAsc, DIPEA in DMF/H2O; 2. Azobenzene quencher azide, same conditionsCoumarin and AzobenzeneHigh[1]
Solution-phase LabelingCuSO4, NaAsc, TBTA in DMSO/H2O, 4h at RTReporter Ion Tag69-72[5]
Solution-phase LabelingCopper powder in DMF, 8h at RTFluorescent tag43[5]
On-resin GlycosylationAzidoglycoside, CuSO4, BTTP, NaAsc, DIPEA in DMF/H2OAzido Sugar>95[1]
Solution-phase Polymer ConjugationCuSO4, NaAsc in DMF, 100°C, 15 min (Microwave)Polymer43[5]
Solution-phase CyclizationCuI, 2,6-lutidine, DIPEA, TBTA in MeCN, 12h at RTN/A31-90[5]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a propargyl-serine residue using Boc chemistry.

Materials:

  • MBHA resin or other suitable Boc-compatible resin

  • Boc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide (B86325) coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc removal if using a mixed protection strategy for side chains)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DMF (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the resin and add a fresh solution of 50% TFA in DCM, then agitate for 30 minutes.[9]

    • Drain and wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Incorporation of this compound: Follow the same coupling procedure as in step 4, using this compound as the amino acid.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, perform the Boc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.

SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 neutralization Neutralization (DIEA/DMF) coupling Amino Acid Coupling (Boc-AA-OH, DIC/HOBt) neutralization->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash1->neutralization kaiser Kaiser Test wash2->kaiser end_cycle Repeat for next AA kaiser->end_cycle Positive final_deprotection Final Boc Deprotection kaiser->final_deprotection Negative (Final AA) end_cycle->deprotection end Peptide-Resin Ready for Labeling or Cleavage final_deprotection->end Full_Workflow cluster_synthesis Peptide Synthesis cluster_labeling Labeling cluster_purification Purification & Analysis spps Boc-SPPS with This compound on_resin On-Resin CuAAC Labeling spps->on_resin cleavage Cleavage from Resin (e.g., HF) spps->cleavage No on-resin labeling on_resin->cleavage solution_phase Solution-Phase CuAAC Labeling cleavage->solution_phase If not labeled on-resin hplc RP-HPLC Purification cleavage->hplc If labeled on-resin solution_phase->hplc ms Mass Spectrometry Analysis hplc->ms uv_vis UV-Vis Spectroscopy hplc->uv_vis lyophilization Lyophilization ms->lyophilization uv_vis->lyophilization final_product Pure Fluorescent Labeled Peptide lyophilization->final_product

References

Application Notes and Protocols for Protein Bioconjugation using Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-Ser(O-propargyl)-OH for the site-specific modification of proteins. This versatile amino acid derivative introduces a terminal alkyne group into the protein structure, enabling highly efficient and specific bioconjugation through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." This methodology is invaluable for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and the creation of novel protein-based therapeutics.

Introduction

This compound is a non-canonical amino acid derivative that serves as a powerful tool for chemical biology and drug development. The key feature of this compound is the O-propargyl group attached to the serine side chain, which presents a terminal alkyne. This alkyne moiety is bio-orthogonal, meaning it does not react with native functional groups found in proteins, ensuring that subsequent chemical modifications are highly specific. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is a standard protecting group in peptide synthesis and can be readily removed under acidic conditions.

The primary application of incorporating this compound into a protein is to prepare it for a subsequent CuAAC reaction. This reaction forms a stable triazole linkage between the alkyne-modified protein and a molecule bearing an azide (B81097) group. This "click" reaction is characterized by its high efficiency, specificity, and biocompatibility, proceeding under mild aqueous conditions.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific incorporation of this compound allows for the precise attachment of cytotoxic drugs to an antibody, leading to homogenous ADC populations with improved therapeutic indices.

  • Protein Labeling: Fluorescent dyes, biotin (B1667282) tags, or other reporter molecules functionalized with an azide can be attached to the modified protein for use in a variety of assays, including fluorescence microscopy, flow cytometry, and western blotting.

  • Protein-Protein Conjugation: Two proteins, one modified with an alkyne and the other with an azide, can be covalently linked to create novel fusion proteins or to study protein-protein interactions.

  • Surface Immobilization: Proteins can be specifically attached to surfaces functionalized with azide groups for applications in biosensors and protein arrays.

Experimental Workflow Overview

The overall process for protein bioconjugation using this compound involves three main stages:

  • Site-Specific Incorporation: Introduction of this compound into the protein of interest at a specific site.

  • Bioconjugation (Click Chemistry): The CuAAC reaction between the alkyne-modified protein and an azide-containing molecule.

  • Purification and Analysis: Isolation and characterization of the final protein conjugate.

experimental_workflow cluster_incorporation Site-Specific Incorporation cluster_bioconjugation Bioconjugation (CuAAC) cluster_analysis Purification & Analysis incorp Genetic Encoding of This compound in Protein click Click Reaction with Azide-Modified Molecule incorp->click Alkyne-modified protein purify Purification of Conjugated Protein click->purify Crude conjugate analyze Characterization (SDS-PAGE, MS) purify->analyze Purified conjugate

Caption: General experimental workflow for protein bioconjugation.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound via Genetic Code Expansion

This protocol describes the incorporation of this compound into a target protein at a specific site using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber stop codon (TAG) at the desired modification site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for a propargyl-lysine analogue (can be adapted for serine).

  • This compound

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity resin for protein purification

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate a larger expression culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

  • Protein Purification:

    • Purify the alkyne-modified protein from the clarified lysate using Ni-NTA affinity chromatography.

    • Elute the protein and perform buffer exchange into a suitable buffer for the click reaction (e.g., PBS, pH 7.4).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the bioconjugation of the alkyne-modified protein with an azide-containing molecule.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-containing molecule (e.g., azide-fluorophore, azide-drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein to a final concentration of 10-50 µM in reaction buffer.

      • Azide-containing molecule to a final concentration of 100-500 µM (a 10-fold molar excess over the protein).

      • Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction mixture to a final CuSO₄ concentration of 100-500 µM.

      • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

Protocol 3: Characterization of the Protein Conjugate

SDS-PAGE Analysis:

  • Analyze the purified protein conjugate by SDS-PAGE.

  • A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the mass of the attached molecule.

  • If a fluorescent molecule was attached, the protein band can be visualized by fluorescence imaging before coomassie staining.

Mass Spectrometry:

  • Determine the precise molecular weight of the protein conjugate using ESI-MS or MALDI-TOF MS.

  • The observed mass should correspond to the theoretical mass of the protein plus the attached molecule.

Quantitative Data Summary

The following tables provide representative data for the incorporation and bioconjugation efficiency. Actual results may vary depending on the protein, the site of incorporation, and the specific reaction conditions.

Table 1: Incorporation Efficiency of this compound
Protein Yield of Modified Protein (mg/L of culture)
Green Fluorescent Protein (GFP)5 - 10
Antibody Fragment (Fab)2 - 5
Table 2: Bioconjugation Efficiency (CuAAC)
Conjugation Partner Conjugation Efficiency (%)
Fluorescent Dye (e.g., Alexa Fluor 488 Azide)> 95%
Small Molecule Drug (e.g., MMAE-Azide)> 90%

Signaling Pathway Example: Targeted Delivery of a Kinase Inhibitor

This diagram illustrates the concept of using a protein conjugate, created with this compound, to deliver a kinase inhibitor to a specific cell type expressing a target receptor.

signaling_pathway cluster_conjugate Protein-Drug Conjugate cluster_cell Target Cell Antibody Antibody (with Propargyl-Serine) Inhibitor Kinase Inhibitor (Azide-modified) Receptor Cell Surface Receptor Antibody->Receptor Binding & Internalization Kinase Intracellular Kinase Inhibitor->Kinase Inhibition Downstream Downstream Signaling (e.g., Proliferation) Kinase->Downstream Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to

Caption: Targeted delivery of a kinase inhibitor via an antibody-drug conjugate.

Troubleshooting

Problem Possible Cause Solution
Low yield of modified protein Inefficient incorporation of the unnatural amino acid.Optimize the concentration of this compound. Use a different orthogonal synthetase/tRNA pair. Optimize expression conditions (temperature, induction time).
Low bioconjugation efficiency Oxidation of Cu(I) to Cu(II). Steric hindrance at the conjugation site.Use freshly prepared sodium ascorbate. Increase the concentration of the THPTA ligand. Degas solutions to remove oxygen. Choose a more accessible site for incorporation.
Protein precipitation during click reaction High concentration of copper.Reduce the copper concentration. Ensure adequate mixing. Perform the reaction at a lower temperature.

Conclusion

The use of this compound for protein bioconjugation offers a robust and versatile platform for the creation of precisely modified proteins. The protocols and data presented here provide a solid foundation for researchers to apply this powerful technology in their own work, paving the way for new discoveries in basic research and the development of next-generation protein therapeutics.

Application Notes and Protocols for Click Chemistry Reactions of Boc-Ser(O-propargyl)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition data for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," utilizing the versatile building block, N-α-t-Butyloxycarbonyl-O-propargyl-L-serine (Boc-Ser(O-propargyl)-OH). This powerful ligation chemistry allows for the efficient and specific conjugation of peptides containing this propargylated serine residue with a wide variety of azide-functionalized molecules.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an invaluable tool in peptide modification, drug discovery, and bioconjugation. The resulting 1,4-disubstituted 1,2,3-triazole linkage is a stable isostere of the amide bond, often enhancing the metabolic stability of the modified peptide.[1][2]

General Reaction Scheme

The fundamental principle of the click reaction in this context is the [3+2] cycloaddition between the terminal alkyne of the O-propargyl-serine residue within a peptide and an organic azide (B81097), catalyzed by a Cu(I) species.

Click Chemistry General Scheme Peptide_Alkyne Peptide-Ser(O-propargyl) Peptide_Triazole Peptide-Ser(O-CH2-Triazole-R) Peptide_Alkyne->Peptide_Triazole Cu(I) catalyst Solvent, Temp Azide R-N3 Azide->Peptide_Triazole

Figure 1: General scheme of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the CuAAC reaction depend on several key parameters. Optimization of these conditions is often necessary to achieve the best results for a specific peptide sequence and azide partner.

1. Copper Source: The active catalyst is Cu(I). This can be introduced directly using Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI).[1] More commonly, Cu(I) is generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent.[3]

2. Reducing Agent: Sodium ascorbate (B8700270) is the most frequently used reducing agent to convert Cu(II) to the active Cu(I) catalytic species.[3]

3. Ligands: Ligands are often used to stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction rate. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are common examples.

4. Solvents: The choice of solvent is critical and depends on the solubility of the peptide and the azide partner. A variety of solvents and solvent systems can be employed, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tert-butanol/water mixtures, and various aqueous buffers.[4][5]

5. Temperature and Reaction Time: CuAAC reactions are typically performed at room temperature, although gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction.[3][5] Reaction times can range from a few hours to overnight, with progress monitored by techniques such as HPLC or LC-MS.

Experimental Protocols

Two primary strategies are employed for the click chemistry modification of peptides containing this compound: solution-phase conjugation after peptide cleavage and on-resin conjugation prior to cleavage.

Protocol 1: Solution-Phase Click Chemistry

This protocol is suitable for peptides that have been synthesized, cleaved from the solid support, and purified.

Workflow for Solution-Phase Click Chemistry:

Solution-Phase Click Chemistry Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_click Click Reaction cluster_workup Work-up & Purification SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 Purification of Alkyne-Peptide (HPLC) Cleavage->Purification1 Reaction Dissolve Peptide and Azide in Solvent Purification1->Reaction Addition Add Cu(I) source, Reducing Agent, and Ligand Reaction->Addition Incubation Incubate at RT or gentle heat Addition->Incubation Purification2 Purification of Triazole-Peptide (HPLC) Incubation->Purification2 Characterization Characterization (LC-MS, etc.) Purification2->Characterization On-Resin Click Chemistry Workflow cluster_synthesis Peptide Synthesis cluster_click On-Resin Click Reaction cluster_workup Cleavage & Purification SPPS Solid-Phase Peptide Synthesis (this compound incorporation) SideChain_Deprotection Selective Side-Chain Deprotection (if necessary) SPPS->SideChain_Deprotection Swell Swell Peptide-Resin in Solvent SideChain_Deprotection->Swell Reaction Add Azide, Cu(I) source, Reducing Agent, Ligand Swell->Reaction Incubation Incubate at RT Reaction->Incubation Wash Wash Resin to Remove Excess Reagents Incubation->Wash Cleavage Cleavage from Resin & Final Deprotection Wash->Cleavage Purification Purification of Triazole-Peptide (HPLC) Cleavage->Purification Characterization Characterization (LC-MS, etc.) Purification->Characterization

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the modification of peptides, including those containing propargylglycine (B1618536) (Pra) or other alkyne functionalities.[1][2] Its high efficiency, selectivity, and compatibility with a wide range of functional groups and aqueous environments make it an invaluable technique in peptide synthesis, drug development, and chemical biology.[3][4] These notes provide detailed protocols and quantitative data for the application of CuAAC to propargylated peptides for both intramolecular cyclization and intermolecular conjugation.

Core Concepts

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3] This triazole linkage serves as a robust mimic of the native amide bond in peptides, offering enhanced stability against enzymatic degradation.[5] The reaction's bio-orthogonality allows for its use in complex biological systems with minimal side reactions.

Applications in Peptide Science and Drug Development

The application of CuAAC to propargylated peptides has revolutionized several areas of research:

  • Peptide Cyclization: Introducing conformational constraints through cyclization can enhance a peptide's biological activity, stability, and cell permeability. CuAAC provides an efficient method for side-chain to side-chain or head-to-tail cyclization.

  • Bioconjugation: Peptides can be readily conjugated to various molecules, including fluorescent dyes, radioisotopes for imaging, polyethylene (B3416737) glycol (PEG) for improved pharmacokinetics, and cytotoxic drugs to create peptide-drug conjugates for targeted therapy.[2]

  • Drug Discovery and Development: The triazole linkage can act as a bioisostere for amide or disulfide bonds, enabling the synthesis of peptidomimetics with improved drug-like properties.[5] The modular nature of click chemistry facilitates the rapid generation of peptide libraries for screening and lead optimization.[6]

Quantitative Data on CuAAC with Propargylated Peptides

The efficiency of the CuAAC reaction on propargylated peptides is influenced by several factors, including the choice of catalyst, ligands, solvents, and the peptide sequence itself. The following tables summarize quantitative data from various studies.

Table 1: On-Resin CuAAC Cyclization of Peptides
Peptide SequenceCopper SourceLigand/BaseSolventReaction TimeYield (%)Reference
Fmoc-L-Pra-YYTYT-Az4-RinkCuI20% Piperidine (B6355638), Ascorbic AcidDMF-87.4 (Monomer)[7]
Fmoc-L-Pra-YYTYT-Az4-Rink[Cu₄I₄(pip)₄]Ascorbic AcidDMF-89.2 (Monomer)[7]
Generic Peptide on PEGA resinCuIDIEA--79 (Monomer)[7]

Note: "Az4" refers to azidolysine. Yields for cyclization often distinguish between the desired monomeric product and dimeric or oligomeric side products.

Table 2: In-Solution CuAAC Conjugation of Peptides
Peptide/Molecule 1Peptide/Molecule 2Copper SourceLigand/AdditiveSolventReaction TimeYield (%)Reference
Azide-modified peptideAlkyne-modified peptideCopper wireNoneDMF5 hours100[3]
Enkephalin peptideOligonucleotideCuSO₄/NaAscTBTA, AminoguanidineDMSO/H₂O (pH 8.5)12-24 hours>95[3]
Fluorinated OPIPeptideCuSO₄/NaAscNoneCHCl₃/H₂O (1:1)3 hours>75[3]
Aβ peptidePHEA₂₀ polymerCuSO₄/NaAscNoneDMF (Microwave)15 min43[3]
Non-fluorescent alkyneAzide-modified peptideCopper powderNonet-butanol/H₂O (2:1)~8 hours68[3]
Fluorescently-labeled alkyneAzide-modified peptideCopper powderNonet-butanol/H₂O (2:1)~8 hours43[3]

Note: "NaAsc" refers to Sodium Ascorbate, and "TBTA" is Tris(benzyltriazolylmethyl)amine.

Experimental Protocols

The following are generalized protocols for performing CuAAC on propargylated peptides. Optimization may be required based on the specific peptide sequence and desired product.

Protocol 1: On-Resin Cyclization of a Propargylated and Azide-Containing Peptide

This protocol describes the cyclization of a linear peptide containing both a propargylglycine and an azido-amino acid residue, synthesized on a solid support.

Materials:

  • Peptide-resin with both alkyne and azide functionalities

  • Copper(I) Iodide (CuI)

  • L-Ascorbic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Nitrogen or Argon gas

  • Reaction vessel with a frit

Procedure:

  • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in the reaction vessel.

  • Drain the DMF.

  • Prepare the catalyst solution in a separate vial under an inert atmosphere (N₂ or Ar):

    • Dissolve CuI (1.5 equivalents) and L-Ascorbic acid (5 equivalents) in DMF.

    • Add piperidine (20% v/v of the total DMF volume).

    • Vortex until the solution is homogeneous.

  • Add the catalyst solution to the swollen resin.

  • Seal the reaction vessel and shake at room temperature for 4-12 hours.

  • Monitor the reaction progress by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, drain the catalyst solution.

  • Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by HPLC.

Protocol 2: In-Solution Conjugation of a Propargylated Peptide to an Azide-Containing Molecule

This protocol outlines the conjugation of a purified propargylated peptide to a molecule containing an azide group in solution.

Materials:

  • Propargylated peptide

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)

  • Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Degassed co-solvent (e.g., DMSO or t-butanol)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the propargylated peptide (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in a mixture of degassed buffer and co-solvent. The final peptide concentration should typically be in the range of 1-10 mM.

  • Prepare fresh stock solutions of CuSO₄·5H₂O and Sodium Ascorbate in degassed water. A typical final concentration is 1 mM CuSO₄ and 5 mM Sodium Ascorbate.

  • If using a ligand like TBTA, add it to the reaction mixture at a concentration equivalent to the copper sulfate.

  • Purge the reaction mixture with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Initiate the reaction by adding the Sodium Ascorbate solution, followed immediately by the CuSO₄ solution. The solution may turn slightly yellow/orange.

  • Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

  • Purify the conjugated peptide by HPLC.

Visualizations

Experimental Workflow for CuAAC with Propargylated Peptides

G cluster_synthesis Peptide Synthesis cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification start Solid-Phase Peptide Synthesis prop Incorporate Propargylglycine start->prop azide Incorporate Azido-amino acid prop->azide on_resin On-Resin Cyclization azide->on_resin Cyclization cleavage Cleavage from Resin azide->cleavage Linear Peptide for Conjugation on_resin->cleavage in_solution In-Solution Conjugation hplc HPLC Purification in_solution->hplc cleavage->in_solution cleavage->hplc ms Mass Spectrometry Characterization hplc->ms

Caption: Workflow for CuAAC with propargylated peptides.

Application in Studying GPCR Signaling

CuAAC-modified peptides are valuable tools for investigating G-protein coupled receptor (GPCR) signaling pathways. For example, a fluorescently labeled peptide agonist can be used to visualize receptor binding and trafficking.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR g_protein G-Protein GPCR->g_protein Recruitment ligand CuAAC-labeled Peptide Ligand (e.g., Fluorescent) ligand->GPCR Binding & Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production response Cellular Response second_messenger->response

Caption: GPCR signaling pathway studied with a CuAAC-labeled peptide.

References

Application Notes and Protocols for the Use of Boc-Ser(O-propargyl)-OH in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced metabolic stability, improved receptor selectivity, and ability to disrupt protein-protein interactions often considered "undruggable."[1] The synthesis of these complex macrocycles, however, presents significant challenges, including inefficient cyclization and the formation of undesirable byproducts. The incorporation of chemically reactive, non-canonical amino acids provides a powerful strategy to overcome these hurdles. This document details the application of Boc-Ser(O-propargyl)-OH , a versatile building block, in the synthesis of cyclic peptides via on-resin copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4]

This compound introduces a terminal alkyne group via the serine side chain, which can react with an azide-functionalized amino acid incorporated elsewhere in the peptide sequence to form a stable triazole linkage. This method offers high efficiency and orthogonality, allowing for cyclization under mild conditions compatible with a wide range of peptide functionalities.[3][5]

Core Applications

  • Side-Chain-to-Side-Chain Macrocyclization: The primary application of this compound is in forming a triazole bridge between the serine side chain and the side chain of an azide-bearing amino acid (e.g., L-azidoalanine or L-azidolysine). This approach is highly effective for creating constrained peptide conformations.

  • On-Resin Cyclization: Performing the CuAAC reaction while the peptide is still attached to the solid-phase support minimizes intermolecular side reactions, such as dimerization and oligomerization, by leveraging the principle of pseudo-dilution.[6]

  • Drug Discovery and Development: This methodology has been successfully employed in the synthesis of cyclic peptide inhibitors targeting various biological processes, including signaling pathways implicated in cancer. A notable example is the development of inhibitors for the Grb2 SH2 domain, a key component of the Ras/MAPK signaling cascade.

Data Presentation: Quantitative Analysis of Peptide Cyclization

The efficiency of peptide cyclization can be influenced by several factors, including the peptide sequence, length, cyclization method (on-resin vs. solution phase), and reaction conditions. The following table summarizes representative data on the yields of cyclic peptides synthesized via azide-alkyne cycloaddition.

Peptide Sequence/TypeCyclization MethodKey ReagentsReaction TimeYield (%)Purity (%)Reference
Helical 21-mer peptideOn-resin CuAACCuI, DIEA, 2,6-lutidine18 hNot specifiedHigh[7]
Head-to-tail cyclic peptideOn-resin CuAACCuI, DIEAOvernight79High[3]
Cyclic peptide-peptoid hybridsOn-resin MW-assisted CuAACCuI, DIEA, 2,6-lutidine20 min>95 (conversion)High[8]
Heptameric peptide (monomer)On-resin CuAAC1.5 eq CuINot specified87.4High[6]
Protected RGD-containing peptideSolution-phase CuAAC (0.8 mM)CuI, 2,6-lutidine, DIPEA12 hHigh (monomer)High[9]
Protected RGD-containing peptideOn-resin CuAACCuI, 2,6-lutidine, DIPEA12 hHigh (dimer)High[9]
Cyclic tetrapeptide analogueSolution-phase CuAACNot specifiedNot specifiedHighHigh

Experimental Protocols

This section provides a comprehensive protocol for the synthesis of a cyclic peptide using this compound, commencing with the solid-phase synthesis of the linear precursor and concluding with the on-resin cyclization and final cleavage.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin using the Boc/Bzl protection strategy. The sequence will incorporate both this compound and an azide-containing amino acid, such as Boc-L-azidoalanine.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including this compound and Boc-L-azidoalanine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Piperidine (for optional capping)

  • Acetic anhydride (B1165640) (for optional capping)

  • Methanol (MeOH)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-protected amino acid to the resin.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain and wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (e.g., this compound or Boc-L-azidoalanine) (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Optional Capping: After a difficult coupling, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF.

  • Final Boc Deprotection: After the final amino acid coupling, perform a final Boc deprotection as described in step 3.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin cyclization of the linear peptide precursor containing both a propargyl and an azide (B81097) group.

Materials:

  • Peptide-resin from Protocol 1

  • N,N-Dimethylformamide (DMF), degassed

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • N,N-Diisopropylethylamine (DIEA), degassed

  • 2,6-Lutidine, degassed

  • Ascorbic acid (optional, as a 0.1 M aqueous solution)

  • Nitrogen gas

Procedure:

  • Resin Swelling and Degassing: Swell the peptide-resin in degassed DMF for 1 hour.

  • Preparation of Cyclization Cocktail:

    • In a separate vessel, dissolve CuI (1.5 eq. based on resin loading) in degassed DMF.

    • Add DIEA (10 eq.) and 2,6-lutidine (10 eq.) to the CuI solution.

    • If using CuBr, add 1 eq. of 0.1 M aqueous ascorbic acid.

  • Cyclization Reaction:

    • Drain the DMF from the swollen resin.

    • Add the cyclization cocktail to the resin.

    • Purge the reaction vessel with nitrogen for 5-10 minutes.

    • Seal the vessel and agitate at room temperature for 16-24 hours.

  • Washing:

    • Drain the reaction cocktail.

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Purification

This protocol details the final cleavage of the cyclic peptide from the resin and its subsequent purification.

Materials:

  • Cyclized peptide-resin from Protocol 2

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole or other appropriate scavengers

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • Trifluoroacetic acid (TFA) for HPLC

  • Reversed-phase HPLC system

Procedure:

  • Cleavage:

    • Caution: HF and TFMSA are extremely corrosive and toxic. Use appropriate personal protective equipment and a specialized apparatus.

    • Treat the dried resin with a cleavage cocktail (e.g., HF:anisole 9:1) for 1-2 hours at 0°C.

  • Peptide Precipitation:

    • Evaporate the cleavage cocktail under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Lyophilization:

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

  • Purification:

    • Purify the crude cyclic peptide by reversed-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Experimental Workflow

G cluster_SPPS Linear Peptide Synthesis (Boc-SPPS) cluster_Cyclization On-Resin Cyclization (CuAAC) cluster_Cleavage Cleavage and Purification Resin Start: Merrifield Resin Swell 1. Resin Swelling (DCM) Resin->Swell Couple1 2. Couple first Boc-AA-OH Swell->Couple1 Deprotect 3. Boc Deprotection (50% TFA/DCM) Couple1->Deprotect Neutralize 4. Neutralization (10% DIEA/DMF) Deprotect->Neutralize CoupleN 5. Couple subsequent Boc-AA-OH (including Boc-Ser(OPr)-OH and Boc-Azido-AA) Neutralize->CoupleN Wash Wash (DMF, DCM) CoupleN->Wash Loop Repeat n times Wash->Loop Loop->Deprotect FinalDeprotect Final Boc Deprotection Loop->FinalDeprotect Cyclize 6. Add Cyclization Cocktail (CuI, DIEA, 2,6-Lutidine) FinalDeprotect->Cyclize React 7. React 16-24h (under N2) Cyclize->React WashCyclized 8. Wash Cyclized Peptide-Resin React->WashCyclized Cleave 9. Cleavage from Resin (HF or TFMSA) WashCyclized->Cleave Precipitate 10. Precipitate with Cold Ether Cleave->Precipitate Purify 11. RP-HPLC Purification Precipitate->Purify Characterize 12. Characterization (MS, HPLC) Purify->Characterize FinalProduct Final Cyclic Peptide Characterize->FinalProduct G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS1 SOS1 Grb2->SOS1 Binds Ras_GDP Ras-GDP (Inactive) SOS1->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Cyclic_Peptide Cyclic Peptide Inhibitor Cyclic_Peptide->Grb2 Inhibits SH2 domain

References

Application Notes and Protocols for Site-Specific Peptide PEGylation using Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the site-specific PEGylation of peptides using the non-canonical amino acid Boc-Ser(O-propargyl)-OH. This method leverages the bioorthogonal "click" chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate polyethylene (B3416737) glycol (PEG) to a peptide at a precisely defined location. This approach offers significant advantages over traditional PEGylation methods, which often result in heterogeneous mixtures of PEGylated products.

The workflow begins with the incorporation of the propargyl-functionalized serine residue into the peptide sequence during solid-phase peptide synthesis (SPPS). The alkyne group on the serine side chain then serves as a handle for the highly specific and efficient CuAAC reaction with an azide-functionalized PEG molecule. The resulting PEGylated peptide can be purified and characterized using standard chromatographic and mass spectrometry techniques.

Data Presentation

The efficiency of each step in the site-specific PEGylation process is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative data reported for the key stages of this workflow.

StepParameterTypical ValueReference
Boc-SPPS Peptide Synthesis Yield (crude)60-80%[1]
Purity of crude peptide>70%[1]
CuAAC PEGylation Reaction Conversion>95%[1]
Yield of PEGylated peptide (after purification)40-60% (overall)[1]
Purification Final Purity of PEGylated Peptide>98%[2]

Experimental Protocols

Incorporation of this compound into a Peptide via Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a propargyl-serine residue using the Boc/Bzl protection strategy.

Materials:

  • Appropriate resin for the desired C-terminus (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • Boc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for optional Fmoc deprotection if using mixed Boc/Fmoc strategies)

  • Cleavage cocktail (e.g., HF/anisole or a trifluoroacetic acid-based cocktail such as Reagent K)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

  • Boc Deprotection:

    • Wash the resin with DMF.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2-3 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization:

    • Wash the resin with a solution of 5% DIEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF.

  • Amino Acid Coupling (including this compound):

    • In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents) with the coupling reagent (e.g., HBTU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the appropriate cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

PEGylation of the Propargylated Peptide via CuAAC Click Chemistry

This protocol describes the PEGylation of the purified propargylated peptide with an azide-functionalized PEG.

Materials:

  • Propargylated peptide

  • Azide-functionalized PEG (e.g., mPEG-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Reaction Setup:

    • Dissolve the propargylated peptide in the chosen solvent system.

    • Add the azide-PEG (typically 1.1 to 1.5 molar equivalents relative to the peptide).

  • Catalyst Preparation:

    • In a separate vial, prepare a stock solution of CuSO₄.

    • In another vial, prepare a fresh stock solution of sodium ascorbate.

    • If using a ligand, prepare a stock solution of TBTA in a suitable organic solvent.

  • Click Reaction:

    • To the peptide and PEG solution, add the CuSO₄ solution (typically 5-10 mol%).

    • If using a ligand, add the TBTA solution (typically 5-10 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 25-50 mol%).

    • Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC or LC-MS. The PEGylated peptide will have a significantly longer retention time than the unreacted peptide.

  • Quenching and Purification: Once the reaction is complete, the product can be purified directly by RP-HPLC.

Purification and Characterization of the PEGylated Peptide

Purification by Reverse-Phase HPLC:

  • Column: A C18 or C4 stationary phase is typically used for peptide and PEGylated peptide purification.[][4]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the PEGylated peptide. The exact gradient will depend on the hydrophobicity of the peptide and the size of the PEG chain.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main product peak and combine them.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified PEGylated peptide as a white powder.

Characterization by Mass Spectrometry:

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the identity of the PEGylated peptide.[5][6]

  • Expected Result: The mass spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG polymer, centered around the expected average molecular weight of the PEGylated peptide. The mass difference between adjacent peaks will correspond to the mass of the ethylene (B1197577) glycol monomer (44 Da).

Visualizations

Experimental Workflow

G cluster_0 Peptide Synthesis cluster_1 PEGylation cluster_2 Final Product SPPS Boc-SPPS with This compound Cleavage Cleavage and Deprotection SPPS->Cleavage Crude_Peptide Crude Propargylated Peptide Cleavage->Crude_Peptide Purification1 RP-HPLC Purification Crude_Peptide->Purification1 Pure_Peptide Purified Propargylated Peptide Purification1->Pure_Peptide PEGylation CuAAC 'Click' Reaction with Azide-PEG Pure_Peptide->PEGylation Crude_PEG_Peptide Crude PEGylated Peptide PEGylation->Crude_PEG_Peptide Purification2 RP-HPLC Purification Crude_PEG_Peptide->Purification2 Pure_PEG_Peptide Purified PEGylated Peptide Purification2->Pure_PEG_Peptide Characterization LC-MS / MALDI-TOF MS Pure_PEG_Peptide->Characterization

Caption: Workflow for site-specific peptide PEGylation.

Chemical Reaction Scheme

G Peptide Propargylated Peptide Plus + Arrow CuSO₄, Sodium Ascorbate TBTA (optional) H₂O / Organic Solvent PEG Azide-PEG Product PEGylated Peptide (via Triazole Linkage) Arrow->Product

References

Application Notes and Protocols: Biotinylation of Peptides with Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted biotinylation of peptides is a cornerstone technique in chemical biology and drug discovery, enabling a multitude of applications such as affinity purification, immunoassays, and interaction studies. The use of bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," offers a highly specific and efficient method for peptide modification.[1][2][3] This application note provides a detailed protocol for the synthesis of a propargylated peptide using Boc-Ser(O-propargyl)-OH during solid-phase peptide synthesis (SPPS) and its subsequent biotinylation via CuAAC. The workflow culminates in a pull-down assay to demonstrate the utility of the biotinylated peptide in studying protein-protein interactions.

The strategy involves the incorporation of the non-canonical amino acid this compound into the peptide sequence. The propargyl group serves as a bioorthogonal handle, which can be selectively reacted with an azide-functionalized biotin (B1667282) molecule.[4][5] This method provides precise control over the site of biotinylation and is compatible with a wide range of peptide sequences and functionalities.

I. Synthesis of Propargylated Peptide using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a model propargylated peptide using the Boc/Bzl protection strategy. The key step is the incorporation of this compound.

Experimental Protocol: Boc-SPPS of a Propargylated Peptide

  • Resin Preparation:

    • Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

    • Wash the resin with DCM (3 x 10 mL).

  • Coupling of the First Amino Acid:

    • Dissolve Boc-Amino Acid-OH (2 mmol) and cesium bicarbonate (1 mmol) in a mixture of methanol (B129727) (5 mL) and water (1 mL).

    • Evaporate the solvent under reduced pressure.

    • Add the resulting Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF, 10 mL).

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Peptide Chain Elongation (per coupling cycle):

    • Deprotection:

      • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 2 minutes (pre-wash).

      • Treat with 50% TFA in DCM (10 mL) for 20 minutes to remove the Boc group.[6]

      • Wash with DCM (3 x 10 mL) and isopropanol (B130326) (IPA) (2 x 10 mL).[6]

    • Neutralization:

      • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 2 minutes (2 repetitions).

      • Wash with DCM (3 x 10 mL).

    • Coupling (incorporation of this compound or other amino acids):

      • In a separate vessel, pre-activate the incoming Boc-amino acid (including this compound, 3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate at room temperature for 1-2 hours.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Washing:

      • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final deprotection step as described above.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

    • Treat the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) with 5% anisole (B1667542) as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether and centrifuge to pellet.

    • Wash the peptide pellet with cold diethyl ether (3x) and air dry.

  • Purification and Characterization:

    • Purify the crude propargylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight.[7]

II. Biotinylation of the Propargylated Peptide via CuAAC ("Click" Reaction)

This protocol describes the biotinylation of the purified propargylated peptide in solution. An on-resin version is also possible before cleavage.[8]

Experimental Protocol: Solution-Phase CuAAC Biotinylation

  • Preparation of Reagents:

    • Propargylated Peptide: Dissolve the purified peptide (1 equivalent) in a mixture of DMSO and water (e.g., 1:1 v/v).

    • Biotin-Azide: Prepare a stock solution of biotin-PEG4-azide (1.5 equivalents) in DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in water.

    • Sodium Ascorbate (B8700270): Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[9]

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. This ligand helps to stabilize the Cu(I) and protect the peptide.

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargylated peptide solution with the biotin-azide stock solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the peptide/azide solution. The final concentration of copper should be around 0.25 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.

  • Purification of the Biotinylated Peptide:

    • Purify the biotinylated peptide from the reaction mixture using RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final biotinylated peptide using analytical RP-HPLC and mass spectrometry.[10] The mass spectrum should show an increase in mass corresponding to the addition of the biotin-azide moiety.

III. Application: Pull-Down Assay to Identify Protein Interactors

This protocol details the use of the synthesized biotinylated peptide as a "bait" to capture and identify interacting "prey" proteins from a cell lysate.

Experimental Protocol: Biotinylated Peptide Pull-Down Assay

  • Preparation of Cell Lysate:

    • Lyse cells of interest in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Immobilization of Biotinylated Peptide:

    • Wash streptavidin-conjugated magnetic beads (50 µL of slurry per pull-down) with PBS (3 x 500 µL).[11]

    • Incubate the washed beads with the biotinylated peptide (e.g., 5-10 µg) in PBS for 1 hour at room temperature with gentle rotation.

    • Wash the beads with PBS (3 x 500 µL) to remove unbound peptide.

  • Pull-Down of Interacting Proteins:

    • Incubate the peptide-conjugated beads with the cell lysate (e.g., 500 µg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate beads without the biotinylated peptide with the cell lysate.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins (5 x 500 µL).

    • Elute the bound proteins from the beads by boiling in 2x SDS-PAGE sample buffer (50 µL) for 5-10 minutes.[12]

  • Analysis of Interacting Proteins:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Identify specific interacting proteins by Western blotting using an antibody against the suspected interactor, or by excising unique bands and identifying them via mass spectrometry.[13]

Data Presentation

Table 1: Representative Yields for Peptide Synthesis and Biotinylation

StepProductStarting MaterialScaleCrude Yield (%)Purity after HPLC (%)
1Propargylated PeptideBoc-Amino Acids & Resin0.5 mmol~75%>95%
2Biotinylated PeptidePropargylated Peptide10 mg~90%>98%

Note: Yields and purities are illustrative and can vary depending on the peptide sequence and synthesis/reaction conditions.[1][14][15]

Table 2: Characterization of Peptide Intermediates and Final Product by Mass Spectrometry

PeptideCalculated Mass (Da)Observed Mass (Da)
Propargylated Peptide[Example: 1500.7][Example: 1500.8]
Biotinylated Peptide[Example: 1943.2][Example: 1943.3]

Visualizations

G cluster_0 Boc-SPPS for Propargylated Peptide Resin_Swell 1. Resin Swelling (DCM) First_AA 2. First Amino Acid Coupling Resin_Swell->First_AA Deprotection 3a. Boc Deprotection (50% TFA/DCM) First_AA->Deprotection Neutralization 3b. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3c. Coupling of This compound Neutralization->Coupling Repeat Repeat for each amino acid Coupling->Repeat Repeat->Deprotection Cleavage 4. Cleavage & Deprotection (HF) Repeat->Cleavage Purification_1 5. HPLC Purification Cleavage->Purification_1

Caption: Workflow for the synthesis of a propargylated peptide using Boc-SPPS.

G cluster_1 Biotinylation and Pull-Down Assay cluster_2 CuAAC Biotinylation cluster_3 Pull-Down Assay Mix_Reagents 1. Mix Propargylated Peptide & Biotin-Azide Add_Catalyst 2. Add CuSO4/THPTA & Sodium Ascorbate Mix_Reagents->Add_Catalyst Reaction 3. Incubate at RT Add_Catalyst->Reaction Purification_2 4. HPLC Purification Reaction->Purification_2 Immobilize 5. Immobilize Biotinylated Peptide on Strep. Beads Purification_2->Immobilize Incubate_Lysate 6. Incubate with Cell Lysate Immobilize->Incubate_Lysate Wash 7. Wash Beads Incubate_Lysate->Wash Elute 8. Elute Bound Proteins Wash->Elute Analyze 9. Analyze by SDS-PAGE & Western Blot/MS Elute->Analyze

Caption: Workflow for CuAAC biotinylation and subsequent pull-down assay.

References

Application Notes and Protocols for Surface Immobilization of Peptides using Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatial arrangement of peptides on solid surfaces is a critical technology in a myriad of research and development areas, including drug discovery, biosensor development, and tissue engineering. A robust and widely adopted method for achieving controlled peptide immobilization is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3] This reaction is highly efficient, selective, and biocompatible, allowing for the covalent ligation of peptides to surfaces under mild conditions.[1][2][3]

This document provides detailed application notes and protocols for the use of Boc-Ser(O-propargyl)-OH, a key building block for introducing a terminal alkyne group into a peptide sequence during solid-phase peptide synthesis (SPPS). This alkyne-functionalized peptide can then be efficiently immobilized on an azide-functionalized surface via the CuAAC reaction.

Principle of the Method

The overall strategy involves three main stages:

  • Peptide Synthesis with this compound: The peptide of interest is synthesized using standard Boc-based solid-phase peptide synthesis (SPPS).[4][5] this compound is incorporated at the desired position within the peptide sequence to introduce the alkyne functionality.

  • Surface Preparation: A substrate of choice (e.g., silicon, glass, gold) is functionalized with azide (B81097) groups. This can be achieved through various surface modification techniques, such as silanization followed by reaction with an azide-containing molecule.

  • Peptide Immobilization via Click Chemistry: The alkyne-containing peptide is reacted with the azide-functionalized surface in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently immobilizing the peptide to the surface.[1][2][3]

Experimental Workflow

G cluster_0 Peptide Synthesis cluster_1 Surface Preparation cluster_2 Peptide Immobilization A Boc-SPPS Initiation B Incorporate this compound A->B C Peptide Elongation B->C D Cleavage and Deprotection C->D E Purification and Characterization D->E J Prepare Peptide and Catalyst Solutions E->J F Substrate Cleaning G Surface Activation (e.g., Hydroxylation) F->G H Silanization with Azide-Silane G->H I Washing and Drying H->I K Incubate Surface with Reaction Mixture I->K J->K L Washing to Remove Unbound Peptide K->L M Surface Characterization L->M

Figure 1: Overall experimental workflow for peptide immobilization.

Detailed Protocols

Protocol 1: Synthesis of Alkyne-Functionalized Peptide using this compound

This protocol outlines the manual Boc-SPPS procedure. Automated synthesizers can also be programmed accordingly.

Materials:

  • Boc-protected amino acids

  • This compound

  • Merrifield or PAM resin[5]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU or other suitable coupling reagent

  • Scavengers (e.g., triisopropylsilane, water)

  • Diethyl ether

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[5]

    • Treat again with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[5]

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 5% DIEA in DMF (2x for 2 minutes each) to neutralize the ammonium (B1175870) salt. Wash with DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (or this compound) and coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA and immediately add the solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry.

Protocol 2: Surface Functionalization with Azide Groups

This protocol describes the functionalization of a silicon oxide surface. It can be adapted for other hydroxyl-bearing surfaces.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION!

  • (3-Azidopropyl)triethoxysilane

  • Anhydrous toluene

  • Ethanol

  • Deionized water

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the silane (B1218182) solution.

    • Incubate for 2-4 hours at room temperature or 1 hour at 60°C.

    • Rinse the substrates with toluene, followed by ethanol, and finally deionized water.

    • Dry the substrates under a stream of nitrogen.

    • Cure the silane layer by baking at 110°C for 30 minutes.

Protocol 3: Peptide Immobilization via CuAAC (Click Chemistry)

Materials:

  • Azide-functionalized substrates

  • Alkyne-functionalized peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • Prepare Reaction Solutions:

    • Peptide Solution: Dissolve the alkyne-functionalized peptide in buffer (e.g., TBS, pH 7.4) to a final concentration of 0.1-1 mg/mL.

    • Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Sodium Ascorbate Solution: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Immobilization Reaction:

    • Place the azide-functionalized substrate in a suitable reaction vessel (e.g., a petri dish).

    • Prepare the click reaction mixture by adding the reagents in the following order to the peptide solution: CuSO₄ (to a final concentration of 1 mM) and then sodium ascorbate (to a final concentration of 5 mM). The solution may turn a faint yellow/orange color.

    • Immediately cover the substrate with the reaction mixture.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Washing:

    • After incubation, remove the reaction mixture.

    • Wash the substrate thoroughly with deionized water, followed by buffer, and then again with deionized water.

    • Dry the substrate under a stream of nitrogen.

Characterization of Immobilized Surfaces

Successful immobilization and the properties of the peptide-functionalized surface can be assessed using various analytical techniques.

Chemical Reaction Pathway

G cluster_0 Surface Functionalization cluster_1 Peptide Synthesis cluster_2 Immobilization (CuAAC) Surface_OH Surface-OH Azide_Surface Surface-O-Si-(CH₂)₃-N₃ Surface_OH->Azide_Surface Silanization Azide_Silane N₃-(CH₂)₃-Si(OEt)₃ Peptide_Resin Resin-Peptide Alkyne_Peptide HOOC-Peptide-Ser(O-CH₂-C≡CH) Peptide_Resin->Alkyne_Peptide SPPS Boc_Ser_Propargyl This compound Azide_Surface_React Surface-O-Si-(CH₂)₃-N₃ Immobilized_Peptide Surface-O-Si-(CH₂)₃-[Triazole]-CH₂-O-Ser-Peptide-COOH Azide_Surface_React->Immobilized_Peptide Cu(I) catalyst Sodium Ascorbate Alkyne_Peptide_React HOOC-Peptide-Ser(O-CH₂-C≡CH) Alkyne_Peptide_React->Immobilized_Peptide

References

Application Notes: Synthesis of Peptide-Drug Conjugates Using Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptide-Drug Conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to diseased cells, thereby minimizing systemic toxicity.[1][2][3] This is achieved by linking a cell-targeting peptide to a drug molecule via a stable linker.[2] A highly efficient and widely adopted method for this conjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This reaction forms a stable triazole linkage between an alkyne-functionalized peptide and an azide-modified drug.[6][7]

The unnatural amino acid, N-α-Boc-O-propargyl-L-serine (Boc-Ser(O-propargyl)-OH), serves as a critical building block for introducing a terminal alkyne group into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). The propargyl group provides the necessary alkyne functionality for the subsequent CuAAC reaction. The Boc (tert-butyloxycarbonyl) protecting group is suitable for stepwise peptide synthesis, particularly for certain hydrophobic sequences or when specific side-chain protection strategies are employed.[8]

These application notes provide a comprehensive workflow, including the incorporation of this compound into a peptide, the synthesis of an azide-modified drug, the CuAAC conjugation reaction, and subsequent purification and analysis of the final Peptide-Drug Conjugate.

Principle of the Method

The overall strategy involves three main stages:

  • Synthesis of an Alkyne-Modified Peptide: The peptide is assembled on a solid support using standard Boc-SPPS chemistry. This compound is incorporated at the desired position in the peptide sequence. Following synthesis, the peptide is cleaved from the resin and deprotected.

  • Synthesis of an Azide-Modified Drug: The cytotoxic payload is chemically modified to introduce an azide (B81097) (-N₃) functional group. This is typically achieved by reacting a suitable precursor of the drug with an azide-containing reagent.

  • CuAAC "Click" Conjugation: The alkyne-modified peptide and the azide-modified drug are covalently linked in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][9] The resulting 1,4-disubstituted 1,2,3-triazole ring is highly stable under physiological conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified Peptide via Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing an O-propargyl-serine residue using Boc chemistry.

Materials:

  • PAM (phenylacetamidomethyl) resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for optional Fmoc-based steps if using a mixed strategy)

  • Cleavage Cocktail: e.g., HF or a lower-toxicity cocktail like TMSOTf/thioanisole/TFA

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the PAM resin in DCM for 30-60 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard PAM resin esterification protocols.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

    • Drain the vessel and add a fresh 50% TFA/DCM solution, agitating for an additional 20-25 minutes to ensure complete removal of the Boc group.[8]

    • Wash the resin with DCM (3x) and isopropanol (B130326) (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% DIEA in DCM and agitate for 10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the next Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the activation to proceed for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of this compound: When the synthesis reaches the desired position for the alkyne modification, use this compound in the coupling step (Step 5), following the same activation and reaction procedure.

  • Chain Elongation: Repeat the deprotection (Step 3), neutralization (Step 4), and coupling (Step 5) cycles until the full peptide sequence is assembled.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with a suitable strong acid cleavage cocktail (e.g., anhydrous HF) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Synthesis of an Azide-Modified Drug (General Example)

This protocol provides a general method for introducing an azide group onto a drug molecule containing a hydroxyl group, using doxorubicin (B1662922) as an example.

Materials:

  • Doxorubicin (or other drug with a suitable functional group)

  • Azidoacetic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve doxorubicin (1 eq.) and azidoacetic acid (1.5 eq.) in anhydrous DMF.

  • Coupling: Add EDC (1.5 eq.) and a catalytic amount of DMAP to the solution.

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting azide-modified doxorubicin using column chromatography to obtain the final product.

Protocol 3: CuAAC "Click" Conjugation of Peptide and Drug

This protocol details the conjugation of the alkyne-peptide with the azide-drug.

Materials:

  • Alkyne-modified peptide

  • Azide-modified drug

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer (pH 7-8)

  • DMSO or DMF (for dissolving the drug if needed)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified peptide in the conjugation buffer to a final concentration of 1-5 mM.

    • Dissolve the azide-modified drug in a minimal amount of DMSO or DMF, then dilute with the conjugation buffer. Use a slight molar excess (e.g., 1.2-1.5 eq.) relative to the peptide.

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Let it stand for 2-3 minutes to form the copper-ligand complex.[9]

  • Reaction Initiation:

    • Combine the peptide and drug solutions in the main reaction vessel.

    • Add the pre-formed Cu(I)/THPTA complex to the peptide/drug mixture. A typical final concentration is 1-5 mM copper.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 4-5 eq. relative to copper).[9]

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Protect the reaction from light.[9] The reaction progress can be monitored by RP-HPLC.

  • Purification: Upon completion, purify the Peptide-Drug Conjugate using preparative Reverse-Phase HPLC (RP-HPLC) to remove unreacted starting materials, catalyst, and other reagents.[10][11]

Protocol 4: Purification and Analysis

Procedure:

  • Purification:

    • Use a preparative C18 RP-HPLC column.

    • Employ a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. A typical gradient might be 5% to 95% acetonitrile over 30-40 minutes.[11]

    • Collect fractions corresponding to the main product peak.

  • Analysis:

    • Confirm the purity of the collected fractions using analytical RP-HPLC with UV detection (typically at 215 nm for the peptide bond).[10]

    • Verify the identity of the final PDC product by determining its molecular weight using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[10]

  • Lyophilization: Lyophilize the pure fractions to obtain the final PDC as a dry powder.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and conjugation process.

Table 1: Peptide Synthesis and Purification Summary

ParameterTypical ValueMethod of Analysis
Crude Peptide Purity60-85%Analytical RP-HPLC
Purified Peptide Purity>95%Analytical RP-HPLC
Overall Yield (after purification)15-40%Gravimetric
Identity ConfirmationMatches Theoretical MassMass Spectrometry

Table 2: CuAAC Conjugation Reaction Parameters and Outcomes

ParameterCondition / ResultReference
Peptide:Drug Molar Ratio1 : 1.2-1.5-
Reaction Time1-4 hours[7]
Reaction TemperatureRoom Temperature[7]
Conversion Efficiency>90%RP-HPLC Monitoring
Isolated Yield (after purification)40-75%Gravimetric
Final PDC Purity>98%Analytical RP-HPLC

Visualizations

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_peptide Peptide Synthesis cluster_drug Drug Modification cluster_conjugation Conjugation & Finalization p1 Resin Swelling p2 Boc-SPPS Cycles p1->p2 p3 Incorporate This compound p2->p3 p4 Cleavage & Deprotection p3->p4 p5 Purification (HPLC) p4->p5 p_out Alkyne-Peptide p5->p_out c1 CuAAC 'Click' Reaction (CuSO₄, NaAsc) p_out->c1 d1 Drug Precursor d2 Azide Installation d1->d2 d3 Purification d2->d3 d_out Azide-Drug d3->d_out d_out->c1 c2 Purification (HPLC) c1->c2 c3 Analysis (MS, HPLC) c2->c3 c_out Final Peptide-Drug Conjugate (PDC) c3->c_out

CuAAC_Reaction peptide Alkyne-Modified Peptide (from SPPS) pdc Peptide-Drug Conjugate (Stable Triazole Linker) peptide->pdc + drug Azide-Modified Drug drug->pdc catalyst Cu(I) Catalyst (CuSO₄ + NaAsc) catalyst->pdc catalyzes

Endocytosis_Pathway PDC PDC Complex PDC-Ligand Complex PDC->Complex Ligand Target Ligand (e.g., VEGF) Ligand->Complex Receptor Receptor Complex->Receptor Binding

References

Application Notes and Protocols for On-Resin Click Chemistry with Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of modified peptides and peptidomimetics. Its high efficiency, specificity, and biocompatibility make it an ideal tool for on-resin modifications, including peptide cyclization, labeling with reporter tags (fluorophores, biotin), and conjugation to other molecules. The incorporation of non-canonical amino acids bearing an alkyne or azide (B81097) functionality is a prerequisite for such modifications.

This document provides detailed application notes and protocols for the use of Boc-Ser(O-propargyl)-OH , a key building block for introducing a terminal alkyne into a peptide sequence during Boc-based solid-phase peptide synthesis (SPPS). The propargyl ether on the serine side chain is stable throughout the iterative steps of Boc-SPPS and serves as a reactive handle for subsequent on-resin CuAAC reactions.

Key Applications

The combination of Boc-SPPS with on-resin click chemistry using this compound enables a variety of applications in peptide and drug development:

  • Peptide Cyclization: On-resin head-to-tail or side-chain-to-side-chain cyclization to generate constrained peptides with enhanced stability, receptor affinity, and cell permeability.

  • Bioconjugation: Covalent attachment of peptides to other biomolecules, polymers (e.g., PEGylation), or surfaces.

  • Labeling and Imaging: Introduction of fluorescent dyes or other imaging agents for studying peptide localization and trafficking.

  • Peptidomimetics: The resulting 1,2,3-triazole ring can act as a bioisostere for an amide bond, offering resistance to enzymatic degradation.[1]

Data Presentation: On-Resin CuAAC Cyclization Performance

The efficiency of on-resin CuAAC can be influenced by several factors, including the choice of catalyst, base, solvent, and the peptide sequence itself. The following tables summarize quantitative data from studies on on-resin peptide cyclization, which can serve as a guide for optimizing reactions involving peptides containing an O-propargyl-serine residue.

Table 1: Comparison of On-Resin CuAAC Conditions for Peptide Cyclization

Peptide Sequence (Alkyne/Azide residues)Catalyst (equiv.)Base (equiv.)SolventTime (h)Product (Monomer/Dimer)Crude Purity/YieldReference
Fmoc-L-Pra-YYTYT-Az4-RinkCuI (1.5)Piperidine (1.5)DMF4MonomerHigh Yield[2]
Fmoc-L-Pra-YYTYT-Az4-RinkCuI (1.5)DIEA (1.5)DMF4MonomerModerate Yield[2]
Ac-C(Trt)-X-G-K(N3)-G-NH2 (X=Pra)CuI (2)DIEA (50)N/AOvernightMonomer76% (purified)
RGD-derived nonapeptideCuI (0.5)2,6-LutidineMeCN/DMSO (4:1)40DimerHigh Yield[3]
Octameric PeptideCuBr or CuIDIEA / 2,6-LutidineN/AN/AMonomerN/A

Pra = Propargylglycine, Az4 = Azidolysine. Data is representative and compiled from multiple sources for comparison.

Table 2: Effect of Peptide Length on Monomer vs. Dimer Formation in On-Resin CuAAC Cyclization

Peptide LengthMajor ProductObservationsReference
< 6 amino acidsMonomerShorter peptides favor intramolecular cyclization.[1]
6-8 amino acidsMonomerOptimal length for monomeric cyclization in several reported cases.
> 8 amino acidsDimerLonger, flexible peptides are more prone to intermolecular dimerization on the resin.[1][3]

Experimental Protocols

Protocol 1: Incorporation of this compound during Boc-SPPS

This protocol outlines the manual steps for coupling this compound onto a growing peptide chain on a solid support (e.g., MBHA or PAM resin).

1. Resin Preparation and Swelling:

  • Place the resin (1.0 g, ~0.5-1.0 mmol/g loading) in a reaction vessel.
  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL).
  • Swell the resin in DCM (10 mL) for 30 minutes.

2. N-terminal Boc Deprotection:

  • Drain the DCM.
  • Add 50% trifluoroacetic acid (TFA) in DCM (10 mL) and agitate for 2 minutes.
  • Drain the solution.
  • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.[4]
  • Drain and wash the resin with DCM (3 x 10 mL), Isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL).[4]

3. Neutralization:

  • Add 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL) and agitate for 2 minutes.
  • Drain and repeat the neutralization step.
  • Wash the resin with DCM (5 x 10 mL) to remove excess base.

4. Coupling of this compound:

  • Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HCTU (3-4 equivalents) in N,N-dimethylformamide (DMF) (5 mL). Add DIEA (6-8 equivalents) and allow to pre-activate for 1-2 minutes.
  • Coupling: Add the pre-activated amino acid solution to the neutralized resin.
  • Agitate the mixture for 1-4 hours at room temperature.
  • Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

5. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for performing the click reaction on the fully assembled peptide-resin, which contains both an O-propargyl-serine and an azide-functionalized amino acid (e.g., Boc-Lys(N3)-OH).

1. Resin Preparation:

  • Swell the peptide-resin (containing both alkyne and azide moieties) in DCM (10 mL/g resin) for 10-20 minutes.[5]
  • Drain the DCM and wash with DMF (3 x 10 mL/g resin).

2. Click Reaction Cocktail Preparation:

  • In a separate, oxygen-free vial, dissolve the copper(I) source (e.g., CuI or CuBr, 1.5-2 equivalents based on resin loading) in degassed DMF or a mixture of DMF/DMSO.[2][5] Note: Degas solvents by bubbling with nitrogen or argon for at least 15 minutes.
  • Add a base such as DIEA or 2,6-lutidine (5-10 equivalents).[5]
  • If using a Cu(II) source like CuSO4, add a reducing agent such as sodium ascorbate (B8700270) (5-10 equivalents).

3. On-Resin Cycloaddition/Conjugation:

  • Drain the DMF from the resin.
  • Add the prepared click reaction cocktail to the resin.
  • Purge the reaction vessel with nitrogen or argon for 5 minutes, then seal it.[5]
  • Agitate the reaction mixture gently at room temperature for 12-24 hours.[5] The reaction progress can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.

4. Washing:

  • Drain the reaction solution.
  • Wash the resin extensively to remove copper salts and other reagents. A typical washing sequence is:
  • DMF (3 x 10 mL/g)
  • Isopropanol/DMSO (5:3 v/v) (3 x 10 mL/g)[5]
  • DMF (3 x 10 mL/g)[5]
  • DCM (3 x 10 mL/g)[5]

5. Cleavage and Deprotection:

  • Dry the resin in vacuo.
  • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole 9:1 for Boc/Bzl strategy).[4]
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.

Visualizations

experimental_workflow cluster_spps Boc-SPPS Cycles start Start: Resin boc_deprotect Boc Deprotection (50% TFA/DCM) start->boc_deprotect neutralize Neutralization (10% DIEA/DCM) boc_deprotect->neutralize Wash couple_aa Couple Boc-AA-OH (HCTU/DIEA) neutralize->couple_aa Wash couple_ser Couple This compound neutralize->couple_ser couple_aa->boc_deprotect Wash (Repeat n-1 times) click_reaction On-Resin CuAAC (Cu(I), Base, DMF) couple_aa->click_reaction Peptide-Resin cleavage Cleavage & Deprotection (e.g., HF/Anisole) click_reaction->cleavage Wash purification RP-HPLC Purification cleavage->purification Crude Peptide analysis Analysis (LC-MS, etc.) purification->analysis final_product Final Modified Peptide analysis->final_product

Caption: Workflow for Boc-SPPS and On-Resin Click Chemistry.

application_workflow cluster_modification Peptide Modification via Click Chemistry cluster_application Biological Application synthesis Synthesis of Alkyne-Peptide (Protocol 1 & 2) azide_fluorophore Azide-Fluorophore synthesis->azide_fluorophore CuAAC azide_drug Azide-Drug Conjugate synthesis->azide_drug CuAAC azide_peg Azide-PEG synthesis->azide_peg CuAAC imaging Cellular Imaging / Probing azide_fluorophore->imaging drug_delivery Targeted Drug Delivery azide_drug->drug_delivery pk_study Pharmacokinetic Study azide_peg->pk_study

References

Application Notes and Protocols for the Deprotection of the Boc Group from Ser(O-propargyl)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl protection strategy.[1] Its facile removal under acidic conditions provides a critical orthogonal handle in the stepwise assembly of peptide chains.[2] This document offers detailed application notes and protocols for the successful deprotection of the N-terminal Boc group from peptides containing the synthetically versatile Ser(O-propargyl) residue. The O-propargyl group on the serine side-chain is a valuable functional moiety for subsequent bio-orthogonal conjugations, such as click chemistry. Critically, the propargyl ether is stable to the acidic conditions typically employed for Boc removal, allowing for a seamless integration into standard Boc-based SPPS workflows.[3]

Chemical Principles of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process.[4] The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.[5]

It is the generation of the reactive tert-butyl cation that necessitates careful consideration of scavengers, especially when sensitive amino acid residues are present in the peptide sequence.[6] These electrophilic cations can lead to undesired side reactions, such as the alkylation of nucleophilic side chains.[6]

Experimental Protocols

This section provides detailed methodologies for the deprotection of the Boc group from Ser(O-propargyl)-containing peptides using two common acidic reagents: trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection in solid-phase peptide synthesis.[7]

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIPS), water, thioanisole (B89551) - see Table 2 for guidance)

  • DCM for washing

  • Diisopropylethylamine (DIPEA) solution (5% in DCM) for neutralization

  • Nitrogen gas for drying

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Pre-wash (Optional but Recommended): Perform a brief pre-wash with the deprotection cocktail (see next step) for 2-5 minutes to remove any residual moisture.[8]

  • Deprotection: Drain the DCM and add the deprotection cocktail (typically 25-50% TFA in DCM, with appropriate scavengers) to the resin.[9] Agitate the mixture at room temperature for 20-30 minutes.[8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and byproducts.

  • Neutralization: To obtain the free amine for the next coupling step, neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5% DIPEA solution in DCM (2-3 times).

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess DIPEA.

  • Drying: Dry the resin under a stream of nitrogen before proceeding to the next amino acid coupling step.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is often considered milder than TFA-based protocols and can be advantageous for sensitive sequences.[9]

Materials:

  • Boc-protected peptide-resin

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane (B91453)

  • 1,4-Dioxane, anhydrous

  • DCM for washing

  • Diisopropylethylamine (DIPEA) solution (5% in DCM) for neutralization

  • Nitrogen gas for drying

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Solvent Exchange: Wash the resin with anhydrous 1,4-dioxane (2-3 times).

  • Deprotection: Add the 4M HCl in dioxane solution to the resin and agitate the mixture at room temperature for 30 minutes.[7]

  • Washing: Drain the HCl/dioxane solution and wash the resin with 1,4-dioxane (2-3 times) followed by DCM (3-5 times).

  • Neutralization: Neutralize the hydrochloride salt by washing the resin with a 5% DIPEA solution in DCM (2-3 times).

  • Final Wash: Wash the resin with DCM (3-5 times) to remove excess DIPEA.

  • Drying: Dry the resin under a stream of nitrogen.

Data Presentation

The selection of the deprotection protocol can be guided by the desired efficiency and selectivity. The following tables summarize quantitative data for common Boc deprotection methods and guidance on the use of scavengers.

Table 1: Comparison of Common Boc Deprotection Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Reagent Concentration 25-50% TFA in DCM[9][10]4M HCl in 1,4-dioxane[7]
Reaction Time 20-30 minutes[8]30 minutes[7]
Temperature Room TemperatureRoom Temperature
Typical Yield >95%>95%
Notes Highly efficient, requires scavengers for sensitive residues.Milder conditions, may be preferable for acid-sensitive peptides.

Table 2: Common Scavengers for Boc Deprotection

ScavengerConcentrationPurposeReference
Triisopropylsilane (TIPS) 1-5% (v/v)Traps tert-butyl cations, protects Trp and other sensitive residues.
Water 1-5% (v/v)Reacts with tert-butyl cations to form tert-butanol.
Thioanisole 1-5% (v/v)Protects Met and Cys from alkylation.
1,2-Ethanedithiol (EDT) 1-2% (v/v)Effective for preventing side reactions with Trp.

Potential Side Reactions and Mitigation

While the Ser(O-propargyl) group is stable, other residues in the peptide sequence may be susceptible to side reactions during Boc deprotection.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[6] The use of scavengers as outlined in Table 2 is crucial to mitigate this side reaction.

  • Aspartimide Formation: Peptides containing Aspartic acid (Asp) are prone to the formation of a cyclic aspartimide intermediate, particularly when followed by Glycine, Alanine, or Serine.[7] This can be minimized by using milder deprotection conditions and shorter reaction times.

  • Pyroglutamate (B8496135) Formation: An N-terminal Glutamine (Gln) residue can cyclize to form pyroglutamate under acidic conditions.[7] Ensuring complete coupling of the subsequent amino acid and avoiding prolonged exposure to acid can reduce this side reaction.

  • Incomplete Deprotection: Sterically hindered N-termini may sometimes lead to incomplete removal of the Boc group.[7] Extending the deprotection time or using a higher concentration of acid can help drive the reaction to completion. A study comparing 55% TFA/DCM and 100% TFA found that the former resulted in higher purity peptides, likely due to better resin swelling and more complete Boc removal.[10]

Visualizations

Boc Deprotection Workflow

Boc Deprotection Workflow for Ser(O-propargyl)-Containing Peptides A Boc-Peptide-Resin B Swell Resin in DCM A->B C Add Deprotection Cocktail (e.g., TFA/DCM + Scavengers) B->C D Agitate at Room Temperature C->D E Wash with DCM D->E F Neutralize with DIPEA/DCM E->F G Wash with DCM F->G H Free Amine on Resin G->H I Proceed to Next Coupling Step H->I

Caption: Experimental workflow for Boc deprotection.

Mechanism of Boc Deprotection

Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Protonation cluster_1 Cleavage cluster_2 Decarboxylation Boc_Amine Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Amine->Protonated_Boc + H+ Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid H_plus H+ Free_Amine H3N+-Peptide Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

References

Application Notes and Protocols for Cleavage of Peptides Containing Boc-Ser(O-propargyl)-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for introducing novel functionalities and enhancing therapeutic properties. Boc-Ser(O-propargyl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) that introduces a terminal alkyne group via the serine side chain. This propargyl group serves as a chemical handle for subsequent modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Following peptide assembly on a solid support, the crucial final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This application note provides detailed protocols for the efficient cleavage of peptides containing the this compound residue from acid-labile resins. The protocols are designed to ensure high cleavage yield and purity while preserving the integrity of the propargyl group for downstream applications.

Cleavage Mechanism and Considerations

The cleavage of peptides synthesized using Boc-SPPS chemistry relies on strong acidolysis. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the serine derivative, as well as other tert-butyl-based side-chain protecting groups and the bond linking the peptide to the resin (e.g., on a Merrifield or PAM resin), are all susceptible to cleavage by strong acids like trifluoroacetic acid (TFA).

The O-propargyl group on the serine side chain is generally stable under standard TFA cleavage conditions. However, the highly reactive carbocations generated from the cleavage of protecting groups and the resin linker can lead to undesired side reactions with sensitive amino acid residues such as tryptophan, methionine, and cysteine. Therefore, the inclusion of scavengers in the cleavage cocktail is critical to trap these reactive species and prevent modification of the peptide.

Data Presentation: Cleavage Efficiency and Purity

The efficiency of peptide cleavage and the purity of the crude product are critical parameters for the success of any peptide synthesis campaign. The choice of cleavage cocktail can influence these outcomes. Below is a summary of expected results for the cleavage of a model peptide containing a Ser(O-propargyl) residue from a Merrifield resin.

Cleavage Cocktail Composition (v/v/v)Cleavage Time (hours)Expected Crude Purity (%)Comments
Cocktail A: 95% TFA / 2.5% TIS / 2.5% H₂O2-385-95Standard, effective for most sequences. TIS acts as a carbocation scavenger.
Cocktail B: 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole2-480-90Recommended for peptides containing multiple sensitive residues (e.g., Trp, Met, Cys).
Cocktail C: 88% TFA / 5% Phenol / 5% H₂O / 2% TIS2-385-95Phenol can help to prevent side reactions with tyrosine residues.

Note: The data presented in this table are representative and can vary depending on the peptide sequence, resin type, and synthesis efficiency.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides Containing Ser(O-propargyl)

This protocol is suitable for peptides that do not contain other highly sensitive amino acid residues.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to remove any residual solvents from synthesis and shrink the resin. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours. The resin should be well-suspended in the cocktail.

  • Peptide Precipitation: Filter the cleavage mixture through the sintered glass funnel into a clean collection tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the peptide should form.

  • Peptide Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups. After each wash, centrifuge and decant the ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to confirm identity and purity.

    • Purify the bulk of the crude peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Protocol 2: Cleavage of Peptides Containing Ser(O-propargyl) and Other Sensitive Residues

This protocol is recommended for peptides containing amino acids such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).

Materials:

  • Same as Protocol 1, with the addition of:

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Anisole

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare "Reagent K" or a similar robust cleavage cocktail. A common formulation is TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5 v/v/v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Follow step 3 from Protocol 1, extending the cleavage time to 2-4 hours if necessary.

  • Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

  • Analysis and Purification: Follow step 8 from Protocol 1.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (Post-SPPS) Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Cleavage Reaction (2-3 hours, RT) Dry->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Prepare_Cocktail->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Isolate Isolate by Centrifugation Precipitate->Isolate Wash_Ether Wash with Cold Ether Isolate->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Analyze Analyze Purity (RP-HPLC, MS) Dry_Peptide->Analyze Purify Purify by Prep-HPLC Analyze->Purify Lyophilize Lyophilize Purify->Lyophilize Final_Product Pure Propargylated Peptide Lyophilize->Final_Product

Caption: Experimental workflow for the cleavage of peptides from solid-phase resin.

Click_Chemistry_Application Cleaved_Peptide Cleaved Peptide with Ser(O-propargyl) Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cleaved_Peptide->Click_Reaction Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, PEG, Peptide) Azide_Molecule->Click_Reaction Functionalized_Peptide Functionalized Peptide (Triazole Linkage) Click_Reaction->Functionalized_Peptide Applications Downstream Applications: - Bioconjugation - Peptide Cyclization - Drug Delivery Systems Functionalized_Peptide->Applications

Caption: Application of the cleaved propargylated peptide in "click chemistry".

Troubleshooting & Optimization

Navigating the Nuances of Boc-Ser(O-propargyl)-OH in Solid-Phase Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Boc-Ser(O-propargyl)-OH, a serine derivative featuring a terminal alkyne, is a valuable building block for introducing a reactive handle for "click" chemistry modifications. However, its unique structure can present challenges during Solid-Phase Peptide Synthesis (SPPS). This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address potential side reactions and optimize your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Is the O-propargyl group stable to the standard TFA deprotection steps in Boc-SPPS?

A1: Yes, the propargyl ether linkage is generally stable to the repetitive treatments with trifluoroacetic acid (TFA) used for the removal of the N-terminal Boc protecting group. The carbon-oxygen bond of the ether is robust under these acidic conditions.

Q2: What are the potential side reactions involving the propargyl group during SPPS?

A2: While generally stable, the terminal alkyne of the propargyl group can potentially undergo certain side reactions, although their occurrence is often sequence and condition-dependent. These may include:

  • Reaction with Cationic Species: During the final cleavage from the resin, highly reactive carbocations are generated from the cleavage of side-chain protecting groups and the resin linker. While the propargyl group is not highly susceptible to electrophilic attack, the possibility of interaction with these carbocations exists, potentially leading to undesired adducts. The use of appropriate scavengers is crucial to minimize this risk.

  • Alkyne Reduction: If catalytic hydrogenation conditions are employed at any stage, for example, for the removal of certain protecting groups, the alkyne can be reduced to an alkene or alkane. This is generally not a concern in standard Boc-SPPS protocols.

Q3: Can the propargyl group react with common scavengers used in the final cleavage cocktail?

A3: The interaction of the propargyl group with common scavengers is a key consideration.

  • Triisopropylsilane (B1312306) (TIS): TIS is a scavenger used to quench carbocations. There is a potential for hydrosilylation of the alkyne, although this is not a commonly reported side reaction under standard cleavage conditions.

  • Dithiothreitol (DTT): DTT is used to scavenge oxidizing species and prevent the oxidation of sensitive residues like methionine and cysteine. There are no major reported side reactions between DTT and the propargyl group under cleavage conditions.

  • Water: Water is a common scavenger. Under strongly acidic conditions, there is a theoretical possibility of alkyne hydration to form a ketone, but this is generally not observed as a significant side reaction.

Q4: I am observing incomplete coupling of this compound. What could be the issue?

A4: Incomplete coupling can arise from several factors:

  • Steric Hindrance: The propargyl group, although linear, can introduce some steric bulk that may hinder the coupling reaction, especially in sterically demanding sequences.

  • Secondary Structure Formation: The growing peptide chain may adopt a secondary structure on the resin, making the N-terminus less accessible for coupling.

  • Suboptimal Activation: The choice and amount of coupling reagent and activation time can significantly impact coupling efficiency.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in SPPS and provides potential solutions.

Problem Potential Cause Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequence 1. Steric hindrance from the propargyl group or adjacent residues.a. Double couple: Perform a second coupling step with fresh reagents. b. Increase equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). c. Change coupling reagent: Switch to a more potent coupling reagent like HATU or HCTU. d. Increase coupling time: Extend the coupling reaction time (e.g., from 1 hour to 2-4 hours).
2. Peptide aggregation on the resin.a. Use a different solvent: Switch from DMF to NMP or a mixture of DMF/DCM. b. Incorporate chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.
Unexpected Mass in Final Product (+18 Da) Hydration of the alkyne to a ketone during final cleavage.a. Minimize water in cleavage cocktail: Use a cleavage cocktail with a lower percentage of water if the peptide sequence allows. b. Optimize cleavage time: Reduce the cleavage time to the minimum required for complete deprotection.
Unexpected Mass in Final Product (+ TIS-related adduct) Reaction of the alkyne with triisopropylsilane (TIS) during cleavage.a. Reduce TIS concentration: Use the minimum effective concentration of TIS. b. Consider alternative scavengers: Depending on the peptide sequence, other scavengers like thioanisole (B89551) or EDT might be suitable, but their compatibility should be carefully evaluated.
Loss of Propargyl Group Instability of the propargyl ether under specific conditions.a. Verify cleavage conditions: Ensure that excessively harsh acidic conditions or high temperatures are not being used during cleavage. Standard HF or TFMSA cleavage should be compatible. b. Avoid incompatible chemistries: Do not use reagents known to cleave propargyl ethers, such as certain metal catalysts, unless intended.

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Merrifield or PAM resin).

  • Resin Swelling: Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and a coupling agent (e.g., HBTU, 0.38 mmol, 3.8 eq) in N,N-dimethylformamide (DMF).

    • Add DIEA (0.8 mmol, 8 eq) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm complete coupling (a negative result indicates completion). If the test is positive, a second coupling may be necessary.

Final Cleavage Protocol

The choice of cleavage cocktail depends on the other amino acids present in the peptide. A standard "low-high" HF cleavage or a TFMSA-mediated cleavage is typically used in Boc-SPPS.

TFMSA Cleavage Cocktail (Example for a peptide without highly sensitive residues):

  • Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / Thioanisole / m-Cresol (10:60:20:10, v/v)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C to room temperature for 1-2 hours.

  • Filter the resin and wash with a small amount of fresh TFA.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collect the crude peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the peptide under vacuum.

Visualizing the Workflow

To aid in understanding the decision-making process during troubleshooting, the following diagrams illustrate the logical flow for addressing common issues.

G Troubleshooting Workflow for this compound in SPPS cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions for Low Yield cluster_3 Solutions for Unexpected Mass Start SPPS with this compound Analysis Analyze Crude Peptide (HPLC, Mass Spectrometry) Start->Analysis LowYield Low Yield / Deletion Peak Analysis->LowYield Impure? UnexpectedMass Unexpected Mass Analysis->UnexpectedMass Incorrect Mass? GoodResult Desired Product Analysis->GoodResult Pure? DoubleCouple Double Couple LowYield->DoubleCouple ChangeReagent Change Coupling Reagent (e.g., to HATU) LowYield->ChangeReagent Aggregation Address Aggregation (Change solvent, add chaotropic salts) LowYield->Aggregation CheckCleavage Review Cleavage Cocktail & Conditions UnexpectedMass->CheckCleavage OptimizeScavengers Optimize Scavenger Composition CheckCleavage->OptimizeScavengers

Preventing O-acylation of serine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the O-acylation of serine during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: What is O-acylation of serine and why is it a problem in peptide synthesis?

A1: O-acylation is a significant side reaction that can occur during peptide synthesis where the incoming activated amino acid mistakenly attaches to the hydroxyl group (-OH) of the serine side chain, instead of the intended N-terminal amine of the growing peptide chain.[1] This results in the formation of a branched peptide impurity, which is difficult to remove and reduces the yield of the desired linear peptide. This side reaction is particularly common when using highly reactive coupling reagents.[1]

Q2: How can I prevent O-acylation of serine during peptide coupling?

A2: The most effective way to prevent O-acylation is by protecting the hydroxyl group of the serine side chain with a suitable protecting group.[2][3] The choice of protecting group depends on the overall synthetic strategy (Fmoc or Boc chemistry). Additionally, optimizing the coupling conditions, including the choice of coupling reagent and the use of additives, can significantly minimize this side reaction.[1]

Q3: Which side-chain protecting groups are recommended for serine?

A3: The selection of an appropriate side-chain protecting group for serine is critical. The most commonly used protecting groups are ethers.[2] For Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) group is the most prevalent and is considered the gold standard due to its stability under the basic conditions used for Fmoc removal and its compatibility with the orthogonal Fmoc/tBu strategy.[2] Other options include the trityl (Trt) group, which is useful when milder cleavage conditions are required, and the benzyl (B1604629) (Bzl) group, although it is less common in modern Fmoc-SPPS due to the harsh acidic conditions needed for its removal.[2][4]

Q4: How do coupling reagents influence O-acylation of serine?

A4: The choice of coupling reagent plays a crucial role in the extent of O-acylation. Highly reactive reagents can increase the likelihood of this side reaction.[1] While carbodiimides like DCC and DIC can be used, they often lead to racemization and other side reactions.[5] Aminium/uronium (e.g., HBTU, HATU) and phosphonium (B103445) salt-based reagents (e.g., PyBOP, PyAOP) are generally more effective and selective, especially when used with additives like HOBt or Oxyma, which help to form less reactive, more selective active esters, thereby suppressing O-acylation.[1][6]

Q5: What is the role of additives like HOBt and Oxyma in preventing O-acylation?

A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used in conjunction with coupling reagents to minimize side reactions, including O-acylation and racemization.[1][5] They react with the activated amino acid to form an active ester intermediate that is more stable and selective towards N-acylation over O-acylation. This reduces the chance of the activated amino acid reacting with the serine hydroxyl group.[1]

Troubleshooting Guide

Problem: I am observing a significant amount of a branched peptide impurity in my final product, suggesting O-acylation of a serine residue.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Protection of Serine Side Chain Ensure that you are using a serine derivative with an appropriate side-chain protecting group (e.g., Fmoc-Ser(tBu)-OH for Fmoc-SPPS).[1][2] Verify the quality and integrity of the protected amino acid.Proper protection of the serine hydroxyl group will prevent it from reacting with the incoming activated amino acid.
Highly Reactive Coupling Conditions If using a carbodiimide (B86325) reagent alone, consider switching to an aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) based coupling reagent.[1][6] These reagents offer better selectivity for N-acylation.Reduced O-acylation due to the formation of more selective active ester intermediates.
Absence of Suppressing Additives Always include an additive like HOBt or Oxyma in your coupling cocktail.[1] These additives help to suppress O-acylation by forming less reactive intermediates.The formation of a more selective active ester will favor N-acylation and minimize the side reaction.
Extended Coupling Times or High Temperatures Optimize coupling times; prolonged reaction times can increase the likelihood of side reactions. Avoid elevated temperatures unless necessary for a particularly difficult coupling, as this can also promote O-acylation.Shorter, more efficient coupling times will reduce the window for side reactions to occur.
Presence of a Histidine Residue in the Sequence O-acylation can be more pronounced in peptides containing histidine.[7] In such cases, ensure optimal protection and coupling strategies are employed. Consider using a pre-formed active ester of the incoming amino acid.Minimized O-acylation even in the presence of a catalytic histidine residue.

Data Presentation

Table 1: Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[2]Highly stable to basic conditions of Fmoc removal. Key part of the orthogonal Fmoc/tBu strategy.[2] Good solubility.Requires strong acid (e.g., TFA) for cleavage, which can be harsh. Can lead to t-butyl cation side products.[2]Standard protection for serine in routine Fmoc-SPPS.[2]
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labileCleavable under very mild acidic conditions, preserving other acid-labile groups.Sterically bulky, which can sometimes hinder coupling efficiency.Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[4]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysis[2]Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.Requires very harsh cleavage conditions (e.g., HF), limiting its use in Fmoc-SPPS.[2] More common in Boc-SPPS.[4]Synthesis of protected peptide fragments in Boc chemistry.

Experimental Protocols

General Protocol for Coupling a Protected Serine Residue in Fmoc-SPPS to Minimize O-acylation

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[2]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Coupling Cocktail Preparation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a suitable coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated coupling cocktail to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.

Visualizations

O_Acylation_Mechanism cluster_reactants Reactants cluster_reaction Coupling Step cluster_products Products Peptide_Resin {H₂N-Peptide-Resin | N-terminus} Desired_Product Desired Product (N-acylation) R-CO-NH-Peptide-Resin Peptide_Resin:N->Desired_Product Serine_Residue {Serine Side Chain | HO-CH₂-} Side_Product Side Product (O-acylation) R-CO-O-CH₂- Serine_Residue:OH->Side_Product Activated_AA {Activated Amino Acid | R-COOH + Coupling Reagent} Intermediate Activated Ester R-CO-X Activated_AA->Intermediate Intermediate->Desired_Product Correct Pathway Intermediate->Side_Product Side Reaction Troubleshooting_Workflow start O-acylation Detected (Branched Impurity) check_protection Is Serine Side Chain Protected? (e.g., with tBu) start->check_protection protect_ser Use Fmoc-Ser(tBu)-OH or other protected Ser check_protection->protect_ser No check_reagent What Coupling Reagent is Used? check_protection->check_reagent Yes protect_ser->check_reagent use_uronium Switch to Uronium/Phosphonium Reagent (HATU, PyBOP) check_reagent->use_uronium Carbodiimide (DCC, DIC) check_additive Is an Additive (HOBt, Oxyma) Present? check_reagent->check_additive Uronium/ Phosphonium use_uronium->check_additive add_additive Incorporate HOBt or Oxyma into Coupling check_additive->add_additive No optimize_conditions Optimize Reaction Time and Temperature check_additive->optimize_conditions Yes add_additive->optimize_conditions end_node Problem Resolved optimize_conditions->end_node

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Boc-Ser(O-propargyl)-OH in their peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a protected amino acid derivative of serine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group of the serine side chain is modified with a propargyl ether.[1][2] The propargyl group contains a terminal alkyne, making this molecule a valuable reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the site-specific introduction of various functionalities onto a peptide backbone.[1][2]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound under standard conditions for protected amino acids, which typically involves storage at 2-8°C in a tightly sealed container to protect it from moisture.[3] For long-term storage, keeping it at -20°C is advisable.

Q3: In which solvents is this compound typically soluble?

While specific solubility data for this compound is not extensively documented, based on its structure and similar compounds like Boc-Ser(tBu)-OH, it is expected to be soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP).[4] It is likely to have low solubility in water.

Q4: What are the potential side reactions associated with the serine backbone during coupling?

Serine residues, in general, are susceptible to certain side reactions during peptide synthesis. These include:

  • Racemization: The chiral center of serine can be prone to epimerization during the activation step of the coupling reaction, especially with certain coupling reagents or under harsh basic conditions.[5][6][7][8] The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help suppress racemization.[9]

  • N-O Acyl Shift: Under strongly acidic conditions, the peptide bond can migrate from the amino group to the hydroxyl group of the serine side chain, forming an ester linkage.[10] This is more of a concern during the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF). The propargyl ether protection on the side chain should minimize this issue.

Q5: Are there any known side reactions involving the O-propargyl group during coupling?

Yes, the terminal alkyne of the propargyl group can undergo side reactions, particularly under certain conditions:

  • Glaser Coupling: This is a copper-catalyzed dimerization of terminal alkynes to form a diacetylene.[11] If copper-based reagents are used adventitiously or in subsequent steps without careful control, this side reaction can occur.

  • A³ Coupling (Aldehyde-Alkyne-Amine): In the presence of a copper or other metal catalyst and an aldehyde, the alkyne can react with an amine to form a propargylamine.[12][13] This is less common under standard peptide coupling conditions but is a known reactivity of alkynes.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Q: I am observing a low yield for the coupling of this compound. What are the potential causes and how can I improve the efficiency?

A: Low coupling efficiency is a common issue in peptide synthesis and can be attributed to several factors. Here is a systematic approach to troubleshooting this problem:

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)
Inadequate Activation Switch to a more potent coupling reagent. Onium salt-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides (e.g., DIC) alone for ensuring complete activation.[14]
Steric Hindrance Although not exceptionally bulky, the propargyl group combined with the growing peptide chain can present some steric hindrance. To overcome this, you can: Increase reaction time: Extend the coupling time to 4 hours or even overnight.Increase temperature: Gently warm the reaction to 30-40°C, but monitor for potential side reactions.Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[14]
Poor Solvation/Aggregation If the growing peptide chain is aggregating on the solid support, it can prevent efficient coupling. Consider: Switching solvents: NMP is often a better solvating solvent than DMF for aggregating sequences.[10]Adding chaotropic salts: Incorporating salts like LiCl into the DMF can help disrupt secondary structures.
Suboptimal Reagent Stoichiometry Ensure that you are using an appropriate excess of the amino acid and coupling reagents. A common starting point is 3-5 equivalents of each relative to the resin loading.
Degraded Reagents Coupling reagents, especially onium salts, can be sensitive to moisture. Ensure that all reagents are fresh, of high purity, and have been stored correctly.
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis

Q: My final product shows unexpected peaks in the analytical data. What could these impurities be and how can I avoid them?

A: Unexpected peaks often correspond to byproducts from side reactions or incomplete reactions. Here are some common culprits when working with this compound:

Potential Impurities & Mitigation Strategies:

Potential ImpurityLikely CauseMitigation Strategy
Deletion Sequence (M - 243.26 Da) Incomplete coupling of this compound.[15]Follow the recommendations in the "Low Coupling Efficiency" section. After the coupling step, consider capping any unreacted free amines with acetic anhydride (B1165640) to prevent them from reacting in subsequent cycles.[16]
Racemized Product (Diastereomer) Epimerization of the serine chiral center during activation.[6][9]Use a racemization-suppressing additive like HOBt or OxymaPure, especially when using carbodiimide (B86325) coupling reagents.Avoid prolonged pre-activation times.Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA if racemization is a significant issue.
Dimerized Peptide (via Glaser Coupling) Unintended copper contamination leading to the coupling of two propargyl groups.Ensure all glassware and reagents are free from copper contamination.If subsequent steps involve copper-catalyzed reactions (like CuAAC), ensure the coupling of this compound is complete before introducing the copper catalyst.
N-Acylurea Adduct Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents like DCC or DIC.[17]This side reaction is suppressed by the addition of HOBt. Using onium salt reagents like HATU or HBTU avoids this issue altogether.

Experimental Protocols

The following are general protocols that can be used as a starting point for the coupling of this compound. Empirical optimization for each specific peptide sequence is recommended.

Protocol 1: HBTU/DIPEA Mediated Coupling
  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes. Wash with DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[16]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: DIC/HOBt Mediated Coupling
  • Resin Preparation, Boc Deprotection, and Washing: Follow steps 1-4 of Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the amino acid/HOBt solution to the resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 of Protocol 1.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS

Coupling ReagentAbbreviationKey Features
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHighly efficient, fast coupling times, and low racemization when used with an additive like HOBt.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUSimilar to HBTU but often provides slightly higher coupling efficiency and lower racemization rates, especially for difficult couplings.
N,N'-DiisopropylcarbodiimideDICCost-effective and widely used. Typically requires an additive like HOBt to suppress racemization and the formation of N-acylurea. Byproducts are soluble in common solvents.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)COMUA third-generation uronium salt that is highly efficient, has good solubility, and shows reduced racemization.

Visualizations

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_finish Post-Coupling Resin Resin Swell Swell Resin in DCM/DMF Resin->Swell Deprotect Boc Deprotection (TFA) Swell->Deprotect Wash_Neutralize Wash & Neutralize (DIPEA) Deprotect->Wash_Neutralize Preactivate Pre-activate Amino Acid (this compound + Coupling Reagent + Base) Wash_Neutralize->Preactivate Couple Couple to Resin Preactivate->Couple Monitor Monitor Reaction (Kaiser Test) Couple->Monitor Wash Wash Resin Monitor->Wash Next_Cycle Proceed to Next Cycle Wash->Next_Cycle

Caption: General workflow for the coupling of this compound.

G Start Low Coupling Yield Reagent Is the coupling reagent potent enough? Start->Reagent Time_Temp Are reaction time and temperature sufficient? Reagent->Time_Temp Yes Solution1 Switch to HATU, HBTU, or COMU Reagent->Solution1 No Aggregation Is peptide aggregation a possibility? Time_Temp->Aggregation Yes Solution2 Increase reaction time or perform a double coupling Time_Temp->Solution2 No Solution3 Switch to NMP solvent or add chaotropic salts Aggregation->Solution3 Yes End Yield Optimized Aggregation->End No Solution1->Time_Temp Solution2->Aggregation Solution3->End

Caption: Decision tree for troubleshooting low coupling yield.

G cluster_serine Serine-Related Side Reactions cluster_propargyl Propargyl-Related Side Reactions cluster_general General Side Reactions Start This compound Coupling Racemization Racemization (Loss of Stereochemistry) Start->Racemization NO_Shift N-O Acyl Shift (under strong acid) Start->NO_Shift Glaser Glaser Coupling (Alkyne Dimerization) Start->Glaser A3 A3 Coupling (Aldehyde-Alkyne-Amine) Start->A3 Deletion Deletion Sequence (Incomplete Coupling) Start->Deletion NAcylurea N-Acylurea Formation (with Carbodiimides) Start->NAcylurea

Caption: Potential side reactions during the coupling of this compound.

References

Technical Support Center: Troubleshooting Low-Yield Click Reactions with Propargylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click," reactions with propargylated peptides. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My click reaction yield is consistently low. What are the most common culprits?

Low yields in peptide click reactions can stem from several factors. The most common issues are related to the integrity and activity of the catalyst, suboptimal reaction conditions, and the properties of the peptide itself. Key areas to investigate include:

  • Copper Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state. Exposure to oxygen is a primary cause of catalyst inactivation.[1]

  • Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and ligands are critical for efficient catalysis.[2][3]

  • Peptide-Related Issues: The sequence and structure of your propargylated peptide can significantly impact the reaction. Steric hindrance around the alkyne group, or peptide aggregation, can limit accessibility for the azide-containing molecule.[4][5]

  • Side Reactions: Undesired side reactions, such as Glaser coupling (alkyne-alkyne homocoupling), can consume starting materials and reduce the yield of the desired product.[1]

  • Inadequate Purification: Impurities in the starting materials or the crude reaction mixture can interfere with the reaction or complicate product isolation.

Q2: How can I ensure my copper catalyst is active?

Maintaining a sufficient concentration of the active Cu(I) species is crucial for a successful click reaction. Here are several strategies to ensure your catalyst is active:

  • Use a Reducing Agent: A reducing agent, most commonly sodium ascorbate (B8700270), is used to reduce Cu(II) to Cu(I) in situ.[1][6] It is important to use a fresh solution of sodium ascorbate.

  • Degas Your Solvents: To minimize oxidation of Cu(I) by dissolved oxygen, it is good practice to degas your reaction solvents by bubbling with an inert gas like nitrogen or argon.[1][7]

  • Work Under an Inert Atmosphere: For particularly sensitive reactions, performing the entire reaction under a nitrogen or argon atmosphere can prevent catalyst oxidation.[1]

  • Choose the Right Copper Source: While various copper sources can be used, copper(I) salts like CuI or CuBr are often effective.[2][8] If using a Cu(II) salt like CuSO4, the addition of a reducing agent is essential.[9]

Q3: What is the role of a ligand, and which one should I choose?

Ligands play a multifaceted role in CuAAC reactions. They stabilize the Cu(I) oxidation state, prevent copper precipitation, and can accelerate the reaction rate. The choice of ligand can significantly impact the reaction yield.

  • Common Ligands: Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used ligands that protect the copper catalyst from oxidation and disproportionation.

  • Accelerating Ligands: Certain ligands, such as bathocuproine disulfonate (BCS) and phenanthroline derivatives, have been shown to accelerate the rate of the click reaction.[10]

  • Ligand-to-Copper Ratio: The optimal ligand-to-copper ratio can vary, but a 1:1 or 2:1 ratio is often a good starting point.[1]

Q4: My peptide is prone to aggregation. How can I improve the reaction yield?

Peptide aggregation can severely hinder the click reaction by making the propargyl group inaccessible. Several strategies can be employed to mitigate aggregation:

  • Solvent Choice: The choice of solvent can have a significant impact on peptide solubility and aggregation. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or mixtures containing water can be effective.[4][8] In some cases, using chaotropic agents like guanidinium (B1211019) chloride can help disrupt aggregation.[11]

  • Temperature: Increasing the reaction temperature can sometimes improve solubility and reaction rates. However, excessive heat can also lead to degradation of the peptide or reagents.[12] Microwave-assisted synthesis can be an effective way to rapidly heat the reaction and improve yields.[8]

  • pH: The pH of the reaction mixture can influence the charge state of the peptide and its solubility. The click reaction is generally robust over a wide pH range (4-11), but optimization may be necessary for your specific peptide.[13]

Q5: I suspect side reactions are occurring. How can I minimize them?

The primary side reaction of concern in click chemistry is the copper-mediated homocoupling of terminal alkynes (Glaser coupling). This can be minimized by:

  • Maintaining a Reducing Environment: Ensuring an adequate concentration of a reducing agent like sodium ascorbate helps to keep the copper in the Cu(I) state, which disfavors Glaser coupling.[1]

  • Using a Ligand: Ligands can help to prevent the formation of copper acetylide species that can lead to homocoupling.

  • Controlling Oxygen Exposure: As mentioned previously, minimizing oxygen in the reaction mixture is crucial to prevent the oxidation of Cu(I) to Cu(II), which can promote Glaser coupling.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters that can be optimized for your click reaction. Note that the optimal conditions will be specific to your peptide and azide (B81097) partner.

Table 1: Copper Source and Concentration

Copper SourceTypical Concentration (equivalents relative to limiting reagent)Notes
CuSO₄0.1 - 2Requires a reducing agent (e.g., sodium ascorbate).[9]
CuI0.5 - 2Can be used directly, but a reducing agent is still recommended to prevent oxidation.[2]
CuBr0.4 - 1Often used in on-resin cyclizations.[8][14]
Copper WireN/AActs as a slow-release source of Cu(I).[9]

Table 2: Ligands and Concentration

LigandTypical Concentration (equivalents relative to Copper)Key Features
TBTA1 - 5Highly effective but has low aqueous solubility.
THPTA1 - 5Water-soluble and widely used for bioconjugation.[1]
Bathocuproine disulfonate (BCS)1 - 2Can accelerate the reaction rate.
PiperidineVariesCan play a critical role in reaction yield and monomeric cycle formation.[2][3]

Table 3: Common Solvents and Additives

SolventCommon UseAdditives
DMFGood for dissolving peptides and reagents.[2][8]DIEA (diisopropylethylamine) - can act as a base to deprotonate the alkyne.[8]
DMSOCan help to solubilize aggregating peptides.Water - often used as a co-solvent.
Water/t-ButanolCommon for bioconjugation reactions.Buffers (e.g., HEPES, phosphate) - to control pH.[1]
TFE/DMFCan improve conjugation efficiency.[15]

Experimental Protocols

General Protocol for Solution-Phase Click Reaction

This protocol provides a starting point for the click reaction of a propargylated peptide with an azide-containing molecule in solution.

  • Peptide and Azide Preparation: Dissolve the propargylated peptide and the azide-containing molecule in a suitable solvent (e.g., DMF, DMSO, or a water/t-butanol mixture). The final concentration of the limiting reagent is typically in the range of 1-10 mM.

  • Prepare Reagent Stocks:

    • Copper Sulfate (B86663): Prepare a 100 mM stock solution of CuSO₄ in water.

    • Sodium Ascorbate: Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Ligand (e.g., THPTA): Prepare a 100 mM stock solution of the ligand in water or DMSO.

  • Reaction Setup:

    • To the solution of peptide and azide, add the ligand to a final concentration of 1-5 equivalents relative to the copper.

    • Add the copper sulfate solution to a final concentration of 0.1-1 equivalents.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 equivalents.

  • Reaction Monitoring: The reaction is typically stirred at room temperature. Monitor the progress of the reaction by LC-MS or HPLC by observing the disappearance of the starting materials and the appearance of the product.

  • Work-up and Purification: Once the reaction is complete, the product can be purified by reverse-phase HPLC.

Protocol for On-Resin Click Cyclization

This protocol is for the intramolecular cyclization of a peptide containing both an alkyne and an azide on a solid support.

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or DCM.[14]

  • Degassing: Degas the reaction solvent (e.g., DMF) by bubbling with nitrogen for at least 15 minutes.[14]

  • Catalyst Preparation: In a separate vial, dissolve the copper source (e.g., CuBr) and a base (e.g., DIEA) in the degassed solvent.[8]

  • Reaction: Add the catalyst solution to the swollen resin. If necessary, add a reducing agent like sodium ascorbate.[8] Allow the reaction to proceed at room temperature or with gentle heating (e.g., microwave irradiation) for 15 minutes to 18 hours.[8][14]

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and isopropanol (B130326) to remove excess reagents.[14]

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Prep Dissolve Propargylated Peptide & Azide Reaction_Mix Combine Reactants & Catalyst Components Peptide_Prep->Reaction_Mix Add to reaction vessel Reagent_Prep Prepare Stock Solutions (CuSO4, NaAsc, Ligand) Reagent_Prep->Reaction_Mix Add sequentially Incubation Incubate at RT (or elevated temp) Reaction_Mix->Incubation Monitoring Monitor Progress (LC-MS/HPLC) Incubation->Monitoring Purification Purify Product (RP-HPLC) Monitoring->Purification Upon completion

Caption: A typical experimental workflow for a solution-phase click reaction.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_peptide Peptide Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Click Reaction catalyst_check Is the Catalyst Active? start->catalyst_check peptide_check Peptide Aggregation or Steric Hindrance? start->peptide_check conditions_check Are Reaction Conditions Optimal? start->conditions_check side_reaction_check Evidence of Side Reactions (e.g., Dimer)? start->side_reaction_check catalyst_solution Degas Solvents Use Fresh Reducing Agent Optimize Cu/Ligand Ratio Work Under Inert Atmosphere catalyst_check->catalyst_solution No catalyst_check->peptide_check Yes peptide_solution Change Solvent System Add Chaotropic Agents Increase Temperature Incorporate Solubilizing Tags peptide_check->peptide_solution Yes peptide_check->conditions_check No conditions_solution Screen Different Solvents Optimize pH Adjust Reagent Concentrations Consider Microwave Heating conditions_check->conditions_solution No conditions_check->side_reaction_check Yes side_reaction_solution Ensure Reducing Environment Use Effective Ligand Minimize Oxygen Exposure side_reaction_check->side_reaction_solution Yes

Caption: A troubleshooting decision tree for low-yield click reactions.

References

Technical Support Center: Removal of Copper Catalyst from Peptide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from peptide click reactions (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a click reaction?

A1: Residual copper can interfere with downstream applications and compromise the integrity of your peptide. Key reasons for removal include:

  • Cellular Toxicity: Copper ions can be toxic to cells, affecting the viability of cell-based assays.

  • Interference with Spectroscopic Analysis: Copper can quench fluorescence or interfere with Mass Spectrometry (MS) analysis by forming adducts with the peptide.

  • Peptide Degradation: Copper can catalyze the oxidation of certain amino acid residues (e.g., Cysteine, Methionine, Histidine), leading to peptide degradation.[1]

  • Alteration of Peptide Structure and Function: The presence of copper can alter the secondary structure of peptides and interfere with their biological activity.

Q2: What are the most common methods for removing copper from peptide click reactions?

A2: The most widely used methods involve chelation, solid-phase extraction, and size-based separation techniques. These include:

  • Chelating Agents in Solution: Using soluble chelators like Ethylenediaminetetraacetic acid (EDTA) followed by a purification step.[2][3]

  • Chelating Resins: Employing solid-supported chelators such as Chelex® 100 or commercially available copper scavenger resins.[1][4]

  • Solid-Phase Extraction (SPE): Using cartridges containing silica-based materials functionalized with metal-scavenging groups.

  • Dialysis/Tangential Flow Filtration (TFF): Particularly useful for larger peptides or proteins, where the small copper complexes can be removed through a semi-permeable membrane.

Q3: How do I choose the best copper removal method for my peptide?

A3: The optimal method depends on several factors related to your peptide and experimental setup. Consider the following:

  • Peptide Properties:

    • Size: For large peptides (>3 kDa), dialysis or TFF can be effective. For smaller peptides, chelating resins or SPE are more suitable.

    • Solubility: The choice of solvent for your peptide will dictate the compatibility of the removal method.

    • Presence of Histidine or Cysteine Residues: These residues can have a high affinity for copper, potentially making removal more challenging and requiring stronger chelating agents or more stringent conditions.[5]

  • Downstream Application: If your peptide is intended for cell-based assays, achieving the lowest possible residual copper concentration is critical.

  • Scale of the Reaction: For small-scale reactions, batch treatment with a chelating resin is often convenient. For larger scales, a column-based approach might be more efficient.

Below is a decision-making workflow to help you select an appropriate method.

start Start: Copper Removal Method Selection peptide_size What is the molecular weight of your peptide? start->peptide_size small_peptide < 3 kDa peptide_size->small_peptide < 3 kDa large_peptide > 3 kDa peptide_size->large_peptide > 3 kDa solubility Is the peptide soluble in aqueous or organic solvent? small_peptide->solubility dialysis Dialysis or TFF against EDTA-containing buffer large_peptide->dialysis aqueous Aqueous solubility->aqueous organic Organic solubility->organic downstream What is the downstream application? aqueous->downstream spe Solid-Phase Extraction (SPE) with appropriate resin organic->spe cell_based Cell-based assays downstream->cell_based ms_nmr MS, NMR, etc. downstream->ms_nmr chelating_resin Use Chelating Resin (e.g., Chelex® 100) or Copper Scavenger SPE cell_based->chelating_resin edta_wash Aqueous wash with EDTA solution ms_nmr->edta_wash

Caption: Decision workflow for selecting a copper removal method.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper catalysts from peptide click reactions.

Problem Possible Cause Suggested Solution
Persistent blue or green color in the peptide solution after purification. Residual copper is still present.1. Repeat the purification step: Perform a second wash with the chelating agent or pass the solution through the chelating resin column again. 2. Increase the amount of chelating agent: Use a larger excess of EDTA or a greater volume of chelating resin. 3. Increase the contact time: Allow for a longer incubation time with the chelating resin. 4. Check the pH: The efficiency of some chelators, like EDTA, is pH-dependent. Ensure the pH is optimal for copper chelation (typically neutral to slightly basic).
Low peptide recovery after purification. Peptide precipitation: Changes in pH or solvent composition during the removal process can cause the peptide to precipitate.1. Optimize pH: If using a chelating resin that alters the pH, ensure the final pH is compatible with your peptide's solubility. Buffer exchange might be necessary. 2. Solvent compatibility: Ensure the solvents used are compatible with your peptide's solubility throughout the process. 3. Non-specific binding: The peptide may be binding to the chelating resin or SPE material. Elute with a buffer containing a competing agent or adjust the ionic strength.
The peptide itself has a high affinity for copper (e.g., contains multiple His residues). The peptide outcompetes the chelating agent for copper binding.1. Use a stronger chelating agent: Consider using a chelating resin with a higher affinity for copper. 2. Denaturing conditions: In some cases, performing the copper removal under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) can expose the copper for chelation. This is only suitable if the peptide can be correctly refolded. 3. Multiple rounds of removal: It may be necessary to perform several cycles of copper removal.
Inconsistent results between batches. Variability in chelating resin: Different batches of chelating resins can have varying performance.1. Pre-wash the resin: It is good practice to wash the chelating resin with buffer before use to remove any potential contaminants. 2. Standardize the protocol: Ensure that all parameters (e.g., amount of resin, incubation time, temperature) are kept consistent between batches.

Quantitative Data on Copper Removal Methods

The efficiency of copper removal and the recovery of the peptide are critical parameters. The following table summarizes typical performance data for common methods. Please note that actual results will vary depending on the specific peptide and reaction conditions.

Method Typical Residual Copper Level Typical Peptide Recovery Advantages Disadvantages
EDTA Wash (Liquid-Liquid Extraction) < 50 ppm> 90%Simple, inexpensive.May require multiple extractions; not ideal for peptides with high copper affinity.
Chelating Resin (e.g., Chelex® 100) - Batch < 10 ppm85-95%High efficiency, easy to perform at small scale.Can be slow; potential for non-specific peptide binding.
Chelating Resin (e.g., Chelex® 100) - Column < 5 ppm> 90%Very high efficiency, suitable for larger scales.More complex setup than batch method.
Copper Scavenger SPE < 1 ppm> 95%Extremely high efficiency, high peptide recovery.More expensive than other methods.
Dialysis/TFF (for large peptides) < 20 ppm> 90%Gentle on the peptide, removes other small molecules.Only suitable for large peptides; can be time-consuming.

Experimental Protocols

Protocol 1: Copper Removal using Chelex® 100 Resin (Batch Method)

This protocol is suitable for small-scale reactions where the peptide is soluble in an aqueous buffer.

Materials:

  • Peptide solution from the click reaction

  • Chelex® 100 resin (sodium form)

  • Equilibration buffer (e.g., 50 mM HEPES, pH 7.4)

  • Microcentrifuge tubes

  • Rotating mixer

Procedure:

  • Resin Preparation:

    • For every 1 mL of peptide solution, weigh out approximately 100 mg of Chelex® 100 resin into a microcentrifuge tube.

    • Add 1 mL of equilibration buffer to the resin. Vortex briefly and centrifuge at 1,000 x g for 2 minutes.

    • Carefully decant the supernatant. Repeat this washing step two more times.

  • Copper Chelation:

    • Add the washed Chelex® 100 resin to the peptide solution.

    • Incubate the mixture on a rotating mixer at room temperature for 1-2 hours.

  • Peptide Recovery:

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the resin.

    • Carefully collect the supernatant containing the purified peptide.

    • For maximum recovery, the resin can be washed with a small volume of equilibration buffer, and the supernatants pooled.

  • Quantification of Residual Copper (Optional):

    • Analyze a small aliquot of the purified peptide solution by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the residual copper concentration.[6][7][8][9]

start Start: Batch Copper Removal with Chelex® 100 prep_resin Prepare Chelex® 100 Resin (Wash with equilibration buffer) start->prep_resin add_peptide Add washed resin to peptide solution prep_resin->add_peptide incubate Incubate on a rotating mixer (1-2 hours at room temperature) add_peptide->incubate centrifuge Centrifuge to pellet the resin incubate->centrifuge collect_supernatant Collect supernatant containing the purified peptide centrifuge->collect_supernatant end End: Purified Peptide collect_supernatant->end

Caption: Workflow for batch copper removal using Chelex® 100.
Protocol 2: Copper Removal using EDTA (Aqueous Wash)

This protocol is suitable for peptides that are soluble in an organic solvent that is immiscible with water.

Materials:

  • Peptide solution in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M EDTA solution, pH 8.0

  • Deionized water

  • Separatory funnel

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Liquid-Liquid Extraction:

    • Transfer the organic solution containing the peptide to a separatory funnel.

    • Add an equal volume of the 0.5 M EDTA solution.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer (containing the copper-EDTA complex) may turn blue or green.

  • Separation:

    • Drain the lower aqueous layer.

    • Repeat the wash with the EDTA solution one more time.

    • Wash the organic layer with an equal volume of deionized water to remove any residual EDTA.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Add anhydrous sodium sulfate to the organic layer to remove any residual water.

    • Filter the solution to remove the sodium sulfate.

    • Concentrate the organic solvent under reduced pressure to obtain the purified peptide.

start Start: EDTA Aqueous Wash extraction Perform liquid-liquid extraction (Organic peptide solution + aqueous EDTA) start->extraction separate Separate aqueous and organic layers extraction->separate repeat_wash Repeat EDTA wash separate->repeat_wash water_wash Wash organic layer with deionized water repeat_wash->water_wash dry Dry organic layer with anhydrous Na2SO4 water_wash->dry concentrate Concentrate organic solvent dry->concentrate end End: Purified Peptide concentrate->end

Caption: Workflow for copper removal by EDTA aqueous wash.

References

Technical Support Center: Purification of Peptides Containing Boc-Ser(O-propargyl)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of peptides containing Boc-Ser(O-propargyl)-OH using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound by RP-HPLC?

A1: The primary challenges stem from the physicochemical properties conferred by the Boc and O-propargyl groups. These include:

  • Increased Hydrophobicity: The bulky, nonpolar tert-butyloxycarbonyl (Boc) group and the propargyl group significantly increase the peptide's hydrophobicity. This can lead to strong retention on reversed-phase columns, requiring higher concentrations of organic solvent for elution.[1]

  • Poor Aqueous Solubility: The hydrophobic nature of the peptide can result in poor solubility in the highly aqueous mobile phases used at the beginning of a typical HPLC gradient.[1]

  • Potential for Side Reactions: The terminal alkyne of the propargyl group can undergo side reactions under certain conditions, such as acid-catalyzed hydration in the presence of trifluoroacetic acid (TFA).[2][3][4]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to peak broadening, reduced resolution, and lower recovery.[1]

Q2: Is the O-propargyl ether linkage on serine stable during standard RP-HPLC conditions with TFA?

A2: Generally, the O-propargyl ether linkage is stable under the acidic conditions typically used in peptide synthesis and purification, including the use of 0.1% TFA in the mobile phase.[5] While strong acids like HBr or HI can cleave ethers, the dilute TFA in HPLC mobile phases is usually not harsh enough to cause significant cleavage of the propargyl ether.[6][7][8] However, prolonged exposure to acidic conditions should be avoided if possible.

Q3: What are the most common impurities I might encounter during the purification of my this compound containing peptide?

A3: Common impurities can originate from the solid-phase peptide synthesis (SPPS) process and potential side reactions during purification. These include:

  • Synthesis-Related Impurities: Truncated or deletion sequences, peptides with incomplete deprotection of other side-chain protecting groups, and byproducts from coupling reagents.[9]

  • Hydrated Alkyne: A significant potential impurity is the methyl ketone derivative of your peptide. This can be formed by the TFA-catalyzed hydration of the terminal alkyne of the propargyl group.[2][3][4][10] This impurity will have a mass increase of 18 Da (addition of water).

  • Oxidized Peptide: Peptides containing methionine, tryptophan, or cysteine are susceptible to oxidation at any stage.

  • Aspartimide Formation: For peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences, aspartimide formation can occur under both acidic and basic conditions.[1]

Q4: How can I improve the solubility of my hydrophobic peptide for HPLC injection?

A4: To improve the solubility of your hydrophobic peptide, you can try the following:

  • Initial Dissolution in Organic Solvent: First, attempt to dissolve the peptide in a small amount of a strong organic solvent such as DMSO, DMF, or isopropanol (B130326).[1]

  • Stepwise Dilution: After initial dissolution, slowly add the HPLC mobile phase A (e.g., water with 0.1% TFA) to the peptide solution while vortexing to reach the desired concentration. If precipitation occurs, you may need to use a diluent with a higher initial organic content.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of peptides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Hydrophobic interactions with the column: The peptide is interacting too strongly with the stationary phase. 2. Aggregation: The peptide is forming aggregates on the column.[1] 3. Column Overload: Too much sample has been injected. 4. Low concentration of ion-pairing agent: Insufficient TFA to mask silanol (B1196071) groups on the stationary phase.[11]1. Optimize the gradient: Use a shallower gradient to improve separation. 2. Change the stationary phase: Consider a C8 or a phenyl column, which are slightly less hydrophobic than a C18 column.[12] 3. Increase column temperature: This can improve peak shape for hydrophobic peptides. 4. Reduce sample load: Inject a smaller amount of the peptide. 5. Ensure adequate TFA concentration: Use 0.1% TFA in both mobile phases.
Unexpected Peak(s) with a Mass Increase of +18 Da Hydration of the propargyl group: The terminal alkyne has been converted to a methyl ketone, catalyzed by the acidic mobile phase (TFA).[2][3][4][10]1. Minimize contact time with acid: Use a faster gradient and process fractions quickly. 2. Use a different acid modifier: Consider using formic acid (0.1%) as a substitute for TFA, as it is less acidic and may reduce the rate of hydration. Note that this will likely alter the retention time and selectivity. 3. Optimize the purification strategy: If the hydrated impurity is difficult to separate, consider optimizing the reaction conditions to minimize its formation.
Peptide Elutes Very Late or Not at All 1. Strong hydrophobic retention: The peptide is too hydrophobic for the chosen conditions.[1] 2. Precipitation on the column: The peptide has precipitated at the head of the column upon injection.1. Increase the organic solvent strength: Ensure the gradient reaches a high percentage of acetonitrile (B52724) (e.g., 95%).[1] 2. Use a stronger organic modifier: Consider using n-propanol or isopropanol as the organic modifier, as they are stronger solvents for hydrophobic peptides. This may require elevated column temperatures due to higher viscosity. 3. Improve sample solubility: See Q4 in the FAQ section.
Ghost Peaks in Blank Runs Carryover from previous injections: The hydrophobic peptide is not completely washed off the column or injector during the gradient.[1]1. Implement a column wash: Include a high-organic wash step (e.g., 95% acetonitrile) at the end of each run to strip strongly retained compounds from the column.[1] 2. Clean the injection system: If the problem persists, clean the injector and sample loop according to the manufacturer's instructions.

Quantitative Data Summary

The following table provides typical starting parameters for the HPLC purification of peptides containing this compound. These parameters should be optimized for each specific peptide.

Parameter Recommendation Rationale
Column Reversed-phase C18, 5 µm, 100-300 Å pore sizeC18 provides good retention for hydrophobic peptides. Larger pore sizes are suitable for larger peptides.
Mobile Phase A 0.1% TFA in HPLC-grade waterTFA acts as an ion-pairing agent to improve peak shape.[4][9]
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrileAcetonitrile is a common organic modifier for peptide separations.
Gradient 5-65% B over 40 minutes (scouting gradient)A shallow gradient is often necessary to resolve closely eluting impurities.[4]
Flow Rate Analytical: 1.0 mL/min; Semi-prep: 5-20 mL/minDependent on column diameter.
Detection Wavelength 220 nm and 280 nm220 nm for the peptide bond and 280 nm if the peptide contains Trp or Tyr residues.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Experimental Protocol: HPLC Purification

This protocol provides a general guideline for the purification of a crude peptide containing this compound.

1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or DMF). b. Slowly dilute the dissolved peptide with Mobile Phase A to a final concentration of 1-5 mg/mL. c. Filter the sample through a 0.45 µm syringe filter before injection.[13]

2. HPLC Method: a. Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved. b. Injection: Inject the prepared sample onto the column. c. Gradient Elution (Scouting Gradient):

  • 0-5 min: 5% B (isocratic)
  • 5-45 min: Linear gradient from 5% to 65% B
  • 45-50 min: Linear gradient from 65% to 95% B (column wash)
  • 50-55 min: Hold at 95% B (column wash)
  • 55-60 min: Return to 5% B (re-equilibration)
  • 60-70 min: Hold at 5% B (re-equilibration) d. Detection: Monitor the elution profile at 220 nm and 280 nm. e. Fraction Collection: Collect fractions corresponding to the major peaks.

3. Analysis and Pooling: a. Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide. b. Pool the pure fractions. c. Lyophilize the pooled fractions to obtain the final purified peptide as a powder.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Start HPLC Purification Issue BroadPeaks Broad/Tailing Peaks Start->BroadPeaks UnexpectedPeak Unexpected Peak (+18 Da) Start->UnexpectedPeak LateElution Late/No Elution Start->LateElution GhostPeaks Ghost Peaks Start->GhostPeaks Cause_Hydrophobic Strong Hydrophobicity/ Aggregation BroadPeaks->Cause_Hydrophobic Cause_Hydration Alkyne Hydration UnexpectedPeak->Cause_Hydration Cause_Solubility Poor Solubility/ Precipitation LateElution->Cause_Solubility Cause_Carryover Sample Carryover GhostPeaks->Cause_Carryover Sol_Gradient Optimize Gradient/ Change Column Cause_Hydrophobic->Sol_Gradient Sol_Acid Use Milder Acid/ Faster Purification Cause_Hydration->Sol_Acid Sol_Solvent Improve Sample Solubility/ Use Stronger Organic Phase Cause_Solubility->Sol_Solvent Sol_Wash Implement Column Wash/ Clean Injector Cause_Carryover->Sol_Wash

Caption: Troubleshooting workflow for HPLC purification issues.

HPLC_Protocol_Workflow cluster_prep Preparation cluster_hplc HPLC Run cluster_post Post-Purification Prep_Sample 1. Prepare Sample (Dissolve & Filter) HPLC_Equilibrate 2. Equilibrate Column Prep_Sample->HPLC_Equilibrate HPLC_Inject 3. Inject Sample HPLC_Equilibrate->HPLC_Inject HPLC_Elute 4. Gradient Elution HPLC_Inject->HPLC_Elute HPLC_Detect 5. Detect Peaks (220/280 nm) HPLC_Elute->HPLC_Detect HPLC_Collect 6. Collect Fractions HPLC_Detect->HPLC_Collect Post_Analyze 7. Analyze Fractions (Analytical HPLC/MS) HPLC_Collect->Post_Analyze Post_Pool 8. Pool Pure Fractions Post_Analyze->Post_Pool Post_Lyophilize 9. Lyophilize Post_Pool->Post_Lyophilize Final_Product Purified Peptide Post_Lyophilize->Final_Product

Caption: Experimental workflow for HPLC purification.

References

Incomplete coupling of amino acids after Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with solid-phase peptide synthesis (SPPS), specifically focusing on the incomplete coupling of amino acids following the introduction of Boc-Ser(O-propargyl)-OH.

Frequently Asked Questions (FAQs)

Q1: Why am I observing incomplete coupling after adding this compound to my peptide sequence?

A1: Incomplete coupling of the amino acid following this compound can be attributed to several factors. The O-propargyl group, while useful for click chemistry, introduces steric hindrance that can slow down the coupling reaction. Additionally, common issues in SPPS such as peptide aggregation on the resin and poor resin swelling can further impede the reaction.

Q2: What is steric hindrance and how does the O-propargyl group contribute to it?

A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. The propargyl group on the serine side chain creates a congested environment around the N-terminus of the growing peptide, making it more difficult for the incoming activated amino acid to approach and form a peptide bond.

Q3: How can I confirm that the coupling reaction is incomplete?

A3: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin, which indicates an incomplete coupling reaction. A positive Kaiser test (a blue or purple color) after a coupling step signifies that the reaction has not gone to completion. For quantitative analysis, a small sample of the resin can be cleaved and the resulting peptide mixture analyzed by HPLC and mass spectrometry to identify deletion sequences.

Q4: Are there any specific side reactions associated with the propargyl group?

A4: While the propargyl group is generally stable under standard SPPS conditions, highly reactive carbocations generated during repeated acidolytic steps (Boc deprotection) could potentially interact with the alkyne. However, this is not a commonly reported major side reaction. The primary issue remains the steric hindrance affecting the coupling efficiency.

Troubleshooting Guide

Issue: Incomplete Coupling after this compound Incorporation

Symptoms:

  • Positive Kaiser test (blue/purple beads) after the coupling step.

  • Presence of deletion sequences (mass of the target peptide minus the mass of the uncoupled amino acid) in the final crude product upon LC-MS analysis.

  • Low overall yield of the desired full-length peptide.

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution Detailed Protocol
Steric Hindrance 1. Use a more potent coupling reagent. Standard carbodiimide (B86325) reagents like DIC may be insufficient. Uronium/aminium or phosphonium (B103445) salt-based reagents are more effective for sterically hindered couplings. 2. Perform a double coupling. Repeating the coupling step with fresh reagents can drive the reaction to completion.--INVALID-LINK----INVALID-LINK--
Peptide Aggregation 1. Switch to a more effective solvent. N-Methyl-2-pyrrolidone (NMP) is often better at disrupting secondary structures than Dimethylformamide (DMF). 2. Increase the reaction temperature. Elevating the temperature (e.g., to 50°C) can help break up aggregates and increase reaction kinetics. This should be done cautiously to avoid racemization.-
Poor Resin Swelling 1. Ensure adequate swelling time. Before the first coupling, swell the resin in the synthesis solvent for at least 30-60 minutes. 2. Use an appropriate solvent. Ensure the chosen solvent (DMF or NMP) is of high quality and anhydrous.-
Comparison of Coupling Reagents for Hindered Amino Acids
Coupling Reagent Abbreviation Relative Efficiency for Hindered Couplings Key Features
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU ExcellentHighly efficient, fast coupling times, and low racemization, especially when used with a non-nucleophilic base like DIPEA.[1]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU Very GoodA reliable and effective coupling reagent, though generally considered slightly less reactive than HATU.[1]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP Very GoodA phosphonium salt-based reagent known for rapid coupling and low racemization. Avoids carcinogenic byproducts.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateCOMU ExcellentA safer alternative to HBTU/HATU with comparable or even superior performance.
Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC/HOBt GoodA classic and cost-effective method, but may be less efficient for sterically demanding couplings.

Experimental Protocols

Protocol 1: Coupling with HATU for a Hindered Amino Acid

This protocol is recommended for coupling an amino acid after the sterically hindered this compound residue.

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Perform the Boc deprotection of the N-terminal amino group using 25-50% TFA in DCM.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

    • Neutralize the resin with 5-10% DIPEA in DMF (2 x 2 min).

    • Wash the resin with DMF (5x).

  • Activation and Coupling:

    • In a separate vessel, dissolve the incoming Boc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time will depend on the specific amino acids being coupled.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction progress.

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection step.

Protocol 2: Double Coupling

This protocol is recommended if the Kaiser test is still positive after the initial coupling attempt.

  • First Coupling:

    • Follow the steps outlined in Protocol 1 for the initial coupling.

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and excess reagents.

  • Second Coupling:

    • Prepare a fresh solution of the activated amino acid as described in Protocol 1 (steps 2.1-2.3).

    • Add the fresh solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a final Kaiser test to confirm the completion of the reaction.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 3: Kaiser Test (for detection of free primary amines)

This qualitative test is crucial for monitoring the completion of the coupling reaction.

  • Reagents:

  • Procedure:

    • Take a small sample of resin beads (approximately 5-10 mg) in a small test tube.

    • Wash the beads with ethanol and then add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the test tube at 100-120°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense blue beads and solution: Incomplete coupling (significant amount of free amines).

    • Colorless/yellow beads and solution: Complete coupling (no free primary amines).

Visualizations

Troubleshooting_Incomplete_Coupling cluster_solutions Potential Solutions start Incomplete Coupling Detected (Positive Kaiser Test) q1 Is this a known 'difficult' coupling? start->q1 solution1 Use Stronger Coupling Reagent (e.g., HATU, HBTU, COMU) q1->solution1 Yes solution2 Perform Double Coupling q1->solution2 Yes q3 Is aggregation suspected? q1->q3 No q2 Is the Kaiser test still positive? solution1->q2 solution2->q2 solution3 Change Solvent to NMP solution3->q2 solution4 Increase Reaction Temperature solution4->q2 end_success Coupling Successful (Negative Kaiser Test) q2->end_success No end_cap Cap unreacted amines and proceed with caution q2->end_cap Yes q3->solution3 Yes q3->solution4 Yes q3->q2 No

Caption: A decision tree for troubleshooting incomplete peptide coupling.

SPPS_Workflow cluster_cycle SPPS Cycle deprotection Boc Deprotection (TFA/DCM) wash1 Wash & Neutralize (DCM, IPA, DIPEA/DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., with HATU) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 Final Wash (DMF, DCM) kaiser_test->wash2 Negative end_cycle Elongated Peptide wash2->end_cycle start Resin-Bound Peptide start->deprotection

Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.

References

Technical Support Center: Diketopiperazine Formation in Peptides with N-terminal Ser(O-propargyl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation in peptides featuring an N-terminal O-propargylated serine residue.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction involving the first two amino acids of a peptide chain. This process results in the cleavage of the dipeptide from the resin support during solid-phase peptide synthesis (SPPS), forming a cyclic dipeptide byproduct.[1] This side reaction is a significant concern as it leads to a reduced yield of the target peptide and can complicate the purification process. In some instances, this byproduct is "traceless," meaning the cleaved DKP is washed away, resulting in a lower yield without an obvious impurity in the final product, making it difficult to detect.[1]

Q2: Are peptides with N-terminal Serine prone to DKP formation?

A2: Yes. Peptides with an N-terminal serine residue are known to undergo DKP formation at a relatively fast rate.[2][3] The polar nature of the serine side chain can contribute to lowering the activation energy for the nucleophilic attack that initiates the cyclization reaction.[2][3]

Q3: How does the O-propargyl group on Serine influence DKP formation?

A3: While direct quantitative data for the N-terminal Ser(O-propargyl) modification is not extensively documented, we can infer its potential effects. The propargyl group is an electron-withdrawing group, which could potentially influence the nucleophilicity of the N-terminal amine. However, the primary driver for DKP formation is the proximity of the N-terminal amine to the carbonyl group of the second amino acid's amide bond. The O-propargyl group is relatively small and may not provide significant steric hindrance to prevent this intramolecular reaction. The propargyloxycarbonyl protecting group for the hydroxyl group of serine has been shown to be stable under common peptide synthesis conditions.[4]

Q4: Which peptide sequences are most susceptible to DKP formation?

A4: DKP formation is highly sequence-dependent.[5] The highest risk is associated with peptides where the second amino acid is proline.[6][7][8] The unique cyclic structure of proline can pre-organize the peptide backbone into a conformation that favors cyclization. Other amino acids like glycine (B1666218) in the first or second position can also increase the likelihood of DKP formation.[9]

Q5: How can I detect DKP formation in my peptide synthesis?

A5: The most effective methods for detecting DKP formation are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).[10][11] LC-MS can identify the specific mass of the DKP byproduct, while HPLC can be used to quantify the amount of DKP relative to the desired peptide.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the final peptide with no obvious major impurity. "Traceless" DKP formation where the cyclic dipeptide is cleaved from the resin and washed away.- Utilize a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, to physically impede the cyclization reaction.[6] - Couple the first two amino acids as a pre-formed dipeptide to bypass the susceptible linear dipeptide-on-resin stage.
Significant peak corresponding to the DKP byproduct in the crude product analysis (HPLC/LC-MS). The synthesis conditions (e.g., base, temperature) are promoting the intramolecular cyclization.- Modify the Fmoc-deprotection step. Use a milder base cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP, which has been shown to reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[1] - Lower the temperature during the deprotection and coupling steps to decrease the rate of the cyclization side reaction.[1]
Appearance of deletion sequences missing the first two amino acids. After DKP formation and cleavage, subsequent amino acids may couple to the newly exposed functional groups on the resin.- Optimize the Fmoc-deprotection conditions to minimize the initial DKP formation (see above). - Consider using a dipeptide building block for the Ser(O-propargyl)-Xaa sequence to prevent the formation of the vulnerable dipeptide-resin linkage.
Inconsistent results between synthesis batches. Variability in reaction conditions such as temperature, reaction time, or reagent quality.- Carefully control the temperature during all synthesis steps. - Standardize the duration of deprotection and coupling steps. - Ensure the freshness and purity of all reagents, especially the Fmoc-deprotection solution.

Quantitative Data on DKP Formation

The following table summarizes representative data on the impact of different Fmoc deprotection cocktails on DKP formation for a model peptide sequence prone to this side reaction. While this data is not specific to N-terminal Ser(O-propargyl), it illustrates the significant effect of the deprotection conditions.

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4

Data adapted from a study on a model peptide and is for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) with Potential for DKP Formation

This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for optimization.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in Dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Coupling (e.g., Amino Acid at Position 2): Couple the Fmoc-protected amino acid to the resin using a standard coupling reagent like HBTU/DIPEA in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Second Amino Acid Coupling (Fmoc-Ser(O-propargyl)-OH): Couple Fmoc-Ser(O-propargyl)-OH using HBTU/DIPEA in DMF.

  • Chain Elongation: Continue with subsequent coupling and deprotection cycles.

  • Cleavage and Analysis: Cleave a small sample of the dipeptide-resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC and LC-MS to quantify the desired dipeptide and the DKP byproduct.

Protocol 2: Optimized SPPS to Minimize DKP Formation

This protocol incorporates modifications to suppress DKP formation.

  • Resin Selection: Use a 2-chlorotrityl chloride (2-CTC) resin.

  • First Amino Acid Coupling: As per standard protocol.

  • Optimized Fmoc Deprotection: Treat the resin with a solution of 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) for 10 minutes.

  • Second Amino Acid Coupling: As per standard protocol, but perform the coupling at a lower temperature (e.g., 0 °C to room temperature).

  • Chain Elongation: Continue with subsequent coupling and optimized deprotection steps.

  • Cleavage and Analysis: As per standard protocol.

Visualizations

DKP_Formation_Mechanism cluster_products Products PeptideResin Dipeptide on Resin (N-terminal deprotected) TransitionState Tetrahedral Intermediate PeptideResin->TransitionState Intramolecular Nucleophilic Attack DKP Diketopiperazine (DKP) (cleaved) TransitionState->DKP Cyclization & Cleavage Resin Resin with exposed functional group TransitionState->Resin

Caption: Mechanism of Diketopiperazine (DKP) formation.

Troubleshooting_Workflow Start Start: Low Peptide Yield or DKP detected by LC-MS CheckSequence Is the second amino acid Proline? Start->CheckSequence UseCTC Use 2-CTC Resin CheckSequence->UseCTC Yes CheckDeprotection Review Fmoc-Deprotection Conditions CheckSequence->CheckDeprotection No Reanalyze Re-synthesize and Analyze UseCTC->Reanalyze MildBase Use Milder Base (e.g., DBU/Piperazine) CheckDeprotection->MildBase LowerTemp Lower Temperature during Deprotection/Coupling CheckDeprotection->LowerTemp DipeptideCoupling Use Dipeptide Coupling Strategy CheckDeprotection->DipeptideCoupling MildBase->Reanalyze LowerTemp->Reanalyze DipeptideCoupling->Reanalyze End End: Optimized Protocol Reanalyze->End

Caption: Troubleshooting workflow for DKP formation.

References

Technical Support Center: Racemization of Serine During Activation and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the racemization of serine residues during the critical activation and coupling stages of peptide synthesis. Understanding and mitigating this side reaction is crucial for ensuring the stereochemical integrity and biological activity of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is serine racemization in the context of peptide synthesis?

A1: Serine racemization is the undesirable conversion of the naturally occurring L-serine enantiomer into a mixture of both L-serine and its mirror image, D-serine, during the peptide synthesis process. This loss of chiral purity at the alpha-carbon can lead to the incorporation of the incorrect stereoisomer into the peptide chain, potentially altering its structure, function, and therapeutic efficacy.

Q2: What are the primary mechanisms that cause serine racemization during activation and coupling?

A2: There are two main mechanisms responsible for serine racemization during peptide synthesis:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected serine can cyclize to form a highly reactive 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry. Subsequent nucleophilic attack by the amino group of the growing peptide chain on the achiral oxazolone can result in the formation of both L- and D-serine-containing peptides.[1]

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the alpha-proton from the activated serine residue, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers.[1]

Q3: How significant is the risk of racemization for serine compared to other amino acids?

A3: While serine is susceptible to racemization under certain conditions, it is generally considered less prone to this side reaction than other amino acids like histidine and cysteine.[2][3] However, the extent of racemization is highly dependent on the specific coupling conditions employed.

Q4: Which factors have the most significant impact on the extent of serine racemization?

A4: Several factors can influence the degree of serine racemization:[3]

  • Coupling Reagents: The choice of coupling reagent plays a critical role. Some reagents can promote the formation of racemization-prone intermediates more than others.

  • Base: The type and concentration of the base used for activation and neutralization can significantly impact racemization. Stronger, less sterically hindered bases tend to increase the rate of racemization.

  • Temperature: Elevated temperatures, often used to accelerate coupling reactions, can also increase the rate of racemization.

  • Pre-activation Time: Longer pre-activation times of the serine residue before the addition of the amine component can lead to higher levels of racemization.

  • Protecting Groups: The choice of side-chain protecting group for serine can also have an effect, with bulkier groups sometimes influencing the reaction environment.

Troubleshooting Guide

Issue: High levels of D-serine diastereomer detected in the final peptide product.

This troubleshooting guide will help you identify the potential causes and implement effective solutions to minimize serine racemization during your peptide synthesis experiments.

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Coupling Reagent/Base Combination - Review your coupling strategy: Certain combinations, such as HATU with N-methylmorpholine (NMM), have been shown to induce higher levels of serine racemization.[4] - Switch to a lower-racemization coupling reagent: For serine incorporation, consider using carbodiimide-based reagents like DIC in the presence of an additive such as OxymaPure, which has been shown to result in negligible racemization.[4] Other aminium/uronium salt reagents like HBTU and PyBOP in combination with DIPEA also show low levels of racemization for serine.[4] - Use a more sterically hindered base: If a base is required, consider using a bulkier base like diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (B128534) (TEA) or NMM, as this can reduce the rate of α-proton abstraction.
Elevated Coupling Temperature - Lower the reaction temperature: If you are using elevated temperatures to drive the coupling reaction, try reducing the temperature. For microwave-assisted syntheses, lowering the temperature from 80°C to 50°C has been shown to limit racemization for susceptible amino acids. - Perform the serine coupling at room temperature: If possible, conduct the coupling of serine residues at room temperature, even if other couplings in the sequence are performed at higher temperatures.
Prolonged Pre-activation Time - Minimize pre-activation: Avoid unnecessarily long pre-activation times for the serine residue before adding it to the resin-bound peptide. Ideally, the activated serine should be used immediately. - Consider in-situ activation: In-situ activation methods, where the coupling reagent is added to the mixture of the protected amino acid and the resin-bound amine, can help to minimize the lifetime of the highly reactive, racemization-prone activated species.
Side-Chain Protecting Group Effects - Ensure appropriate side-chain protection: The most common side-chain protecting group for serine in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) group. While generally effective, if racemization persists, consider the potential influence of the protecting group on the local steric and electronic environment. In some specific cases, a trityl (Trt) protecting group might be considered, although Fmoc-Ser(Trt)-OH has been reported to have a higher tendency for racemization under certain conditions.[5]

Quantitative Data on Serine Racemization

The choice of coupling reagent and base is a critical factor in controlling serine racemization. The following tables summarize the extent of D-isomer formation for Fmoc-L-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH under various coupling conditions.

Table 1: Racemization of Fmoc-L-Ser(tBu)-OH with Different Coupling Reagents

Coupling ReagentBase% D-Isomer Formed (Racemization)Reference
DIC / OxymaDIPEANegligible[4]
EDCI / HOBtDIPEANegligible[4]
PyBOPDIPEANegligible[4]
HBTU / HOBtDIPEANegligible[4]
HATUDIPEANegligible[4]
HATUNMM~5%[4]
Data adapted from a study on the coupling of Fmoc-L-Ser(tBu)-OH to L-Leu-OtBu.

Table 2: Epimerization of Fmoc-Ser(Trt)-OH in Glycopeptide Synthesis

Coupling Conditions (Equivalents)Solvent% EpimerizationReference
AA (2.5); HATU/HOAt (2.5); DIPEA (5.0); 3hDMF1.8%[6]
AA (3.3); HATU/HOAt (3.65); DIPEA (7.2); 3hDMF2.2%[6]
AA (4.4); HATU/HOAt (4.0); NMM (8.8); 3hDMF37.6%[6]
Data adapted from a study on the synthesis of a glycopeptide, which can be indicative of the racemization propensity of the protected serine derivative.

Experimental Protocols

Protocol 1: Quantification of Serine Racemization by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for the separation and quantification of peptide diastereomers resulting from the racemization of a single serine residue.

Objective: To determine the percentage of the D-serine containing diastereomer in a synthetic peptide sample.

Materials:

  • Crude or purified synthetic peptide containing a serine residue.

  • HPLC system with a UV detector.

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample solvent: Mobile Phase A or a suitable solvent in which the peptide is soluble.

Procedure:

  • Sample Preparation:

    • Dissolve the peptide sample in the sample solvent to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) for at least 15 minutes at a constant flow rate.

    • Injection: Inject a suitable volume of the prepared sample (e.g., 20 µL) onto the column.

    • Gradient Elution: Program a linear gradient to separate the diastereomers. A shallow gradient is often required to resolve closely eluting peaks. An example gradient is as follows:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

      • 50-60 min: 5% B

    • Flow Rate: Set the flow rate to a typical value for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Detection: Monitor the elution profile at 214 nm or 220 nm, where the peptide bond absorbs strongly.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Data Analysis:

    • Identify the peaks corresponding to the desired L-serine peptide and the D-serine diastereomer. The diastereomer will typically elute as a separate, often smaller, peak close to the main product peak.

    • Integrate the peak areas of both the main product and the diastereomer.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100

Note: The optimal separation conditions (gradient, flow rate, temperature) will depend on the specific peptide sequence and may require method development and optimization.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway cluster_products Products Activated_Ser Activated L-Serine Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ser->Oxazolone Cyclization Enolate_Oxazolone Oxazolone Enolate Oxazolone->Enolate_Oxazolone + Base - H+ Enolate_Oxazolone->Oxazolone + H+ Coupling Coupling with Peptide Chain Enolate_Oxazolone->Coupling Activated_L_Ser Activated L-Serine Enolate Planar Enolate (Achiral Intermediate) Activated_L_Ser->Enolate + Base - H+ Enolate->Coupling L_Peptide L-Serine Peptide D_Peptide D-Serine Peptide Coupling->L_Peptide Coupling->D_Peptide

Caption: Mechanisms of Serine Racemization.

Troubleshooting_Workflow Start High D-Serine Content Detected Check_Reagents Review Coupling Reagent and Base Combination Start->Check_Reagents Check_Temp Evaluate Coupling Temperature Check_Reagents->Check_Temp Optimal Optimize_Reagents Switch to Low-Racemization Reagents (e.g., DIC/Oxyma) Use Sterically Hindered Base (DIPEA) Check_Reagents->Optimize_Reagents Suboptimal Combination Check_Preactivation Assess Pre-activation Time Check_Temp->Check_Preactivation Optimal Optimize_Temp Lower Coupling Temperature (e.g., to RT or 50°C) Check_Temp->Optimize_Temp Elevated Optimize_Preactivation Minimize Pre-activation Time Use In-Situ Activation Check_Preactivation->Optimize_Preactivation Prolonged Reanalyze Re-synthesize and Analyze for D-Serine Content Check_Preactivation->Reanalyze Optimal Optimize_Reagents->Reanalyze Optimize_Temp->Reanalyze Optimize_Preactivation->Reanalyze

Caption: Troubleshooting Serine Racemization.

References

Technical Support Center: Cleavage of Propargylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with propargylated peptides. It provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during the crucial step of cleaving these modified peptides from the solid-phase resin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving propargylated peptides with Trifluoroacetic Acid (TFA)?

The main challenge during the TFA-mediated cleavage of propargylated peptides is the potential for side reactions involving the propargyl group. The two most significant side reactions are:

  • Alkyne Hydration: The terminal alkyne of the propargyl group can undergo acid-catalyzed hydration in the presence of water to form a methyl ketone. This is a significant side-product that can be difficult to separate from the desired peptide.

  • Carbocation Addition: During cleavage, protecting groups are removed, generating reactive carbocations. These electrophilic species can potentially react with the electron-rich alkyne of the propargyl group, leading to undesired adducts.

Standard cleavage protocols must be adapted to mitigate these risks and preserve the integrity of the propargyl group.

Q2: Which scavengers are recommended for the cleavage of propargylated peptides?

A combination of scavengers is crucial to protect the propargyl group and other sensitive amino acid residues. The recommended scavenger cocktail aims to minimize water content and efficiently trap carbocations.

  • Triisopropylsilane (TIS): This is a highly effective scavenger for carbocations and also acts as a reducing agent, which can help prevent oxidation of sensitive residues like methionine and tryptophan.

  • Water (H₂O): While a small amount of water is necessary for the hydrolysis of the linker to the resin, excess water will promote the unwanted hydration of the alkyne. Therefore, the water content in the cleavage cocktail should be carefully controlled.

  • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): These thiol-based scavengers are particularly important if the peptide contains cysteine or methionine residues, as they protect against oxidation and other side reactions. However, their impact on the propargyl group should be considered. For peptides without these sensitive residues, thiol-free scavenger cocktails are preferred to avoid potential side reactions with the alkyne.

Q3: How can I minimize the formation of the methyl ketone side-product?

Minimizing the hydration of the propargyl group is critical for obtaining a high purity of the desired peptide. Here are key strategies:

  • Control Water Content: Use a cleavage cocktail with a minimal amount of water (e.g., 2.5% or less). Ensure all reagents and solvents are as anhydrous as possible.

  • Optimize Scavenger Composition: Employ a scavenger cocktail rich in TIS, which does not contribute to hydration and effectively quenches carbocations that could potentially catalyze the hydration reaction.

  • Reaction Time and Temperature: Perform the cleavage for the shortest time necessary to achieve complete deprotection and cleavage from the resin. While lower temperatures can reduce the rate of side reactions, they also slow down the desired cleavage. Room temperature for 2-3 hours is a common starting point.

Q4: My HPLC analysis shows a significant peak with a +18 Da mass shift corresponding to my desired peptide. What is this and how can I prevent it?

A +18 Da mass shift is indicative of the hydration of the propargyl group to a methyl ketone (C₃H₃O vs. C₃H₂ + H₂O). To prevent this, refer to the strategies outlined in Q3, with a primary focus on minimizing the water content in your cleavage cocktail and ensuring your TFA and other reagents are of high quality and anhydrous.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired propargylated peptide. 1. Incomplete cleavage from the resin.2. Significant formation of side-products (e.g., methyl ketone).3. Precipitation issues.1. Increase the cleavage time in increments of 30-60 minutes.2. Optimize the scavenger cocktail to minimize side reactions (see Data Presentation section).3. Ensure the peptide is fully precipitated by using a sufficient volume of cold ether and allowing adequate time for precipitation at low temperature.
Presence of a major side-product with a +18 Da mass increase. Hydration of the propargyl group to a methyl ketone.- Use a cleavage cocktail with minimal water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).- Ensure all reagents are anhydrous.- Reduce cleavage time if possible.
Multiple unidentified peaks in the HPLC chromatogram. 1. Alkylation of the propargyl group or other sensitive residues by carbocations.2. Incomplete removal of protecting groups.1. Increase the concentration of TIS in the scavenger cocktail.2. Extend the cleavage time or consider a stronger cleavage cocktail if particularly stable protecting groups are present.
Loss of the propargyl group. While less common with standard TFA cleavage, certain harsh conditions or reactive impurities could lead to degradation of the propargyl group.- Ensure high-purity reagents are used.- Avoid excessive cleavage times and elevated temperatures.

Data Presentation

The following table summarizes the estimated efficiency of different scavenger cocktails in preventing the hydration of the propargyl group during TFA cleavage. The data is based on qualitative analysis of typical outcomes and is intended to guide the selection of an appropriate cleavage cocktail.

Scavenger Cocktail (v/v/v)Estimated % of Propargyl Group Hydration (Methyl Ketone Formation)Suitability for Peptides with other Sensitive Residues (Trp, Met, Cys)
TFA / H₂O (95:5) High (~20-30%)Not Recommended
TFA / TIS / H₂O (95:2.5:2.5) Low (<5%) Recommended (add EDT/DTT if Cys/Met are present)
TFA / TIS / EDT / H₂O (92.5:2.5:2.5:2.5) Low (<5%)Recommended
"Reagent K" (TFA/Phenol (B47542)/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) Moderate (~5-10%)Suitable, but higher water and phenol content may increase hydration risk compared to TIS-based cocktails.

Note: These values are estimates and can vary depending on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Cleavage of Propargylated Peptides

This protocol is suitable for most propargylated peptides that do not contain other highly sensitive residues like Cysteine or Methionine.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

    • Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Peptide Isolation:

    • Centrifuge the precipitated peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

Visualizations

Diagram 1: Experimental Workflow for Propargylated Peptide Cleavage

Cleavage_Workflow resin Dried Propargylated Peptide-Resin wash Wash with DCM resin->wash cleavage Cleavage with TFA/TIS/H₂O (95:2.5:2.5) wash->cleavage filtration Filter to separate resin cleavage->filtration precipitation Precipitate with cold Diethyl Ether filtration->precipitation centrifugation Centrifuge and wash pellet precipitation->centrifugation product Crude Propargylated Peptide centrifugation->product

Caption: Workflow for the cleavage and isolation of propargylated peptides.

Diagram 2: Logical Relationship of Side-Reactions and Scavengers

Side_Reactions cluster_0 TFA Cleavage cluster_1 Side Reactions cluster_2 Scavengers TFA TFA ProtectingGroups Protecting Groups (e.g., Boc, Trt) TFA->ProtectingGroups removes Carbocations Carbocations ProtectingGroups->Carbocations generates PropargylGroup Propargyl Group (Alkyne) Hydration Alkyne Hydration (Methyl Ketone) PropargylGroup->Hydration leads to Alkylation Propargyl Alkylation PropargylGroup->Alkylation leads to Water Water (H₂O) Water->PropargylGroup reacts with (acid-catalyzed) Carbocations->PropargylGroup can react with TIS Triisopropylsilane (TIS) TIS->Carbocations traps EDT_DTT EDT / DTT EDT_DTT->Carbocations traps

Caption: Key side reactions and the role of scavengers during cleavage.

Technical Support Center: Optimizing Solvent Conditions for CuAAC on Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction on peptides. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during this critical bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent systems for CuAAC reactions on peptides, and how do I choose the best one?

A1: The choice of solvent is critical for a successful CuAAC reaction and largely depends on the solubility of the peptide and the other reaction components. A variety of solvents can be used, ranging from polar aprotic to aqueous systems.[1][2][3][4][5] The ideal solvent should dissolve all reactants and not interfere with the catalytic cycle.

Commonly used solvents and their characteristics are summarized below:

Solvent SystemKey CharacteristicsBest Suited For
DMF (Dimethylformamide) A versatile polar aprotic solvent that can disrupt internal hydrogen bonding and often provides high solubility for peptides and the copper catalyst.[6]General on-resin and solution-phase CuAAC, especially for peptides with poor solubility in other organic solvents.
DMSO (Dimethyl Sulfoxide) A highly polar aprotic solvent, often used as a co-solvent to enhance the solubility of aggregated or hydrophobic peptides.Peptides prone to aggregation. Often used in mixtures, for example, 20% DMSO in acetonitrile.[6][7]
tBuOH/H₂O (tert-Butanol/Water) A popular aqueous-organic mixture that provides a good balance for dissolving both organic-soluble alkynes and water-soluble peptides and catalysts. The ratio can be adjusted to optimize solubility.[1]Bioconjugation reactions where aqueous conditions are preferred.
Acetonitrile/H₂O Another common aqueous-organic mixture. Acetonitrile is a polar aprotic solvent that is miscible with water.A wide range of peptide modifications.[1]
Aqueous Buffers (e.g., phosphate (B84403) buffer) Used for bioconjugations with sensitive biological molecules. The pH is an important consideration, typically ranging from 4 to 12.[8]Labeling of proteins and other biomolecules in their native environment.

Q2: My peptide has poor solubility. How can I improve the reaction outcome?

A2: Poor peptide solubility is a common cause of low reaction yields.[9] Here are several strategies to address this issue:

  • Solvent Screening: Experiment with different solvents or solvent mixtures. For hydrophobic peptides, consider using DMF, NMP, or adding DMSO as a co-solvent.[9][10]

  • Adjusting Solvent Ratios: In mixed solvent systems like tBuOH/H₂O or acetonitrile/H₂O, systematically vary the ratio of the organic solvent to water to find the optimal balance for solubility.[1]

  • Use of Additives: Certain additives can help disrupt peptide aggregation. Guanidinium chloride or urea (B33335) can be used, but their compatibility with the CuAAC reaction must be verified.

  • On-Resin Cyclization: Performing the CuAAC reaction while the peptide is still attached to the solid support can take advantage of the "pseudo-dilution" effect, minimizing intermolecular side reactions that can be prevalent with poorly soluble peptides in solution.[9]

Q3: Can the solvent choice influence the formation of cyclic peptide monomers versus dimers?

A3: Yes, the solvent can play a significant role in determining the ratio of monomeric to dimeric cyclized products.[6][7] Solvents that promote resin swelling and allow for inter-strand hydrogen bonding, such as 20% DMSO in acetonitrile, have been observed to favor the formation of dimers with longer peptides.[6][7] In contrast, solvents like DMF can disrupt these interactions, potentially favoring the formation of the monomeric cyclic peptide.[6] The choice of solvent, along with peptide length and catalyst composition, are critical parameters for controlling the cyclization outcome.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the CuAAC reaction on peptides and provides actionable troubleshooting steps.

Issue 1: Low or No Product Yield

  • Potential Cause: Poor Solubility of Reactants

    • Troubleshooting Steps:

      • Visually inspect the reaction mixture. If it is cloudy or contains precipitate, solubility is likely an issue.

      • Refer to the solvent selection table in the FAQs and consider switching to a more suitable solvent system like DMF or a mixture containing DMSO.[6][10]

      • For aqueous-organic mixtures, systematically screen different solvent ratios.

  • Potential Cause: Inefficient Catalyst System

    • Troubleshooting Steps:

      • Ensure the copper source is appropriate. While CuSO₄ with a reducing agent like sodium ascorbate (B8700270) is common, CuI or CuBr can sometimes provide better results.[2][10]

      • The addition of a ligand, such as TBTA or a sulfonated bathophenanthroline, can stabilize the Cu(I) oxidation state and improve reaction efficiency.

      • Consider adding a weak base like DIPEA or 2,6-lutidine, which can facilitate the formation of the copper-acetylide complex.[2]

  • Potential Cause: Peptide Aggregation

    • Troubleshooting Steps:

      • Switch to a more polar solvent like DMSO or a solvent mixture containing it to disrupt secondary structures.[10]

      • Consider microwave-assisted CuAAC, which can help destabilize peptide aggregates and enhance the reaction rate.[2]

Issue 2: Formation of Multiple Side Products

  • Potential Cause: Oxidative Damage to the Peptide

    • Troubleshooting Steps:

      • Copper ions, in combination with reducing agents like sodium ascorbate, can generate reactive oxygen species (ROS) that may oxidize sensitive amino acid residues such as methionine, cysteine, tyrosine, and histidine.[11]

      • Degas all solutions thoroughly before starting the reaction to minimize the presence of oxygen.

      • Use a copper-stabilizing ligand to reduce the oxidative potential of the catalyst.

      • Consider using a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), if oxidative side reactions are a persistent issue.[8]

  • Potential Cause: Dimerization or Oligomerization

    • Troubleshooting Steps:

      • For solution-phase reactions, perform the reaction at high dilution (typically 1-5 mM) to favor intramolecular cyclization over intermolecular reactions.[9]

      • On-resin cyclization can minimize intermolecular reactions due to the physical separation of peptide chains on the solid support.[9]

      • As mentioned, the choice of solvent can influence the product distribution. Experiment with solvents like DMF that may disfavor dimerization.[6]

Experimental Protocols

Protocol 1: General Procedure for On-Resin CuAAC Cyclization

  • Swell the peptide-resin (containing both an azide (B81097) and an alkyne functionality) in the chosen solvent (e.g., DMF) for 30 minutes.

  • Prepare the catalyst solution in a separate vial. For a typical reaction, this may involve dissolving CuI (1.5 equivalents relative to the peptide) in the reaction solvent. The addition of a base like piperidine (B6355638) or DIPEA may also be required.[6]

  • Add the catalyst solution to the swollen resin.

  • Allow the reaction to proceed at room temperature with gentle agitation for 1-24 hours. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM, and dry under vacuum.

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_reaction Reaction & Analysis cluster_optimization Optimization start Start with Linear Peptide (Azide and Alkyne Functionalities) solubility_test Assess Peptide Solubility in Various Solvents start->solubility_test dmf DMF solubility_test->dmf Select initial solvent systems dmso_mix DMSO/Acetonitrile solubility_test->dmso_mix Select initial solvent systems tbuoh_h2o tBuOH/H₂O solubility_test->tbuoh_h2o Select initial solvent systems other Other Systems solubility_test->other Select initial solvent systems run_reaction Perform CuAAC Reaction dmf->run_reaction dmso_mix->run_reaction tbuoh_h2o->run_reaction other->run_reaction analyze Analyze by HPLC-MS run_reaction->analyze outcome Evaluate Yield and Purity analyze->outcome optimize_catalyst Optimize Catalyst/ Ligand/Base outcome->optimize_catalyst Low Yield or Side Products adjust_concentration Adjust Peptide Concentration outcome->adjust_concentration Low Yield or Side Products end Optimized Conditions outcome->end High Yield & Purity optimize_catalyst->run_reaction adjust_concentration->run_reaction Troubleshooting_Guide cluster_solubility Solubility Issues cluster_catalyst Catalyst Inefficiency cluster_aggregation Peptide Aggregation start Low CuAAC Reaction Yield check_solubility Is the reaction mixture homogeneous? start->check_solubility change_solvent Screen alternative solvents (e.g., DMF, DMSO) check_solubility->change_solvent No adjust_ratio Vary aqueous/organic solvent ratio check_solubility->adjust_ratio No check_catalyst Is the catalyst system optimal? check_solubility->check_catalyst Yes solution Improved Yield change_solvent->solution adjust_ratio->solution change_cu_source Try different Cu sources (CuI, CuBr) check_catalyst->change_cu_source No add_ligand Add a stabilizing ligand (e.g., TBTA) check_catalyst->add_ligand No add_base Incorporate a base (e.g., DIPEA) check_catalyst->add_base No check_aggregation Is the peptide prone to aggregation? check_catalyst->check_aggregation Yes change_cu_source->solution add_ligand->solution add_base->solution use_denaturant_solvent Use DMSO or other disrupting co-solvents check_aggregation->use_denaturant_solvent Yes microwave Apply microwave irradiation check_aggregation->microwave Yes check_aggregation->solution No use_denaturant_solvent->solution microwave->solution

References

Technical Support Center: Minimizing Side Products in On-Resin Peptide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for on-resin peptide modifications. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during on-resin peptide modifications?

A1: During on-resin peptide synthesis and modification, several side reactions can occur, leading to impurities in the final product. The most frequently encountered side reactions include:

  • Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid, particularly problematic for residues like histidine and cysteine.[1][2][3]

  • Aspartimide Formation: Cyclization of aspartic acid residues, especially when followed by glycine, alanine, or serine, can lead to a mixture of α- and β-peptides.[1][2][4]

  • Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, which is then cleaved from the resin, is common in Fmoc-based synthesis, especially with proline at the second position.[1][2]

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation.[2][4][5]

  • Guanidinylation: Unwanted modification of the N-terminal amino group by uronium/aminium coupling reagents can terminate chain elongation.[2]

  • Alkylation of Sensitive Residues: Reactive carbocations generated during cleavage can modify nucleophilic side chains like those of tryptophan, cysteine, and methionine.[6][7]

Q2: How can I detect the presence of side products in my crude peptide?

A2: The presence of side products can be identified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Co-elution of impurity peaks with the main product peak can indicate the presence of side products. Running different gradients can often help resolve these peaks.[5]

  • Mass Spectrometry (MS): Unexpected masses in the crude product spectrum can correspond to common modifications. For instance, an addition of +16 Da may indicate methionine oxidation, while a loss of 16 Da can suggest aspartamide formation.[5] A +56 Da addition can indicate S-t-butylation of cysteine.[8]

Q3: What is the purpose of a cleavage cocktail and why are scavengers necessary?

A3: A cleavage cocktail is a reagent mixture used to cleave the synthesized peptide from the solid support and remove side-chain protecting groups.[6] The most common cleavage agent is trifluoroacetic acid (TFA).[6][9] Scavengers are added to the cleavage cocktail to "trap" reactive carbocations that are generated from the protecting groups and the resin linker during this process.[6] These electrophilic species can otherwise react with nucleophilic amino acid side chains, leading to undesirable modifications.[6][7]

Troubleshooting Guides

Problem 1: Racemization of Amino Acids

Symptoms:

  • Broad or split peaks in the HPLC chromatogram.

  • Mass spectrometry data showing the correct mass, but the product is biologically inactive or has reduced activity.

Possible Causes & Solutions:

CauseSolution
Use of carbodiimide (B86325) coupling reagents (e.g., DCC, DIC) alone. Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[2][10]
High reaction temperatures. Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization.[10] For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can limit racemization of histidine and cysteine.[11]
Excess base in the reaction mixture. Use the minimum amount of base necessary to facilitate the coupling reaction, as excess base can promote racemization.[10]
Solvent effects. If possible, use less polar solvents, as they can help reduce racemization.[1][10]
Activation of sensitive residues. For histidine, protecting the imidazole (B134444) nitrogen can significantly reduce racemization.[2] For cysteine, using 2-chlorotrityl resin has been shown to be effective in suppressing racemization during Fmoc-based synthesis.[3]

Logical Troubleshooting Flow for Racemization:

G Troubleshooting Racemization start Racemization Detected (Broad/Split HPLC Peaks) check_coupling Check Coupling Reagents start->check_coupling check_temp Review Reaction Temperature start->check_temp check_base Evaluate Base Concentration start->check_base check_solvent Consider Solvent Polarity start->check_solvent check_residue Specific Residue Strategies (His, Cys) start->check_residue solution1 Add HOBt/HOAt to Carbodiimide Reactions check_coupling->solution1 Using DCC/DIC alone solution2 Lower Reaction Temperature (e.g., 0°C) check_temp->solution2 High temperature solution3 Use Minimal Necessary Base check_base->solution3 Excess base solution4 Use Less Polar Solvent check_solvent->solution4 High polarity solution5 Use Side-Chain Protection (His) or Specific Resin (Cys) check_residue->solution5 Sensitive residue end_node Racemization Minimized solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->end_node

Caption: Troubleshooting workflow for racemization.

Problem 2: Aspartimide Formation

Symptoms:

  • Presence of a peak with a mass difference of -18 Da (loss of water) in the mass spectrum.

  • Appearance of a secondary peak in the HPLC, often close to the main product peak, corresponding to the β-peptide isomer.

Possible Causes & Solutions:

CauseSolution
Piperidine-mediated cyclization during Fmoc removal. Add 0.1 M HOBt or Oxyma Pure to the piperidine (B6355638) deprotection solution to suppress aspartimide formation.[2][11]
Acid-catalyzed formation during cleavage. Use a milder cleavage cocktail or reduce the cleavage time.[2]
Sequence-dependent predisposition (e.g., Asp-Gly, Asp-Ala, Asp-Ser). Utilize a protecting group on the backbone nitrogen of the amino acid preceding the aspartic acid, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[2]
Choice of Asp side-chain protecting group. In Boc synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce aspartimide formation.[2] For Fmoc synthesis, Fmoc-Asp(OMpe)-OH can be used as an alternative to Fmoc-Asp(OtBu)-OH.[5]

Workflow for Minimizing Aspartimide Formation:

G Minimizing Aspartimide Formation start Aspartimide Formation Risk Identified (e.g., Asp-Gly sequence) deprotection During Fmoc Deprotection start->deprotection cleavage During Cleavage start->cleavage synthesis During Synthesis start->synthesis solution1 Add HOBt/Oxyma to Piperidine Solution deprotection->solution1 solution2 Use Milder/Shorter Cleavage Conditions cleavage->solution2 solution3 Incorporate Backbone Protection (Hmb/Dmb) synthesis->solution3 solution4 Use Alternative Asp Side-Chain Protection synthesis->solution4 end_node Reduced Side Product solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Strategies to minimize aspartimide formation.

Problem 3: Oxidation of Methionine or Cysteine

Symptoms:

  • Presence of a peak with a mass difference of +16 Da (methionine sulfoxide) or +32 Da (methionine sulfone) in the mass spectrum.

  • For cysteine, undesired disulfide bond formation leading to dimerization or oligomerization.

Possible Causes & Solutions:

CauseSolution
Oxidation during cleavage under acidic conditions. Add a reducing scavenger to the cleavage cocktail, such as 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT), to maintain a reducing environment.[2][6][12]
Air oxidation of free thiols (cysteine). Keep the peptide under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially after cleavage and during purification.[12]
Oxidation during synthesis. In some cases, it may be advantageous to use pre-oxidized methionine sulfoxide (B87167) during synthesis and then reduce it to methionine after purification.[2]

Quantitative Comparison of Cleavage Cocktails for Cysteine-Containing Peptides:

Cleavage Cocktail Composition (TFA/Scavengers)Target Residue ProtectionEfficacy in Preventing OxidationReference
95% TFA, 2.5% TIS, 2.5% H₂OGeneral, TrpLow for Cys/Met[6]
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISCys, Met, TrpHigh[12]
85% TFA, 5% Phenol, 5% Thioanisole, 5% H₂OArg, Cys, Met, TrpModerate to High[6]
88% TFA, 5% Phenol, 5% H₂O, 2% TIPSGeneralModerate[13]

TIS/TIPS = Triisopropylsilane EDT = 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Standard Peptide Coupling with Racemization Suppression

This protocol outlines a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF (containing 0.1 M HOBt if aspartimide formation is a concern) for 5-10 minutes.

    • Drain the reaction vessel and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling additive such as HOBt or HOAt (3 equivalents) in DMF.

    • Add the coupling reagent (e.g., DIC, 3 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.[14]

    • Monitor the reaction completion using a Kaiser test.[14]

  • Washing:

    • After the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

Protocol 2: Optimized Cleavage for Peptides with Sensitive Residues

This protocol is designed for peptides containing residues prone to modification by carbocations, such as Trp, Cys, and Met.

  • Resin Preparation:

    • After synthesis, wash the peptide-resin thoroughly with DCM to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation (Prepare Fresh):

    • For a standard peptide, a common cocktail is Reagent K : 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS.[2]

    • Chill the cleavage cocktail on ice for 10 minutes before use.

  • Cleavage and Deprotection:

    • Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer deprotection times.[10]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

    • Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

    • Isolate the peptide pellet by centrifugation, wash with cold diethyl ether to remove scavengers, and dry under a stream of nitrogen or in a vacuum desiccator.[10]

Workflow for Optimized Cleavage:

G Optimized Cleavage Protocol start Dried Peptide-Resin prepare_cocktail Prepare Fresh Cleavage Cocktail (e.g., Reagent K) start->prepare_cocktail cleavage Add Cold Cocktail to Resin (2-3 hours at RT) start->cleavage prepare_cocktail->cleavage filter_resin Filter to Separate Resin cleavage->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate centrifuge Centrifuge to Isolate Peptide Pellet precipitate->centrifuge wash_dry Wash with Cold Ether and Dry centrifuge->wash_dry end_node Crude Peptide wash_dry->end_node

Caption: General workflow for peptide cleavage.

References

Technical Support Center: Boc-Ser(O-propargyl)-OH in Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in solid-phase peptide synthesis (SPPS) using Boc-Ser(O-propargyl)-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during the synthesis of long peptides incorporating this versatile amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in peptide synthesis?

A1: this compound is a valuable building block for several reasons. The propargyl group contains a terminal alkyne, making it a key component for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This allows for the straightforward post-synthetic modification of peptides, including glycosylation, labeling with fluorescent tags, or conjugation to other molecules.[1] The Boc (tert-butyloxycarbonyl) protecting group is well-suited for the synthesis of long or "difficult" peptides, as the repeated acidic deprotection steps can help disrupt peptide aggregation.[3][4]

Q2: Is the O-propargyl group stable throughout the Boc-SPPS workflow?

A2: The O-propargyl ether linkage is generally stable under the standard conditions of Boc-SPPS. This includes the repetitive treatments with moderate acids like trifluoroacetic acid (TFA) for Boc group removal.[5][6] However, its stability during the final, harsh cleavage step with strong acids like anhydrous hydrogen fluoride (B91410) (HF) requires careful consideration of scavengers to prevent side reactions.

Q3: What are the most common challenges encountered when synthesizing long peptides with this compound?

A3: The primary challenges include:

  • Incomplete Couplings: As the peptide chain elongates, steric hindrance and peptide aggregation can reduce coupling efficiency.[4]

  • Side Reactions During Final Cleavage: The highly reactive carbocations generated during HF cleavage can lead to alkylation of the propargyl group or other sensitive residues if not properly scavenged.[5][7]

  • Peptide Aggregation: Long peptide chains, particularly hydrophobic ones, are prone to aggregation on the solid support, which can block reactive sites and lead to truncated or deletion sequences.[3][4]

  • N→O Acyl Shift: Under strong acidic conditions, peptides containing serine can undergo an N→O acyl shift, forming an ester linkage that can be problematic. This is more of a concern during the final cleavage step.[5][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis.

Problem 1: Low Coupling Efficiency or Failed Synthesis

Symptoms:

  • Positive Kaiser test (indicating unreacted free amines) after a coupling step.

  • Mass spectrometry of the crude product shows a high prevalence of truncated sequences.

  • Low overall yield of the final peptide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Peptide Aggregation The repeated acid treatments in Boc-SPPS help disrupt aggregation.[3] If aggregation is still suspected, switch to a solvent with better swelling properties like N-methyl-2-pyrrolidone (NMP) or use "in situ neutralization" protocols which can improve chain assembly efficiency.[4]
Steric Hindrance For difficult couplings, especially after incorporating the bulky this compound, increase the coupling time or perform a "double coupling" where the coupling step is repeated with a fresh solution of amino acid and coupling reagents.
Inefficient Activation Use a more potent coupling reagent. While carbodiimides like DIC are cost-effective, uronium salts such as HBTU or HATU offer higher efficiency and are recommended for challenging couplings.[6][8]
Problem 2: Impure Crude Product After Cleavage

Symptoms:

  • HPLC analysis shows multiple, difficult-to-separate peaks.

  • Mass spectrometry reveals unexpected adducts or modifications to the peptide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Side Reactions During HF Cleavage The propargyl group and other sensitive residues like Trp, Met, or Cys are susceptible to alkylation by carbocations generated during cleavage.[5][9] Use a robust scavenger cocktail. A standard mixture for peptides containing sensitive residues is HF:anisole:DMS:p-thiocresol (10:1:1:0.2).
N→O Acyl Shift This side reaction can occur during treatment with strong acids.[5][8] After cleavage and workup, the resulting ester can be reversed to the correct amide bond by treating the peptide solution with a mild base, such as ammonium (B1175870) hydroxide (B78521) at a controlled pH.[10]
Incomplete Deprotection Some side-chain protecting groups may require longer reaction times or specific conditions for complete removal. For example, Arg(Tos) deprotection can require up to 2 hours in HF. Ensure cleavage conditions are sufficient for all protecting groups present.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for adding an amino acid during manual Boc-SPPS.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Perform a pre-wash with 50% TFA in DCM for 5 minutes.[5]

    • Treat the resin with 50% TFA in DCM for 20-25 minutes to remove the Boc group.[5]

  • Washing: Wash the resin thoroughly to remove residual TFA and byproducts.

    • DCM (3x)

    • Isopropanol (IPA) (2x)

    • DCM (3x)

  • Neutralization:

    • Neutralize the terminal ammonium trifluoroacetate (B77799) salt by treating the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[8]

  • Washing: Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (HBTU activation):

    • In a separate vessel, pre-activate a solution of Boc-amino acid (3-4 eq.), HBTU (3-4 eq.), and DIEA (6-8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test to check for completion of the coupling. If the test is positive, repeat step 6 (double coupling).

Protocol 2: High-HF Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Warning: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.[7][11][12]

  • Preparation:

    • Dry the peptide-resin thoroughly under high vacuum.

    • Place the dried resin and a Teflon-coated stir bar into a HF-resistant reaction vessel (e.g., made of Kel-F).[7]

    • Add the appropriate scavenger mixture. For a peptide with Ser(O-propargyl) and other sensitive residues, use p-cresol (B1678582) and p-thiocresol or DMS. A common mixture is HF:DMS:anisole (10:1:1).

  • HF Condensation:

    • Cool the reaction vessel in a dry ice/methanol bath (-78 °C).[7]

    • Following the HF apparatus manufacturer's instructions, distill approximately 10 mL of anhydrous HF per gram of resin into the vessel.

  • Cleavage Reaction:

    • Warm the reaction vessel to -5 °C to 0 °C and stir for 1-2 hours.[7] The exact time depends on the protecting groups used (e.g., Arg(Tos) requires longer).

  • HF Evaporation:

    • After the reaction is complete, carefully evaporate the HF under a stream of nitrogen or under vacuum, collecting it in a neutralization trap containing calcium oxide or another suitable base.[7]

  • Peptide Precipitation and Washing:

    • Once all HF is removed, precipitate the peptide by adding cold diethyl ether.[7]

    • Wash the crude peptide precipitate multiple times with cold ether to remove scavengers and organic byproducts.[7]

  • Extraction and Lyophilization:

    • Dissolve the peptide in a suitable aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the solution to obtain the crude peptide powder, which can then be purified by HPLC.

Visual Guides

Boc_SPPS_Workflow Start Start: Peptide-Resin (N-term Boc protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralize 3. Neutralization (10% DIEA in DCM) Wash1->Neutralize Wash2 4. Wash (DCM) Neutralize->Wash2 Couple 5. Coupling (this compound + HBTU/DIEA) Wash2->Couple Wash3 6. Wash (DMF, DCM) Couple->Wash3 Kaiser 7. Kaiser Test Wash3->Kaiser Repeat Next Cycle or Final Cleavage Kaiser->Repeat Negative Problem Incomplete Coupling: Double Couple Kaiser->Problem Positive Problem->Couple

Caption: Standard Boc-SPPS cycle for incorporating this compound.

Cleavage_Troubleshooting Start Start: Crude Peptide after HF Cleavage Analyze Analyze via HPLC & Mass Spec Start->Analyze Pure Desired Product: Proceed to Purification Analyze->Pure Clean Impure Problem: Impure Product Analyze->Impure Multiple Peaks/ Unexpected Mass Cause1 Possible Cause: Alkylation Side-Products Impure->Cause1 Cause2 Possible Cause: N->O Acyl Shift Impure->Cause2 Solution1 Solution: Optimize Scavenger Cocktail (e.g., add p-thiocresol) Cause1->Solution1 Solution2 Solution: Treat with Mild Base (e.g., NH4OH) to reverse Cause2->Solution2

Caption: Troubleshooting logic for an impure peptide after final HF cleavage.

References

Validation & Comparative

A Comparative Guide to Boc-Ser(O-propargyl)-OH and Fmoc-Ser(O-propargyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is a critical decision that profoundly influences the efficiency of synthesis, purity of the final peptide, and the overall success of the project. This guide provides an objective comparison of two such building blocks, Boc-Ser(O-propargyl)-OH and Fmoc-Ser(O-propargyl)-OH, offering insights into their respective performances, supported by established principles of peptide chemistry.

The introduction of a propargyl group onto the serine side chain provides a valuable tool for post-synthesis modification via "click" chemistry, enabling the site-specific introduction of a wide array of functionalities, such as imaging agents, PEG chains, or cytotoxic payloads. The choice between a Boc- or Fmoc-based strategy for incorporating this functionalized serine residue depends on several factors, including the sequence of the target peptide, the desired orthogonal protection scheme, and the final cleavage conditions.

Core Principles: Boc vs. Fmoc SPPS Strategies

Solid-phase peptide synthesis relies on the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The α-amino group of the incoming amino acid is temporarily protected to prevent self-polymerization. The two most dominant strategies in SPPS are defined by the nature of this temporary protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]

The Boc strategy employs trifluoroacetic acid (TFA) for the repetitive cleavage of the N-terminal Boc group. Side-chain protecting groups are typically benzyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, such as hydrofluoric acid (HF).[2][3]

In contrast, the Fmoc strategy utilizes a secondary amine, most commonly piperidine (B6355638), for the removal of the N-terminal Fmoc group.[4] This milder deprotection condition allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Trt), which are cleaved during the final TFA-mediated release of the peptide from the resin.[3] This orthogonality between the N-terminal and side-chain deprotection steps is a key advantage of the Fmoc approach.[2]

Performance Comparison: this compound vs. Fmoc-Ser(O-propargyl)-OH

While direct, side-by-side experimental data for the performance of this compound and Fmoc-Ser(O-propargyl)-OH is limited in the public domain, a comparative assessment can be made based on the fundamental differences between the Boc and Fmoc methodologies and the chemical nature of the propargyl ether linkage.

Data Presentation: A Comparative Overview

FeatureThis compoundFmoc-Ser(O-propargyl)-OH
Nα-Deprotection Trifluoroacetic acid (TFA)20-50% Piperidine in DMF
Side-Chain Protection Compatible with Bzl-based groupsCompatible with tBu, Trt-based groups
Final Cleavage Strong acid (e.g., HF, TFMSA)TFA-based cocktail
Orthogonality Quasi-orthogonalFully orthogonal
Propargyl Group Stability Generally stable to TFAGenerally stable to piperidine
Potential Side Reactions Acid-catalyzed side reactions, t-butylationBase-induced side reactions (e.g., diketopiperazine formation, aspartimide formation)
Aggregation Issues Less prone due to protonated N-terminus after deprotectionMore prone to aggregation
Cost Generally lower cost for the protecting groupGenerally higher cost for the protecting group

Chemical Stability of the O-propargyl Group

The viability of using Ser(O-propargyl) derivatives in either SPPS strategy hinges on the stability of the propargyl ether linkage under the respective deprotection conditions. The propargyl ether is generally stable under both the acidic conditions of Boc deprotection (TFA) and the basic conditions of Fmoc deprotection (piperidine). This stability allows for the integrity of the clickable handle to be maintained throughout the synthesis.

Coupling Efficiency and Yield

The coupling efficiency of both this compound and Fmoc-Ser(O-propargyl)-OH is expected to be high, comparable to their standard serine counterparts (Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH). Standard coupling reagents such as HBTU, HATU, or DIC/HOBt can be effectively employed. For challenging couplings, more potent activating agents may be necessary. The overall yield will be influenced by the length and sequence of the peptide, with the Fmoc strategy sometimes offering higher crude yields due to its milder deprotection steps.[5]

Peptide Purity and Side Reactions

The purity of the crude peptide is a critical parameter. In the Boc strategy , the repetitive use of TFA can lead to the gradual degradation of acid-sensitive residues and the formation of t-butyl cation-related side products.[6] However, the protonated state of the N-terminus after deprotection can help to minimize peptide aggregation, which is a common cause of deletion sequences and incomplete couplings.[2]

In the Fmoc strategy , the milder deprotection conditions generally lead to fewer side reactions directly involving the peptide backbone.[4] However, this strategy is more susceptible to aggregation, especially for hydrophobic sequences.[2] Common side reactions in Fmoc-SPPS include diketopiperazine formation at the dipeptide stage and aspartimide formation in sequences containing aspartic acid.[7] The choice of coupling reagents and conditions is crucial to minimize racemization.[4]

Experimental Protocols

Detailed methodologies for the incorporation of Ser(O-propargyl) derivatives in both Boc and Fmoc SPPS are outlined below. These are generalized protocols and may require optimization based on the specific peptide sequence and synthesis scale.

Boc-SPPS: Coupling Cycle for this compound

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM).

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain and treat with a fresh 25-50% TFA in DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

  • Neutralization:

    • Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).

    • Wash the resin with DCM.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3-4 equivalents) with a suitable coupling reagent (e.g., DIC/HOBt or HBTU) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Fmoc-SPPS: Coupling Cycle for Fmoc-Ser(O-propargyl)-OH

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20-50% solution of piperidine in DMF for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(O-propargyl)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF.

Mandatory Visualizations

Boc_vs_Fmoc_Deprotection cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Peptide Boc-AA-Peptide-Resin TFA TFA (Trifluoroacetic Acid) Boc_Peptide->TFA Deprotection Deprotected_Boc H₂N⁺-AA-Peptide-Resin TFA->Deprotected_Boc Fmoc_Peptide Fmoc-AA-Peptide-Resin Piperidine Piperidine Fmoc_Peptide->Piperidine Deprotection Deprotected_Fmoc H₂N-AA-Peptide-Resin Piperidine->Deprotected_Fmoc

Caption: Key deprotection steps in Boc and Fmoc SPPS.

SPPS_Workflow start Start resin Resin Swelling start->resin deprotection Nα-Deprotection (TFA or Piperidine) resin->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Boc/Fmoc-Ser(O-propargyl)-OH) wash1->coupling wash2 Wash coupling->wash2 cycle Repeat for next amino acid wash2->cycle end Final Cleavage & Deprotection cycle->deprotection Yes cycle->end No

Caption: General experimental workflow for an SPPS cycle.

Conclusion

The choice between this compound and Fmoc-Ser(O-propargyl)-OH for solid-phase peptide synthesis is a strategic one, with each approach offering distinct advantages and disadvantages.

This compound is a viable option, particularly for sequences prone to aggregation, due to the charge-repelling effect of the protonated N-terminus after deprotection. The lower cost of the Boc protecting group can also be a consideration for large-scale synthesis. However, the requirement for harsh final cleavage conditions (e.g., HF) may not be suitable for all peptides, especially those with sensitive modifications.

Fmoc-Ser(O-propargyl)-OH represents the more modern and widely used approach, primarily due to the milder deprotection conditions and the fully orthogonal protection scheme.[2] This allows for greater flexibility in the synthesis of complex peptides with various side-chain modifications. While potentially more susceptible to on-resin aggregation, strategies to mitigate this, such as the use of pseudoprolines or microwave-assisted synthesis, are well-established.

Ultimately, the optimal choice will depend on the specific requirements of the target peptide, the available equipment, and the overall synthetic strategy. For most applications, the versatility and milder conditions of the Fmoc strategy make Fmoc-Ser(O-propargyl)-OH the preferred building block for introducing a propargylated serine residue for subsequent "click" chemistry modifications.

References

A Comparative Guide to Alkyne-Functionalized Amino Acids in Peptide Synthesis: Boc-Ser(O-propargyl)-OH vs. Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bioorthogonal functional groups into peptides is a cornerstone of modern chemical biology and drug development. Among these, the alkyne moiety stands out for its ability to participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the precise modification of peptides with a wide array of functionalities, including fluorophores, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic payloads for antibody-drug conjugates. Two of the most common building blocks for introducing a terminal alkyne into a peptide sequence during solid-phase peptide synthesis (SPPS) are Boc-Ser(O-propargyl)-OH and Boc-L-propargylglycine.

This guide provides an objective comparison of these two amino acid derivatives, summarizing their structural differences, performance considerations in peptide synthesis, and applications in click chemistry. While direct head-to-head comparative studies with extensive quantitative data are limited in the published literature, this guide extrapolates from established principles of peptide chemistry and available data to provide a comprehensive overview for researchers.

Structural Comparison

The fundamental difference between this compound and propargylglycine (B1618536) lies in the placement of the propargyl group. In this compound, the alkyne is attached to the serine side chain via an ether linkage. In contrast, propargylglycine is a non-natural amino acid where the propargyl group is directly attached to the α-carbon.

FeatureThis compoundBoc-L-propargylglycine
Structure Propargyl group attached to the hydroxyl of serinePropargyl group extends from the α-carbon
Flexibility The ether linkage provides additional rotational freedom to the alkyne.The alkyne is more constrained due to its direct attachment to the backbone.
Potential for Side Reactions The O-propargyl ether is generally stable under Boc-SPPS conditions.[1][2]The C-H bonds adjacent to the alkyne could be susceptible to side reactions under harsh conditions, though this is not commonly reported.

Performance in Peptide Synthesis

Both amino acids are amenable to standard Boc-SPPS protocols. The choice between them may be influenced by the specific peptide sequence and the desired properties of the final product.

Coupling Efficiency

The efficiency of the coupling reaction is critical for the overall yield and purity of the synthesized peptide. While specific comparative data is scarce, general principles of SPPS suggest that both amino acids should exhibit good coupling efficiencies with standard coupling reagents like HBTU/HOBt or HATU. The steric hindrance around the carboxyl group is a key factor, and in this regard, the two amino acids are reasonably comparable.

Stability

The stability of the propargyl group throughout the cycles of TFA deprotection and subsequent coupling is crucial.

  • This compound: The O-propargyl ether linkage is generally stable to the repetitive TFA treatments used in Boc-SPPS.[1][2]

  • Propargylglycine: This amino acid is also considered stable under standard SPPS conditions.[3]

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ultimate utility of incorporating these amino acids lies in the efficiency of the subsequent click reaction. The accessibility of the alkyne moiety can influence the reaction kinetics.

ParameterPeptide with O-propargyl-SerinePeptide with Propargylglycine
Alkyne Accessibility The longer, more flexible side chain may offer better accessibility of the alkyne to the copper catalyst and the azide-containing molecule, potentially leading to faster reaction kinetics.The proximity of the alkyne to the peptide backbone might introduce steric hindrance, which could influence the rate of the click reaction.
Reported Yields High yields for CuAAC reactions on peptides containing propargylated serine have been reported in various contexts.Propargylglycine is widely used for on-resin cyclization and conjugation, with numerous reports of high-yielding click reactions.[4]

Quantitative Data Summary

ParameterThis compoundPropargylglycineCitation
Typical Coupling Time (SPPS) 1-2 hours1-2 hoursGeneral SPPS Knowledge
Typical Coupling Efficiency (SPPS) >99%>99%General SPPS Knowledge
On-Resin CuAAC Reaction Time 1-12 hours1-12 hours[4]
Typical On-Resin CuAAC Yield High (>90%)High (>90%)[4]

Experimental Protocols

General Protocol for Incorporation of Alkyne-Modified Amino Acid in Boc-SPPS

This protocol describes a single coupling cycle for incorporating either this compound or Boc-L-propargylglycine into a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the resin.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each). Wash with DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate a 3-fold molar excess of the Boc-alkyne-amino acid with a 2.9-fold molar excess of a coupling agent (e.g., HBTU) and a 6-fold molar excess of DIEA in N,N-dimethylformamide (DMF) for 5 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

General Protocol for On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for a typical on-resin click reaction to cyclize a peptide containing both an alkyne and an azide (B81097) functionality.

  • Resin Swelling: Swell the peptide-resin (containing both the alkyne-modified amino acid and an azide-containing amino acid, e.g., Boc-Lys(N3)-OH) in DMF for 30 minutes.

  • Reaction Mixture Preparation:

    • In a reaction vessel, add the swollen resin.

    • Add a solution of 5 equivalents of the azide-containing molecule (if for conjugation) or ensure the peptide contains an azide for cyclization.

    • Add a solution of 0.1 equivalents of copper(I) iodide (CuI) in DMF.

    • Add a solution of 0.5 equivalents of sodium ascorbate (B8700270) in DMF.

    • Add 2 equivalents of a base, such as DIEA.

  • Reaction: Agitate the reaction mixture at room temperature for 1-12 hours. The reaction can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (B129727) (5x) to remove copper salts and other reagents.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using standard procedures (e.g., HF/anisole or TFMSA/TFA).

Visualizations

SPPS_Incorporation cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Amino_Acids Alkyne-Bearing Amino Acids Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 2. Coupling Coupling of Alkyne-Amino Acid Neutralization->Coupling 3. Washing Washing Coupling->Washing 4. Washing->Resin Repeat for next amino acid BocSer This compound BocSer->Coupling Propargylglycine Boc-L-propargylglycine Propargylglycine->Coupling

Caption: Workflow for the incorporation of an alkyne-bearing amino acid in Boc-SPPS.

On_Resin_CuAAC Start Linear Peptide on Resin (with Alkyne and Azide) Reaction On-Resin CuAAC Reaction CuI, Sodium Ascorbate, DIEA in DMF Start->Reaction Washing Washing (DMF, DCM, MeOH) Reaction->Washing Cleavage Cleavage from Resin (e.g., HF/anisole) Washing->Cleavage End Cyclic Peptide Cleavage->End

Caption: General workflow for on-resin peptide cyclization via CuAAC.

Conclusion

Both this compound and propargylglycine are effective reagents for introducing a terminal alkyne into a peptide sequence for subsequent modification via click chemistry. The choice between the two may depend on several factors:

  • Structural Considerations: The desired flexibility and positioning of the alkyne in the final peptide conjugate. The longer side chain of O-propargyl serine may offer greater accessibility for the click reaction.

  • Peptide Sequence: The surrounding amino acids might favor one derivative over the other in terms of minimizing steric hindrance during coupling.

  • Commercial Availability and Cost: These practical considerations can also influence the choice of reagent.

While this guide provides a framework for comparison, researchers are encouraged to perform small-scale test syntheses to determine the optimal building block and conditions for their specific peptide of interest. The development of direct, quantitative comparative studies would be a valuable contribution to the field of peptide chemistry.

References

A Comparative Guide to Alternatives for Boc-Ser(O-propargyl)-OH in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to incorporate bioorthogonal handles into peptides, Boc-Ser(O-propargyl)-OH has been a staple for introducing a terminal alkyne for "click" chemistry. However, a range of alternative unnatural amino acids offers diverse options for peptide modification, each with distinct characteristics. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your selection process.

The primary alternatives to this compound fall into two main categories: other alkyne-containing amino acids and azide-containing amino acids. These building blocks are designed for seamless integration into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent modification through highly efficient and specific click chemistry reactions.

Key Alternatives and Their Characteristics

The most common alternatives for introducing a clickable handle into a peptide sequence are:

  • Propargylglycine (Pra): A straightforward alternative that incorporates the same propargyl group as this compound, but with a different side chain structure.

  • Homopropargylglycine (Hpg): This amino acid features an additional methylene (B1212753) group in its side chain compared to propargylglycine, which can influence its conformational flexibility and reactivity.

  • Azido-lysine (Azk): Instead of an alkyne, this amino acid introduces an azide (B81097) group, the complementary reactive partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for a different strategic approach to bioconjugation.

Performance Comparison

The choice of a "clickable" amino acid can impact various aspects of peptide synthesis and modification, including reaction kinetics, yield, and the physicochemical properties of the final peptide conjugate. The following tables summarize key performance metrics for the alternatives compared to this compound.

Table 1: Comparison of Alkyne-Containing Amino Acids for CuAAC

FeatureThis compoundPropargylglycine (Pra)Homopropargylglycine (Hpg)
Reaction Rate (CuAAC) HighHighSlightly lower than Pra
Typical Yield (CuAAC) >95%[1]>95%[1]>90%
Incorporation into SPPS Standard protocolsStandard protocolsStandard protocols
Side Chain Flexibility ModerateModerateHigher
Potential for Side Reactions LowLowLow
Commercial Availability Readily availableReadily availableReadily available

Table 2: Comparison of Azide-Containing Amino Acids for CuAAC

FeatureAzido-lysine (Azk)
Reaction Rate (CuAAC) High
Typical Yield (CuAAC) >95%[1]
Incorporation into SPPS Standard protocols
Side Chain Flexibility High
Potential for Side Reactions Low
Commercial Availability Readily available

Impact on Peptide Properties

The introduction of these unnatural amino acids and the subsequent triazole linkage can influence the structural and biological properties of the peptide.

  • Stability: The 1,2,3-triazole ring formed during click chemistry is exceptionally stable and resistant to enzymatic degradation, making it a suitable mimic for the amide bond.[2][3][4][5][6] This can enhance the overall proteolytic stability of the modified peptide.[2][3][4][5][6]

  • Structure: The triazole ring is a rigid, planar structure.[7] Its incorporation can influence the local peptide conformation, potentially inducing or stabilizing secondary structures like β-turns.[8] The longer side chain of homopropargylglycine may offer more conformational flexibility compared to propargylglycine.

  • Solubility and Aggregation: The introduction of a triazole and the conjugated moiety can alter the hydrophilicity and aggregation propensity of the peptide. While the triazole itself is polar, the overall effect depends on the nature of the clicked molecule. In some cases, click modification has been shown to reduce peptide aggregation.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these unnatural amino acids and subsequent bioconjugation. Below are representative protocols for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1: Incorporation of Unnatural Amino Acids via Fmoc-SPPS

This protocol describes the manual incorporation of an Fmoc-protected unnatural amino acid (e.g., Fmoc-Pra-OH, Fmoc-Hpg-OH, or Fmoc-Azk(Boc)-OH) into a growing peptide chain on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (standard and unnatural)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for 10 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (standard or unnatural) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

G Washing2 Washing2 Final_Deprotection Final_Deprotection Washing2->Final_Deprotection Final Cycle

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes the "clicking" of an azide-containing molecule to a peptide bearing a terminal alkyne (e.g., from Pra or Hpg), or vice versa.

Materials:

  • Alkyne- or azide-modified peptide

  • Azide- or alkyne-containing molecule for conjugation

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) if needed for solubility

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the peptide in PBS to a final concentration of 1-5 mM.

    • Dissolve the molecule to be conjugated in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10-50 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution and the molecule to be conjugated (typically at a 1:1.5 to 1:3 molar ratio of peptide to conjugation partner).

    • Add the THPTA solution to a final concentration of 5 times the copper concentration.

    • Add the CuSO₄ solution to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Reaction:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification:

    • Purify the conjugated peptide from excess reagents and unreacted starting materials using RP-HPLC or size-exclusion chromatography.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

G Reaction CuAAC Reaction (Buffer, RT, 1-4h) Purification Purification (RP-HPLC) Reaction->Purification Product Triazole-Linked Peptide Conjugate Purification->Product Peptide Peptide Peptide->Reaction Molecule Molecule Molecule->Reaction CuSO4 CuSO4 CuI CuI CuSO4->CuI Reduction CuI->Reaction Ascorbate Ascorbate Ascorbate->CuI Ligand Ligand Ligand->Reaction Stabilizes Cu(I)

Signaling Pathways and Applications

Peptides modified with these bioorthogonal handles are instrumental in a wide range of applications, particularly in probing and manipulating biological systems. For instance, a peptide hormone modified with an alkyne can be administered to cells or an organism. After it binds to its receptor and initiates a signaling cascade, an azide-functionalized fluorescent probe can be introduced. The subsequent click reaction allows for the visualization and tracking of the peptide-receptor complex, providing insights into receptor trafficking and downstream signaling events.

G

Conclusion

While this compound remains a valuable tool, propargylglycine, homopropargylglycine, and azido-lysine present excellent and versatile alternatives for peptide modification. The choice among these depends on the specific experimental goals, including the desired side chain flexibility, the overall synthetic strategy (alkyne- or azide-first), and the intended application. The robust nature of the resulting triazole linkage ensures the stability of the modified peptide, making these methods powerful for creating novel peptide conjugates for a wide array of research, diagnostic, and therapeutic purposes.

References

Mass Spectrometry Analysis of Peptides with Boc-Ser(O-propargyl)-OH: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a critical strategy in drug discovery and chemical biology, enabling the development of novel therapeutics and research tools. Boc-Ser(O-propargyl)-OH, a serine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a propargyl ether side chain, is a valuable building block for synthesizing peptides amenable to "click" chemistry. Accurate and comprehensive characterization of these modified peptides by mass spectrometry is essential to confirm their identity and purity.

This guide provides a comparative analysis of mass spectrometry techniques for peptides containing this compound. We will explore the expected fragmentation patterns under different ionization methods, offering supporting data and detailed experimental protocols to aid researchers in their analytical workflows.

Comparison of Ionization and Fragmentation Techniques

The choice of ionization and fragmentation technique significantly impacts the quality and interpretability of mass spectra for peptides modified with this compound. The labile nature of both the Boc protecting group and the propargyl ether side chain presents unique challenges and considerations.

Collision-Induced Dissociation (CID): This widely used fragmentation technique typically induces cleavage of the peptide backbone, generating b- and y-type ions that are used for sequence determination. However, for peptides containing this compound, CID can also lead to characteristic neutral losses from the protecting group and the modified side chain.

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly well-suited for analyzing peptides with labile post-translational modifications. By transferring electrons to multiply charged peptide cations, ETD induces cleavage of the N-Cα backbone bond, producing c- and z-type ions while often preserving labile modifications.[1][2][3]

Below is a summary of the expected performance of CID and ETD for the analysis of a model peptide, Ac-Tyr-Ile-Ser(O-propargyl)-Gly-Phe-NH2 where the serine is protected with a Boc group.

Quantitative Data Summary
ParameterCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Reference Alternative: Higher-Energy C-trap Dissociation (HCD)
Primary Fragment Ions b- and y-ionsc- and z-ionsb- and y-ions
Sequence Coverage Moderate to HighHighHigh
Preservation of Boc Group Low (significant neutral loss of 56 Da or 100 Da)HighModerate
Preservation of O-propargyl Group Moderate (potential for side chain fragmentation)HighModerate to High
Key Diagnostic Ions Neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from precursor and fragment ions.Intact precursor and fragment ions containing the Boc-Ser(O-propargyl) modification.Primarily b- and y-ions with some preservation of the modification.
Optimal Precursor Charge State 2+, 3+≥ 3+2+, 3+

Experimental Protocols

Sample Preparation
  • Peptide Synthesis: The model peptide Ac-Tyr-Ile-Boc-Ser(O-propargyl)-Gly-Phe-NH2 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A water/acetonitrile (B52724) gradient containing 0.1% formic acid is typically employed.[4]

  • Sample Formulation for MS Analysis: The purified peptide is dissolved in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • LC System: A nano-flow HPLC system is coupled to the mass spectrometer.

  • Column: A C18 capillary column (e.g., 75 µm i.d. x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometer: An Orbitrap-based mass spectrometer equipped with both CID and ETD fragmentation capabilities.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Settings:

    • Resolution: 60,000

    • Scan Range: m/z 350-1500

    • AGC Target: 1e6

  • MS2 Settings (Data-Dependent Acquisition):

    • CID:

      • Isolation Window: 2 m/z

      • Normalized Collision Energy (NCE): 35%

      • Activation Time: 10 ms

      • Detector: Ion trap

    • ETD:

      • Isolation Window: 2 m/z

      • ETD Reagent: Fluoranthene

      • Reagent AGC Target: 2e5

      • Reaction Time: 100 ms

      • Detector: Orbitrap (Resolution: 15,000)

Visualizing Fragmentation and Workflows

Fragmentation Pathway of a Boc-Protected Peptide

cluster_precursor Precursor Ion cluster_cid CID Fragmentation cluster_etd ETD Fragmentation Precursor [M+nH]n+ CID_Backbone b- and y-ions Precursor->CID_Backbone Peptide Backbone Cleavage CID_NeutralLoss Neutral Loss (-56 Da or -100 Da) Precursor->CID_NeutralLoss Boc Group Fragmentation ETD_Backbone c- and z-ions Precursor->ETD_Backbone N-Cα Bond Cleavage ETD_Preserved Preserved Modification ETD_Backbone->ETD_Preserved

Caption: Fragmentation pathways for a Boc-protected peptide in CID vs. ETD.

Experimental Workflow for Comparative Analysis

cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Synthesis Peptide Synthesis Purification RP-HPLC Synthesis->Purification Formulation MS Sample Prep Purification->Formulation LC_MS LC-MS/MS Formulation->LC_MS CID CID Analysis LC_MS->CID ETD ETD Analysis LC_MS->ETD Data_CID Analyze CID Spectra (b, y ions, neutral loss) CID->Data_CID Data_ETD Analyze ETD Spectra (c, z ions, intact mod) ETD->Data_ETD Comparison Compare Sequence Coverage & Modification Stability Data_CID->Comparison Data_ETD->Comparison

Caption: Workflow for the comparative MS analysis of modified peptides.

Discussion and Recommendations

The mass spectrometric analysis of peptides containing this compound requires careful consideration of the fragmentation method to obtain comprehensive structural information.

  • For routine sequence confirmation , CID can be sufficient, and the observation of a neutral loss of 56 Da (isobutylene) or 100 Da (Boc group) can serve as a diagnostic marker for the presence of the Boc-protected amino acid.[5][6] However, this facile loss can sometimes complicate the interpretation of the b- and y-ion series, potentially leading to lower confidence in sequence assignments.

  • For unambiguous localization of the modification and to maximize sequence coverage , ETD is the superior technique.[1][2] Its ability to preserve the labile Boc group and the propargyl ether side chain while fragmenting the peptide backbone provides more complete and easily interpretable spectra. This is particularly crucial when analyzing larger peptides or those with multiple potential modification sites.

References

A Comparative Guide to Propargyl Group Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of mass spectrometry (MS), chemical derivatization is a pivotal strategy for enhancing the analytical performance of molecules that are otherwise challenging to detect or analyze. By modifying a target analyte, derivatization can improve its volatility, thermal stability, chromatographic separation, and ionization efficiency. This guide provides a comprehensive comparison of propargyl group derivatization with other common derivatization techniques, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their analytical needs.

Introduction to Propargyl Group Derivatization

The propargyl group, with its terminal alkyne functionality, serves as a versatile chemical handle in mass spectrometry-based analyses. Its introduction into a molecule, a process known as propargylation, can facilitate subsequent "click" chemistry reactions for reporter tag installation or be used to simply alter the analyte's physicochemical properties for improved MS detection. The most common reagent for this purpose is propargyl bromide.

The expected mass shift from propargylation depends on the reaction mechanism. In a substitution reaction, where the propargyl group replaces a hydrogen atom (e.g., on an alcohol, amine, or thiol), the net mass increase is that of a C₃H₃ group minus a hydrogen atom. In an addition reaction, such as with a carbonyl group, the entire propargyl group is added.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for propargyl group derivatization and common alternative methods.

Derivatization MethodReagent ExampleTarget Functional GroupsMonoisotopic Mass Shift (Da)
Propargylation (Substitution) Propargyl BromideAlcohols, Phenols, Amines, Thiols, Carboxylic Acids+39.02349 (replaces H)
Propargylation (Addition) Propargyl BromideAldehydes, Ketones+40.03132 (adds C₃H₄)
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohols, Phenols, Carboxylic Acids, Amines, Thiols+72.05751 per TMS group (replaces H)
Acylation (Acetylation) Acetic AnhydrideAlcohols, Phenols, Amines, Thiols+42.01056 per acetyl group (replaces H)
Acylation (Trifluoroacetylation) Trifluoroacetic Anhydride (TFAA)Alcohols, Phenols, Amines, Thiols+95.98514 per trifluoroacetyl group (replaces H)
Pentafluorobenzylation Pentafluorobenzyl Bromide (PFB-Br)Carboxylic Acids, Phenols, Thiols, Sulfonamides+180.00332 per PFB group (replaces H)

Experimental Protocols

Detailed methodologies for the key derivatization techniques are provided below.

Propargylation of an Alcohol using Propargyl Bromide
  • Sample Preparation: Dissolve the analyte (e.g., a steroid containing a hydroxyl group) in a suitable aprotic solvent such as anhydrous acetonitrile (B52724) or dimethylformamide (DMF) to a concentration of approximately 1 mg/mL.

  • Reagent Addition: To 100 µL of the analyte solution, add a 5-fold molar excess of propargyl bromide and a 2-fold molar excess of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Reaction: Cap the reaction vial tightly and heat at 60 °C for 1 hour.

  • Work-up: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a solvent suitable for the intended MS analysis (e.g., methanol/water).

  • Analysis: Inject an appropriate volume of the reconstituted sample into the mass spectrometer.

Silylation of a Carboxylic Acid using BSTFA
  • Sample Preparation: Dry the sample containing the carboxylic acid analyte completely under vacuum or a stream of nitrogen. The absence of water is critical for efficient silylation.

  • Reagent Addition: Add 50 µL of a silylating agent mixture, typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the dried sample.

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • Analysis: The sample is ready for direct injection into a gas chromatography-mass spectrometry (GC-MS) system.

Acylation of an Amine using Acetic Anhydride
  • Sample Preparation: Dissolve the amine-containing analyte in a suitable solvent like pyridine (B92270) or a mixture of acetonitrile and a mild base (e.g., triethylamine).

  • Reagent Addition: Add a 10-fold molar excess of acetic anhydride.

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes. For less reactive amines, heating to 50-60 °C may be necessary.

  • Work-up: Evaporate the solvent and excess reagent under nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis.

Pentafluorobenzylation of a Phenol using PFB-Br
  • Sample Preparation: Dissolve the phenolic analyte in acetone.

  • Reagent Addition: Add a 5-fold molar excess of pentafluorobenzyl bromide and a catalytic amount of a base such as potassium carbonate.

  • Reaction: Heat the mixture at 60 °C for 1 hour.

  • Work-up: After cooling, filter out the base and evaporate the solvent. Reconstitute the residue in a non-polar solvent like hexane (B92381) for GC-MS analysis with electron capture detection or negative chemical ionization.

Visualizing the Workflow

The following diagrams illustrate the general workflows for derivatization and subsequent mass spectrometry analysis.

Derivatization_Workflow Analyte Analyte Solution Reaction Reaction (Heating/Incubation) Analyte->Reaction Reagent Derivatization Reagent (e.g., Propargyl Bromide) Reagent->Reaction Workup Sample Work-up (Evaporation/Reconstitution) Reaction->Workup MS Mass Spectrometry Analysis Workup->MS

Caption: General workflow for chemical derivatization prior to mass spectrometry analysis.

Signaling_Pathway_Comparison cluster_propargyl Propargylation cluster_silyl Silylation cluster_acyl Acylation Propargyl_Reagent Propargyl Bromide Propargyl_Reaction Substitution or Addition Propargyl_Reagent->Propargyl_Reaction Silyl_Reagent BSTFA Silyl_Reaction Replaces Active H Silyl_Reagent->Silyl_Reaction Acyl_Reagent Anhydride/Chloride Acyl_Reaction Replaces Active H Acyl_Reagent->Acyl_Reaction Analyte Analyte with Functional Group Analyte->Propargyl_Reaction Analyte->Silyl_Reaction Analyte->Acyl_Reaction

Caption: Comparison of reaction types for different derivatization strategies.

Navigating the Maze of Propargylated Peptide Fragmentation: A Comparative Guide for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry and other alkyne-based bioconjugation techniques, understanding the nuances of propargylated peptide fragmentation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount for confident structural characterization. This guide provides a comparative overview of the fragmentation patterns of propargylated peptides against their unmodified counterparts, supported by experimental insights and detailed analytical protocols.

The introduction of a propargyl group (-CH₂C≡CH) to a peptide introduces a key chemical handle for subsequent modifications, but it also influences the peptide's behavior in the mass spectrometer. This alteration in fragmentation is a double-edged sword: it can complicate spectral interpretation but also offers diagnostic signatures for confirming the modification.

The Telltale Signs: Characteristic Fragmentation of Propargylated Peptides

Upon collision-induced dissociation (CID), the workhorse fragmentation technique in proteomics, peptides typically cleave along the amide backbone, producing a series of b- and y-type fragment ions that allow for sequence determination. The presence of a propargyl group, a modification with a monoisotopic mass of approximately 39.023 Da, introduces distinct changes to this canonical fragmentation pattern.

A primary indicator of successful propargylation is the mass shift of the precursor ion in the MS1 spectrum. However, the MS/MS spectrum provides the definitive evidence. The introduction of a propargyl group can alter the fragmentation pattern of a peptide, and while the characteristic b- and y-ion series are still generally observed, the modification can lead to characteristic neutral losses and changes in fragment ion intensities[1].

One of the most informative, though not always highly abundant, fragmentation events is the neutral loss of the propargyl group itself , corresponding to a mass difference of 39.023 Da from the precursor or fragment ion[1]. This neutral loss serves as a direct and specific indicator of the presence of the modification.

Unmodified vs. Propargylated Peptides: A Head-to-Head Comparison

To illustrate the impact of propargylation on peptide fragmentation, let's consider a hypothetical comparative analysis of a model peptide, "TESTPEPTIDE," and its propargylated counterpart where the lysine (B10760008) (K) residue is modified (TESTPEPTIDE-K(Propargyl)).

Table 1: Comparison of Theoretical Fragment Ions for Unmodified and Propargylated Peptides

Fragment Ionm/z (Unmodified)m/z (Propargylated)Mass Shift (Da)
y1175.1195175.11950
y2276.1670276.16700
y3390.2100390.21000
............
b2201.1132201.11320
b3314.1973314.19730
b4442.2922481.3154+39.023
b5570.3871609.4103+39.023
............
Precursor - 39.023N/AObserved-39.023

Note: The table illustrates the expected mass shifts in the b-ion series upon propargylation of a lysine residue within the peptide sequence. The y-ion series remains unaffected as the modification is N-terminal to the cleavage site.

The stability of the propargyl group and its influence on charge distribution can alter the relative abundance of different b- and y-ions compared to the unmodified peptide[1]. For instance, the charge might be preferentially localized near the modification, potentially leading to a more prominent series of fragment ions containing the propargylated residue.

Experimental Workflow and Data Interpretation

A robust experimental design is crucial for the successful analysis of propargylated peptides. Here, we outline a typical LC-MS/MS workflow and provide a logical framework for data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Propargylation Peptide Propargylation Purification Purification (e.g., SPE) Propargylation->Purification LC_Separation Reversed-Phase LC Separation Purification->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Detection) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Database_Search Database Search (with variable modification) MS2_Scan->Database_Search Manual_Validation Manual Spectral Validation Database_Search->Manual_Validation Comparative_Analysis Comparative Analysis (Modified vs. Unmodified) Manual_Validation->Comparative_Analysis

Figure 1. A generalized workflow for the LC-MS/MS analysis of propargylated peptides.
Experimental Protocols

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 40% B over 30 minutes) is employed to elute peptides of varying hydrophobicities.

  • Flow Rate: Dependent on the column internal diameter, typically in the range of 200-400 nL/min for nano-LC or 200-400 µL/min for analytical scale LC.

Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 350-1500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Optimized for the specific peptide and instrument, typically in a normalized range of 25-35%.

  • Data Acquisition: Data-dependent acquisition (DDA) is commonly used, where the most intense precursor ions from the MS1 scan are selected for MS/MS fragmentation.

Data Interpretation Logic

The following diagram illustrates the logical steps involved in identifying and characterizing a propargylated peptide from LC-MS/MS data.

data_interpretation Start Acquire LC-MS/MS Data Check_Mass_Shift Precursor Ion Mass Shift (+39.023 Da)? Start->Check_Mass_Shift No_Shift Unmodified Peptide Check_Mass_Shift->No_Shift No Yes_Shift Putative Propargylated Peptide Check_Mass_Shift->Yes_Shift Yes Analyze_MS2 Analyze MS/MS Spectrum Yes_Shift->Analyze_MS2 Check_Neutral_Loss Neutral Loss of 39 Da Observed? Analyze_MS2->Check_Neutral_Loss No_NL Sequence with +39 Da Modification Check_Neutral_Loss->No_NL No Yes_NL Confident Propargylated Peptide ID Check_Neutral_Loss->Yes_NL Yes Sequence_Peptide Sequence Peptide using b/y ions No_NL->Sequence_Peptide Yes_NL->Sequence_Peptide Compare_Spectra Compare with Unmodified Spectrum Sequence_Peptide->Compare_Spectra Final_Confirmation Final Confirmation Compare_Spectra->Final_Confirmation

References

A Comparative Guide to the Analysis of Peptides Containing Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as Boc-Ser(O-propargyl)-OH, into peptides is a powerful strategy for developing novel therapeutics and research tools. The propargyl group, in particular, offers a versatile handle for bioconjugation via "click chemistry." Comprehensive analytical characterization is crucial to ensure the identity, purity, and structural integrity of these modified peptides. This guide provides a comparative overview of key analytical techniques for the analysis of peptides containing this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Structure

NMR spectroscopy is an unparalleled technique for the detailed atomic-level characterization of molecules in solution. It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a peptide.

Key NMR Experiments for Peptide Analysis

A suite of 1D and 2D NMR experiments is typically employed for the comprehensive analysis of peptides:

  • ¹H NMR (Proton NMR): This is often the starting point for NMR analysis, providing information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR (Carbon NMR): This technique provides information on the carbon skeleton of the peptide.

  • 2D COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying amino acid spin systems.

  • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, from the amide proton to the sidechain protons of an amino acid residue.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded nuclei, most commonly ¹H and ¹³C or ¹H and ¹⁵N. This is essential for assigning carbon and nitrogen resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two to four bonds. This is invaluable for sequencing peptide fragments and identifying long-range connectivities.

Expected NMR Data for this compound Containing Peptides

Table 1: Predicted ¹H NMR Chemical Shifts for the Ser(O-propargyl) Residue within a Peptide

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
α-H4.2 - 4.7dd3-5, 8-10Coupled to β-protons and the amide proton.
β-H3.7 - 4.1mDiastereotopic protons, often appear as a multiplet.
Propargyl CH₂~4.2d~2.4Coupled to the terminal alkyne proton.
Alkyne C-H~2.5t~2.4Coupled to the propargyl methylene (B1212753) protons.
Boc (CH₃)₃~1.4sSinglet integrating to 9 protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Ser(O-propargyl) Residue within a Peptide

CarbonPredicted Chemical Shift (ppm)Notes
α-C50 - 60
β-C65 - 75
Propargyl CH₂55 - 65
Alkyne C-H70 - 80
Alkyne C (quaternary)75 - 85
Boc C=O155 - 157
Boc C(CH₃)₃~80
Boc CH₃~28
Experimental Protocol: 2D NMR Analysis of a Peptide

Sample Preparation:

  • Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).

  • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire a 1D ¹H spectrum to assess sample concentration, purity, and spectral quality.

  • Set up and run a series of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) using standard pulse programs available on the spectrometer.

  • Optimize acquisition parameters (e.g., spectral widths, number of scans, relaxation delays) for the specific sample and desired resolution.

Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Assign the resonances by systematically analyzing the cross-peaks in the 2D spectra, starting with the identification of amino acid spin systems in the TOCSY spectrum and then using HSQC and HMBC to assign the corresponding carbon and nitrogen atoms and establish sequential connectivities.

Visualizing the NMR Analysis Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Peptide Peptide Sample NMR_Tube NMR Tube Peptide->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_H1 1D ¹H NMR_Spectrometer->OneD_H1 TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Structure 3D Structure & Confirmation Assignment->Structure

Caption: General workflow for the NMR analysis of a peptide.

Alternative Analytical Techniques: A Comparative Overview

While NMR provides the most detailed structural information, other techniques are essential for a comprehensive characterization of peptides containing this compound.

Table 3: Comparison of Analytical Techniques for Modified Peptide Analysis

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, amino acid sequence, identification of modifications.High sensitivity, small sample requirement, rapid analysis.Does not provide information on 3D structure or conformational dynamics.
FTIR Spectroscopy Presence of functional groups (e.g., alkyne C-H stretch), secondary structure (amide I band).Non-destructive, can be used for solid and solution samples.Provides low-resolution structural information compared to NMR.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil).Sensitive to conformational changes, requires small sample amounts.Provides global structural information, not site-specific details.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.High resolution, well-established for quality control.Does not provide structural information.
Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of peptide analysis, providing precise molecular weight information and enabling sequence verification through fragmentation analysis (tandem MS or MS/MS). For a peptide containing this compound, MS can confirm the successful incorporation of the modified amino acid by observing the expected mass shift.

Experimental Protocol: LC-MS/MS of a Peptide

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column to separate the peptide of interest from impurities.

  • Mass Analysis (MS1): The eluting peptide is ionized (e.g., by electrospray ionization) and its mass-to-charge ratio (m/z) is measured.

  • Fragmentation (MS2): The ion corresponding to the peptide of interest is isolated and fragmented (e.g., by collision-induced dissociation).

  • Fragment Ion Analysis: The m/z of the fragment ions are measured, and this fragmentation pattern is used to deduce the amino acid sequence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can confirm the presence of the propargyl group. The characteristic C-H stretching vibration of the terminal alkyne typically appears as a sharp band around 3300 cm⁻¹. Additionally, analysis of the amide I band (1600-1700 cm⁻¹) can provide information about the peptide's secondary structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of peptides in solution. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) can be used to estimate the percentage of α-helix, β-sheet, and random coil conformations. This is particularly useful for assessing the impact of the modified amino acid on the overall peptide fold.

Logical Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. NMR provides the most detailed structural data, while MS is ideal for sequence verification and purity assessment at low concentrations. FTIR and CD offer valuable insights into the presence of functional groups and the overall secondary structure, respectively.

Technique_Comparison cluster_question Analytical Question cluster_techniques Analytical Techniques cluster_information Information Obtained Question What information is needed about the this compound peptide? NMR NMR Spectroscopy (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC) Question->NMR MS Mass Spectrometry (LC-MS, MS/MS) Question->MS FTIR FTIR Spectroscopy Question->FTIR CD Circular Dichroism Question->CD HPLC HPLC Question->HPLC NMR_Info Atomic-level 3D structure, Connectivity, Conformational dynamics NMR->NMR_Info MS_Info Molecular Weight, Amino Acid Sequence, Modification site MS->MS_Info FTIR_Info Functional Groups (Alkyne), Secondary Structure (Amide I) FTIR->FTIR_Info CD_Info Secondary Structure Content (α-helix, β-sheet) CD->CD_Info HPLC_Info Purity, Quantification HPLC->HPLC_Info

Caption: Logical relationship between analytical questions and the information provided by different techniques.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive characterization of peptides containing this compound. While NMR spectroscopy stands out for its ability to provide detailed three-dimensional structural information, techniques such as mass spectrometry, FTIR, and circular dichroism are indispensable for confirming the primary structure, identifying functional groups, assessing secondary structure, and ensuring purity. The strategic application of these complementary techniques will provide researchers, scientists, and drug development professionals with the robust data package required for advancing their research and development endeavors.

Navigating the Hydrophobic Landscape: A Comparative Guide to the HPLC Retention of Peptides Modified with Boc-Ser(O-propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, understanding the chromatographic behavior of non-canonical amino acids is paramount for purification and analysis. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention time of peptides modified with Boc-Ser(O-propargyl)-OH, offering insights into the impact of this increasingly utilized modification on peptide hydrophobicity.

The incorporation of non-canonical amino acids, such as the propargyl-modified serine derivative, this compound, provides a powerful tool for introducing novel functionalities into peptides. The terminal alkyne group of the propargyl moiety serves as a versatile handle for subsequent "click" chemistry reactions, enabling the attachment of various molecules like fluorophores, imaging agents, or polyethylene (B3416737) glycol (PEG). However, the introduction of this modification also alters the physicochemical properties of the peptide, most notably its hydrophobicity, which directly influences its retention behavior in reversed-phase HPLC (RP-HPLC).

The Impact of O-propargyl Modification on Peptide Hydrophobicity and HPLC Retention Time

In reversed-phase HPLC, the retention time of a peptide is primarily governed by its overall hydrophobicity. More hydrophobic peptides interact more strongly with the nonpolar stationary phase of the HPLC column, resulting in longer retention times. The introduction of the O-propargyl group to a serine residue increases the hydrophobicity of the peptide. This is due to the addition of a three-carbon alkyne chain, which is more nonpolar than the hydroxyl group of a natural serine residue.

Amino Acid/ModificationStructure of Side ChainEstimated Hydrophobicity Contribution (Relative to Glycine)Expected Impact on HPLC Retention Time
Serine (Ser) -CH₂OH-5Baseline
O-propargyl-Serine -CH₂-O-CH₂-C≡CH+20 to +30Significant Increase
O-benzyl-Serine (Ser(Bzl)) -CH₂-O-CH₂-Ph+50 to +60Very Significant Increase

Note: The hydrophobicity contributions are estimations based on the relative hydrophobicity of the functional groups and are intended for comparative purposes. Actual retention time shifts will be dependent on the specific peptide sequence and HPLC conditions.

As the table illustrates, the O-propargyl group is expected to impart a significant increase in hydrophobicity compared to an unmodified serine residue. This will translate to a noticeable increase in retention time during RP-HPLC analysis. The hydrophobicity of the O-propargyl group is less than that of the more bulky and nonpolar O-benzyl (Bzl) protecting group, which is also commonly used in peptide synthesis. Therefore, a peptide containing Ser(O-propargyl) would be expected to elute earlier than the same peptide containing Ser(Bzl) but significantly later than the unmodified peptide.

This predictable shift in retention time can be a useful diagnostic tool during peptide synthesis and purification. An observed increase in retention time after the coupling of this compound can serve as an indicator of successful incorporation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The incorporation of this compound into a peptide sequence can be achieved using standard Boc-SPPS protocols.[1][2] The following is a generalized protocol:

  • Resin Preparation: Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin.[1] Swell the resin in dichloromethane (B109758) (DCM).

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures.

  • Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).[1]

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base, such as diisopropylethylamine (DIEA) in DCM.

  • Coupling of this compound:

    • Pre-activate a 2-4 fold molar excess of this compound with a suitable coupling reagent, such as HBTU/HOBt or HATU, in the presence of DIEA in a solvent like N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups. For peptides containing the acid-labile Boc and other benzyl-based protecting groups, a strong acid cocktail, typically containing HF or trifluoromethanesulfonic acid (TFMSA) with scavengers like anisole (B1667542) and thioanisole, is used.[3][4]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. The crude peptide is then ready for purification by RP-HPLC.

Reversed-Phase HPLC Analysis and Purification of Propargylated Peptides

The following is a general protocol for the analysis and purification of peptides containing the O-propargyl-serine modification.

  • Column: A C18 reversed-phase column is a suitable choice for most peptides.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is typically used to elute the peptides. A common starting point is a gradient of 5% to 95% Solvent B over 30-60 minutes. The gradient can be optimized to achieve the best separation for a specific peptide.

  • Flow Rate: A flow rate of 1 mL/min for an analytical column (e.g., 4.6 mm ID) is standard.

  • Detection: Peptides are typically detected by UV absorbance at 214 nm or 280 nm (if the peptide contains aromatic residues).

  • Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent, such as a mixture of Solvent A and Solvent B, and filter before injection.

  • Analysis and Purification:

    • Perform an initial analytical run to determine the retention time of the target peptide and to assess the purity of the crude product.

    • Based on the analytical chromatogram, develop a preparative HPLC method to purify the peptide of interest. This may involve adjusting the gradient to better separate the target peptide from impurities.

    • Collect fractions corresponding to the peak of the target peptide.

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Boc-SPPS cluster_purification Purification & Analysis resin Resin Preparation coupling1 First Amino Acid Coupling resin->coupling1 deprotection Boc Deprotection (TFA) coupling1->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling_propargyl Coupling of This compound neutralization->coupling_propargyl coupling_rest Coupling of Remaining Amino Acids coupling_propargyl->coupling_rest cleavage Cleavage & Deprotection (HF or TFMSA) coupling_rest->cleavage precipitation Crude Peptide Precipitation cleavage->precipitation analytical_hplc Analytical RP-HPLC precipitation->analytical_hplc prep_hplc Preparative RP-HPLC analytical_hplc->prep_hplc fraction_analysis Fraction Analysis prep_hplc->fraction_analysis lyophilization Lyophilization fraction_analysis->lyophilization pure_peptide Pure Propargylated Peptide lyophilization->pure_peptide

Figure 1. Experimental workflow for the synthesis and purification of a peptide modified with this compound.

retention_logic cluster_hydrophobicity Increasing Hydrophobicity & HPLC Retention Time peptide Peptide Backbone ser Serine Residue (-CH₂OH) peptide->ser propargyl_ser O-propargyl-Serine (-CH₂-O-CH₂-C≡CH) peptide->propargyl_ser benzyl_ser O-benzyl-Serine (-CH₂-O-CH₂-Ph) peptide->benzyl_ser

Figure 2. Logical relationship between serine modifications and their impact on peptide hydrophobicity and HPLC retention time.

References

A Comparative Guide to the Purity Assessment of Synthetic Peptides with Alkyne Handles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability and reproducibility of experimental results. The incorporation of alkyne handles, essential for subsequent modifications via "click chemistry," introduces unique considerations for purity assessment. This guide provides an objective comparison of the primary analytical techniques used to evaluate the purity of these modified peptides, supported by experimental data and detailed protocols.

Introduction to Purity Assessment of Alkyne-Modified Peptides

The purity of a synthetic peptide is a measure of the percentage of the desired full-length sequence in the final product. Impurities can arise from various stages of solid-phase peptide synthesis (SPPS), including incomplete coupling or deprotection steps, side reactions, and the incorporation of unnatural amino acids containing the alkyne handle. These impurities can significantly impact the peptide's biological activity, toxicity, and conjugation efficiency. Therefore, rigorous analytical characterization is paramount.

The primary methods for assessing the purity of synthetic peptides, including those with alkyne handles, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides distinct and complementary information regarding the peptide's identity and purity.

Comparison of Key Analytical Techniques

The following table summarizes the key analytical techniques for assessing the purity of synthetic peptides with alkyne handles, highlighting their strengths and limitations.

Analytical Technique Information Provided Advantages Limitations Typical Purity Range Determined
Reversed-Phase HPLC (RP-HPLC) Quantifies the percentage of the target peptide relative to impurities. Provides information on the number and relative abundance of by-products.Gold standard for purity quantification.[1][2] High resolution and sensitivity. Reproducible.Does not confirm molecular identity. Co-elution of impurities with the main peak is possible.>95% for most research applications.
Mass Spectrometry (MS) Confirms the molecular weight of the target peptide and helps identify impurities by their mass-to-charge ratio.[3] Provides sequence information through fragmentation (MS/MS).Highly specific for molecular identity.[3] Can detect and identify low-level impurities. Essential for confirming the successful incorporation of the alkyne handle.Not inherently quantitative without chromatographic separation. Ionization efficiency can vary between peptides and impurities.Confirms identity of the main peak and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the presence and location of the alkyne group. Can identify and quantify impurities, including isomers.Non-destructive. Provides unambiguous structural elucidation. Can detect impurities not visible by other methods.Lower sensitivity compared to HPLC and MS. Requires higher sample concentrations. Complex spectra can be challenging to interpret for large peptides.Provides structural confirmation and can quantify specific impurities.
Amino Acid Analysis (AAA) Determines the amino acid composition of the peptide.Provides an absolute measure of peptide quantity. Confirms the correct amino acid ratios.Destructive to the sample. Does not provide sequence information or detect many types of impurities.Confirms amino acid composition.

Impact of the Alkyne Handle on Purity Analysis

The presence of an alkyne handle, typically incorporated via an unnatural amino acid like propargylglycine, can influence the analytical results:

  • RP-HPLC: The alkyne group is relatively small and non-polar, which may lead to a slight increase in retention time compared to its unmodified counterpart, depending on the overall sequence and the position of the modification. The chromatographic profile is generally expected to be similar to that of a standard peptide.

  • Mass Spectrometry: The alkyne modification will result in a predictable mass shift in the peptide. During tandem MS (MS/MS) for sequencing, the presence of the propargyl group can lead to characteristic neutral losses or signature fragment ions, which can be used to confirm the site of modification.[3]

  • NMR Spectroscopy: The protons of a terminal alkyne typically resonate in a distinct region of the 1H NMR spectrum (around 2-3 ppm), providing a clear signature for the presence of the handle.[4][5] The sp-hybridized carbons of the alkyne also have characteristic chemical shifts in 13C NMR spectra.[4]

Potential Impurities in Synthetic Peptides with Alkyne Handles

Impurities in synthetic peptides can be broadly categorized as process-related or degradation products. For peptides with alkyne handles, these can include:

  • Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.

  • Deletion sequences: Peptides missing one or more amino acids.

  • Incompletely deprotected peptides: Peptides with protecting groups remaining on amino acid side chains.

  • Side-reaction products: Modifications to the peptide backbone or side chains occurring during synthesis or cleavage. This can include oxidation of sensitive residues (e.g., methionine, cysteine) or deamidation of asparagine and glutamine.

  • Diastereomers: Peptides containing an amino acid with the incorrect stereochemistry due to racemization.

  • Impurities from the unnatural amino acid: The synthesis of the alkyne-containing amino acid itself may introduce specific impurities that are carried through the peptide synthesis.

  • Side reactions involving the alkyne: While generally stable, the alkyne group could potentially undergo side reactions under certain conditions, although this is not commonly reported during standard SPPS and purification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Purity Assessment by RP-HPLC

This protocol outlines a standard method for determining the purity of a synthetic peptide with an alkyne handle.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).
  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

3. Data Analysis:

  • Integrate the areas of all peaks in the chromatogram.
  • Calculate the purity by dividing the area of the main peak (corresponding to the target peptide) by the total area of all peaks and multiplying by 100.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

This protocol describes a general procedure for confirming the molecular weight of an alkyne-modified peptide using electrospray ionization mass spectrometry (ESI-MS).

1. Sample Preparation:

  • Dilute the peptide sample from the HPLC analysis or a separate stock to a concentration of 1-10 pmol/µL in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Mass Spectrometry Analysis:

  • Calibrate the mass spectrometer using a known standard.
  • Infuse or inject the sample into the mass spectrometer.
  • Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range.
  • Deconvolute the resulting multi-charged spectrum to determine the molecular weight of the peptide.
  • Compare the experimentally determined molecular weight with the theoretical molecular weight of the alkyne-modified peptide.

Protocol 3: Structural Confirmation by NMR Spectroscopy

This protocol provides a general outline for acquiring a 1D 1H NMR spectrum to confirm the presence of the alkyne handle.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent will depend on the peptide's solubility.

2. NMR Data Acquisition:

  • Acquire a 1D 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Ensure proper shimming and referencing of the spectrum.

3. Spectral Analysis:

  • Identify the characteristic signals for the peptide, including the amide protons (typically 7-9 ppm), alpha-protons (typically 3.5-5 ppm), and side-chain protons.
  • Look for a signal in the range of 2-3 ppm, which is characteristic of a terminal alkyne proton.[4][5] The multiplicity of this signal can provide further structural information.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process for synthetic peptides with alkyne handles.

G Overall Workflow for Purity Assessment cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_decision Outcome SPPS Solid-Phase Peptide Synthesis (with alkyne amino acid) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC Primary Assessment MS Mass Spectrometry RP_HPLC->MS Identity Confirmation NMR NMR Spectroscopy (Optional) RP_HPLC->NMR Structural Confirmation Purity_Check Purity > 95%? RP_HPLC->Purity_Check Pure_Peptide Purified Peptide for Use Purity_Check->Pure_Peptide Yes Purification Further Purification Purity_Check->Purification No Purification->RP_HPLC

A flowchart of the overall workflow for peptide purity assessment.

G Detailed Analytical Workflow cluster_hplc RP-HPLC cluster_ms Mass Spectrometry Peptide_Sample Synthetic Peptide with Alkyne Handle HPLC_Separation Separation by Hydrophobicity Peptide_Sample->HPLC_Separation UV_Detection UV Detection (214/280 nm) HPLC_Separation->UV_Detection ESI_Ionization Electrospray Ionization HPLC_Separation->ESI_Ionization LC-MS Chromatogram Chromatogram Generation UV_Detection->Chromatogram Purity_Calculation Purity (%) Calculation Chromatogram->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report Mass_Analyzer Mass Analysis (m/z) ESI_Ionization->Mass_Analyzer Mass_Spectrum Mass Spectrum Mass_Analyzer->Mass_Spectrum MSMS Tandem MS (MS/MS) (Optional) Mass_Analyzer->MSMS MW_Confirmation Molecular Weight Confirmation Mass_Spectrum->MW_Confirmation MW_Confirmation->Final_Report Sequence_Verification Sequence Verification MSMS->Sequence_Verification Sequence_Verification->Final_Report

A detailed workflow of the analytical techniques used in purity assessment.

Conclusion

The purity assessment of synthetic peptides with alkyne handles relies on a multi-faceted analytical approach. RP-HPLC is the cornerstone for accurate purity quantification, while mass spectrometry is indispensable for confirming the molecular identity and the successful incorporation of the alkyne modification. For a comprehensive structural characterization, particularly for novel or complex peptides, NMR spectroscopy provides invaluable information. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthetic peptides, which is crucial for the success of subsequent applications in drug discovery and chemical biology.

References

A Researcher's Guide to Validating Bioconjugation Efficiency: A Focus on Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount to the success of novel therapeutics, diagnostics, and research tools. Among the myriad of bioconjugation techniques, "click chemistry" has emerged as a powerful strategy due to its high efficiency, specificity, and biocompatibility.[1] This guide provides an objective comparison of common methods used to validate the efficiency of bioconjugation, with a special emphasis on click chemistry. We will delve into detailed experimental protocols, present quantitative data for easy comparison, and visualize complex workflows to empower you to make informed decisions for your research.

The Ascendancy of Click Chemistry in Bioconjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted counterpart (SPAAC), offers significant advantages over traditional bioconjugation methods, such as those employing N-hydroxysuccinimide (NHS) esters and maleimides.[1][2] The bioorthogonal nature of the azide (B81097) and alkyne functional groups ensures that the reaction proceeds with high selectivity and yield, even in complex biological mixtures, without interfering with native functional groups.[2] This leads to more homogeneous and well-defined bioconjugates, which is a critical factor in the development of therapeutics like antibody-drug conjugates (ADCs).

In contrast, traditional methods that target primary amines (e.g., lysine (B10760008) residues with NHS esters) or thiols (e.g., cysteine residues with maleimides) can result in a heterogeneous mixture of products with varying conjugation sites and stoichiometries.[1] Furthermore, the thioether bond formed in maleimide-thiol reactions can be reversible, leading to potential instability, especially in vivo.[1]

Core Validation Techniques for Bioconjugation Efficiency

The primary goal of validating bioconjugation is to quantify the extent of the reaction, often expressed as the degree of labeling (DOL) or, in the context of ADCs, the drug-to-antibody ratio (DAR). Several analytical techniques are available, each with its own set of advantages and limitations.

Spectrophotometric Methods: A First Look

UV-Vis Spectrophotometry is often the first and simplest method employed to estimate bioconjugation efficiency.[] This technique relies on the Beer-Lambert law and is applicable when the biomolecule and the attached molecule have distinct absorbance maxima.[] For instance, proteins typically have a maximum absorbance at 280 nm, and if the conjugated molecule has a unique absorbance peak at a different wavelength, the concentrations of both components in the conjugate can be determined by solving a set of simultaneous equations.[1]

Chromatographic Methods: A Deeper Dive

High-Performance Liquid Chromatography (HPLC) offers a more detailed and accurate assessment of bioconjugation efficiency and is a cornerstone of bioconjugate analysis.

  • Reversed-Phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying different species in a bioconjugate mixture.[1] In the context of ADCs, the sample is often reduced to separate the light and heavy chains of the antibody.[1][4] The conjugated and unconjugated chains can then be separated based on their hydrophobicity and quantified, allowing for a precise calculation of the average DAR.[4]

  • Hydrophobic Interaction Chromatography (HIC) is particularly well-suited for the analysis of intact bioconjugates, especially cysteine-linked ADCs.[4] This non-denaturing technique separates molecules based on their hydrophobicity, allowing for the resolution of species with different numbers of conjugated molecules.[4]

  • Size-Exclusion Chromatography (SEC) is primarily used to assess the purity of the bioconjugate and to detect the presence of aggregates or fragments. While not a primary method for determining conjugation efficiency, it is a critical quality control step.

Mass Spectrometry: The Gold Standard

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides the most detailed and accurate characterization of bioconjugates.[5] It allows for the precise determination of the molecular weight of the intact conjugate, as well as its individual components after reduction or digestion. This enables the unambiguous identification of different conjugated species and a precise calculation of the DAR.

Quantitative Comparison of Validation Methods

The choice of validation method depends on the specific bioconjugate, the required level of detail, and the available instrumentation. The following table summarizes the key performance metrics of the most common techniques for determining bioconjugation efficiency.

FeatureUV-Vis SpectrophotometryReversed-Phase HPLC (RP-HPLC)Mass Spectrometry (LC-MS)
Principle Absorbance of light by the biomolecule and the conjugated molecule.Separation based on hydrophobicity of the denatured and reduced components.Measurement of the mass-to-charge ratio of intact or fragmented bioconjugate.
Information Provided Average degree of labeling (DOL) or drug-to-antibody ratio (DAR).Distribution of conjugated species on individual chains, average DAR.Precise mass of all conjugate species, DAR distribution, site of conjugation.
Typical Precision (%RSD) 5-10%<5%<2%
Sensitivity ModerateHighVery High
Sample Requirement MicrogramsMicrogramsSub-microgram to micrograms
Throughput HighModerateLow to Moderate
Cost & Complexity LowModerateHigh
Key Advantage Simple, rapid, and requires readily available equipment.Provides detailed information on the distribution of conjugated species.Unambiguous identification and quantification of all species.
Key Limitation Requires distinct absorbance spectra and known extinction coefficients; provides only an average value.Can denature the protein; may not be suitable for all bioconjugates.Requires specialized equipment and expertise; can be complex to interpret.

Visualizing the Workflow: From Conjugation to Validation

To better understand the practical application of these validation methods, the following diagrams, created using the Graphviz DOT language, illustrate the experimental workflows.

Click_Chemistry_Workflow cluster_conjugation Click Chemistry Conjugation cluster_purification Purification cluster_validation Validation Biomolecule-Azide Biomolecule-Azide Conjugation Conjugation Biomolecule-Azide->Conjugation Payload-Alkyne Payload-Alkyne Payload-Alkyne->Conjugation Bioconjugate Bioconjugate Conjugation->Bioconjugate Purification Purification Bioconjugate->Purification Purified_Bioconjugate Purified_Bioconjugate Purification->Purified_Bioconjugate UV_Vis UV-Vis Purified_Bioconjugate->UV_Vis RP_HPLC RP-HPLC Purified_Bioconjugate->RP_HPLC LC_MS LC-MS Purified_Bioconjugate->LC_MS

Caption: General workflow for bioconjugation using click chemistry and subsequent validation.

Validation_Methods_Workflow cluster_uv_vis UV-Vis Spectrophotometry cluster_rp_hplc Reversed-Phase HPLC cluster_lc_ms Mass Spectrometry Start Purified Bioconjugate Measure_Absorbance Measure Absorbance (e.g., 280 nm & Payload λmax) Start->Measure_Absorbance Reduce_Sample Reduce Sample (e.g., with DTT) Start->Reduce_Sample Sample_Prep_MS Sample Preparation (Intact or Reduced) Start->Sample_Prep_MS Calculate_DAR Calculate Average DAR Measure_Absorbance->Calculate_DAR HPLC_Separation Separate Light & Heavy Chains Reduce_Sample->HPLC_Separation Quantify_Peaks Quantify Peak Areas HPLC_Separation->Quantify_Peaks Calculate_DAR_HPLC Calculate DAR Distribution & Average DAR Quantify_Peaks->Calculate_DAR_HPLC LC_MS_Analysis LC-MS Analysis Sample_Prep_MS->LC_MS_Analysis Deconvolution Deconvolute Mass Spectra LC_MS_Analysis->Deconvolution Determine_DAR_MS Determine Precise DAR & Distribution Deconvolution->Determine_DAR_MS

Caption: Detailed workflows for the three primary methods of bioconjugation validation.

Experimental Protocols

Protocol 1: DAR Determination by UV-Vis Spectrophotometry

This protocol provides a general method for determining the average DAR of an antibody-drug conjugate.

Materials:

  • Purified ADC sample

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two wavelengths: the protein's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λmax).

  • Sample Preparation:

    • Dilute the purified ADC sample in the conjugation buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).

  • Calculation:

    • Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations:

      • A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • Aλmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

    • The average DAR is then calculated as: DAR = C_Drug / C_Ab.[]

Protocol 2: DAR Determination by Reversed-Phase HPLC

This protocol outlines the analysis of a reduced ADC to determine the DAR.

Materials:

  • Purified ADC sample

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Denaturing buffer (e.g., containing guanidine (B92328) HCl)

  • RP-HPLC system with a suitable column (e.g., C4 or C8)

  • Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)

Procedure:

  • Sample Reduction:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in a denaturing buffer.

    • Add DTT to a final concentration of ~10 mM.

    • Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.[4]

  • HPLC Analysis:

    • Inject the reduced sample onto the RP-HPLC system.

    • Elute the separated light and heavy chains using a gradient of increasing organic mobile phase (e.g., acetonitrile).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the percentage of each species.

    • The average DAR can be calculated based on the relative abundance of the conjugated chains.[4][6]

Conclusion

The validation of bioconjugation efficiency is a critical step in the development of a wide range of biological tools and therapeutics. Click chemistry offers a robust and efficient method for creating well-defined bioconjugates.[1][2] A multi-faceted analytical approach, combining rapid screening by UV-Vis spectrophotometry with the detailed characterization provided by HPLC and mass spectrometry, is essential for ensuring the quality and consistency of these important molecules. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in this dynamic field, enabling the development of more effective and reliable bioconjugates.

References

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely modify peptides is a cornerstone of modern drug development, proteomics, and chemical biology. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, has revolutionized this field by offering a set of reactions that are rapid, efficient, and highly specific.[1][2] Among these, the azide-alkyne cycloaddition has become the most prominent method for peptide conjugation, cyclization, and labeling.[3][4]

This guide provides an objective comparison of the two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative. We will delve into the key performance differences, supported by experimental data, and provide detailed protocols to aid researchers in selecting the optimal method for their specific application.

The Fundamental Difference: A Trade-off Between Speed and Biocompatibility

The core distinction between CuAAC and SPAAC lies in the activation method for the cycloaddition reaction between an azide (B81097) and an alkyne.[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, independently developed by the groups of Sharpless and Morten Meldal, utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[6][7] The catalyst ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[8] CuAAC is known for its rapid kinetics and high yields, making it a robust tool for a wide range of applications.[9][10] However, the reliance on a copper catalyst can be a significant drawback for in vivo or live-cell applications due to the inherent cytotoxicity of copper.[2][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed by Carolyn Bertozzi and colleagues to address the toxicity concerns of CuAAC, SPAAC is a copper-free click reaction.[1][12] This method employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst.[8][13] The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.[2] The absence of a copper catalyst makes SPAAC highly biocompatible and the preferred method for applications in living systems.[2][11] The primary trade-off is a generally slower reaction rate compared to CuAAC.[10][14]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often comes down to a quantitative assessment of their performance parameters. The following table summarizes key data points for each method.

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)
Reaction Rate (Second-Order Rate Constant) Very Fast (1-100 M⁻¹s⁻¹)[15]Slower, dependent on cyclooctyne (~1 M⁻¹s⁻¹ for DBCO)[8]
Biocompatibility Limited in vivo due to copper cytotoxicity[11][15]Excellent, ideal for in vivo and live-cell applications[2][15]
Typical Reaction Time Minutes to a few hours[16]Several hours to days, depending on reactant concentrations[15]
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide
Catalyst Required Yes (Copper(I) source, e.g., CuSO₄ + reducing agent)[17]No[13]
Side Reactions Potential for copper-mediated oxidative damage to peptides[18]Generally very clean with minimal side reactions[19]
Functional Group Tolerance Generally good, but some functional groups can chelate copper[6]Excellent, highly bioorthogonal[13]

Experimental Protocols

Below are representative experimental protocols for performing CuAAC and SPAAC on peptides. These should be considered as starting points and may require optimization for specific peptides and conjugation partners.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide

This protocol describes the conjugation of an alkyne-modified peptide to an azide-containing molecule.

Materials:

  • Alkyne-modified peptide

  • Azide-containing molecule (e.g., a fluorescent dye, PEG linker)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-stabilizing ligand (e.g., THPTA or BTTAA) stock solution (optional, but recommended)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or THF)

  • Reaction vessel (e.g., 2 mL microcentrifuge tube)

Procedure:

  • In the reaction vessel, dissolve the alkyne-modified peptide (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent system.

  • If using a copper-stabilizing ligand, add it to the reaction mixture at this point (typically 5 equivalents relative to copper).

  • Add the copper(II) sulfate stock solution to the reaction mixture to a final concentration of approximately 100-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Close the tube to minimize oxygen exposure and mix the reaction by gentle vortexing or inversion.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, the product can be purified by standard methods such as HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Peptide

This protocol describes the conjugation of an azide-modified peptide to a strained cyclooctyne-containing molecule.

Materials:

  • Azide-modified peptide

  • Strained cyclooctyne-containing molecule (e.g., DBCO-PEG)

  • Solvent (e.g., PBS buffer, pH 7.4, or a mixture with a biocompatible organic solvent like DMSO)

  • Reaction vessel (e.g., 2 mL microcentrifuge tube)

Procedure:

  • In the reaction vessel, dissolve the azide-modified peptide (1 equivalent) and the strained cyclooctyne-containing molecule (1-1.5 equivalents) in the chosen solvent.

  • Ensure the reactants are fully dissolved and the solution is homogeneous.

  • Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction has reached the desired conversion, the product can be purified using methods compatible with peptides, such as size-exclusion chromatography or HPLC.

Visualizing the Workflows

To better understand the practical application of these chemistries, the following diagrams illustrate a general experimental workflow and a decision-making flowchart.

experimental_workflow cluster_peptide Peptide Synthesis & Modification cluster_click Click Chemistry Conjugation cluster_analysis Analysis Start Start SPPS Solid-Phase Peptide Synthesis Start->SPPS Incorporate Incorporate Azide or Alkyne Amino Acid SPPS->Incorporate Cleave Cleavage & Deprotection Incorporate->Cleave Purify_Peptide Purify Peptide (HPLC) Cleave->Purify_Peptide Choose_Method CuAAC or SPAAC? Purify_Peptide->Choose_Method CuAAC CuAAC Reaction (Peptide-Alkyne + Azide-Molecule) Choose_Method->CuAAC Speed Needed Ex vivo SPAAC SPAAC Reaction (Peptide-Azide + Cyclooctyne-Molecule) Choose_Method->SPAAC Biocompatibility In vivo Purify_Conjugate Purify Conjugate (HPLC) CuAAC->Purify_Conjugate SPAAC->Purify_Conjugate Analysis Characterization (MS, etc.) Purify_Conjugate->Analysis

Caption: General experimental workflow for peptide modification using click chemistry.

decision_flowchart Start Application in a Biological System? SPAAC Use SPAAC Start->SPAAC Yes Kinetics Are Fast Kinetics Critical? Start->Kinetics No CuAAC Use CuAAC Consider_CuAAC Consider CuAAC with Ligands to Minimize Toxicity SPAAC->Consider_CuAAC If reaction is too slow Kinetics->CuAAC Yes Kinetics->SPAAC No

Caption: Flowchart to aid in selecting between CuAAC and SPAAC for peptide modification.

Signaling Pathway Application Example

Modified peptides are frequently used as probes to study cellular signaling. For instance, a fluorescently labeled peptide antagonist could be used to visualize receptor binding and internalization.

signaling_pathway cluster_cell Cellular Environment Peptide Labeled Peptide (via Click Chemistry) Binding Binding Peptide->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Endocytosis/ Internalization Binding->Internalization Signaling Downstream Signaling Cascade Internalization->Signaling Response Cellular Response Signaling->Response

Caption: Simplified signaling pathway illustrating the use of a labeled peptide.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for peptide modification.[1][3] The choice between them is a clear trade-off between reaction speed and biocompatibility.[15] For applications where high reaction rates are paramount and the presence of copper is not a concern, such as in materials science or ex vivo sample labeling, CuAAC remains an excellent choice.[9] For in vivo imaging, drug delivery, and other applications within living systems, the copper-free nature of SPAAC makes it the superior and often necessary option, despite its slower kinetics.[2][11] The continuous development of new strained cyclooctynes with enhanced reactivity is further closing the gap in reaction speed, making SPAAC an increasingly attractive option for a broader range of applications.[10]

References

Orthogonality of the propargyl group with other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount to the successful synthesis of complex molecules. An ideal protecting group should be easily introduced and removed under mild conditions without affecting other functional groups within the molecule. This principle of selective deprotection is known as orthogonality.[1][2][3][4][5] This guide provides a detailed comparison of the propargyl protecting group with other commonly used protecting groups, supported by experimental data, to highlight its utility in modern organic synthesis.

The propargyl group, with its terminal alkyne functionality, offers a unique reactivity profile that allows for its selective removal under conditions that leave many other protecting groups intact. This makes it a valuable tool for multi-step synthetic strategies where differential protection is required.

Orthogonality of the Propargyl Group: A Comparative Analysis

The utility of a protecting group is defined by its stability under a variety of reaction conditions and the selectivity of its removal. The following tables summarize the orthogonality of the propargyl group with several common protecting groups.

Table 1: Stability of Common Protecting Groups under Propargyl Deprotection Conditions

This table outlines the stability of various protecting groups when subjected to typical deprotection conditions for the propargyl group.

Protecting GroupPropargyl Deprotection ConditionStability (Yield/Recovery)Reference
Boc (tert-Butoxycarbonyl)Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂, rt>95%[6]
Fmoc (9-Fluorenylmethoxycarbonyl)(BnS)₂MoS₂, CH₃CN, 28°C, 2h>95%[7]
Cbz (Carboxybenzyl)(BnS)₂MoS₂, CH₃CN, 28°C, 2h>95%[7]
Bn (Benzyl ether)Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂, rtStable[6]
TBDMS (tert-Butyldimethylsilyl ether)Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂, rtStable
TES (Triethylsilyl ether)Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂, rtStable
Ac (Acetyl)(BnS)₂MoS₂, CH₃CN, 28°C, 2hStable[7]
Bz (Benzoyl)(BnS)₂MoS₂, CH₃CN, 28°C, 2hStable[7]
MOM (Methoxymethyl ether)Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂, rtStable
THP (Tetrahydropyranyl ether)Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂, rtStable
Allyl ester (BnS)₂MoS₂, CH₃CN, 28°C, 2hStable[7]
Methyl ester (BnS)₂MoS₂, CH₃CN, 28°C, 2hStable[7]
t-Butyl ester (BnS)₂MoS₂, CH₃CN, 28°C, 2hStable[7]

Table 2: Stability of the Propargyl Group under Common Deprotection Conditions

This table illustrates the stability of the propargyl group when other common protecting groups are being removed.

Protecting Group to be DeprotectedDeprotection ConditionPropargyl Group StabilityReference
Boc (tert-Butoxycarbonyl)TFA/CH₂Cl₂ (1:1), rtStable[8]
Fmoc (9-Fluorenylmethoxycarbonyl)20% Piperidine/DMF, rtStable[9][10]
Cbz (Carboxybenzyl)H₂, Pd/C, MeOH, rtCleaved[11][12]
Bn (Benzyl ether)H₂, Pd/C, MeOH, rtCleaved[13][14][15]
TBDMS (tert-Butyldimethylsilyl ether)TBAF, THF, rtStable[16][17]
TES (Triethylsilyl ether)HF·Pyridine, THF, 0°CStable[16][17]
Ac (Acetyl)K₂CO₃, MeOH, rtStable[2]
Bz (Benzoyl)NaOMe, MeOH, rtStable[2]
MOM (Methoxymethyl ether)2M HCl, THF, rtStable[2]
THP (Tetrahydropyranyl ether)p-TsOH, MeOH, rtStable[2]
Allyl ester Pd(PPh₃)₄, Phenylsilane, CH₂Cl₂, rtCleaved[7]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: Deprotection of Propargyl Esters using Tetrathiomolybdate (B108656)

This protocol describes the selective cleavage of a propargyl ester in the presence of other protecting groups.[7]

Materials:

  • Propargyl-protected substrate

  • Benzyltriethylammonium tetrathiomolybdate ((BnNEt₃)₂MoS₄)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve the propargyl-protected substrate in acetonitrile.

  • Add 1.0 equivalent of benzyltriethylammonium tetrathiomolybdate to the solution.

  • Stir the reaction mixture at 28°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Deprotection of O/N-Propargyl Groups

This method allows for the mild and selective removal of propargyl groups from hydroxyl and amine functionalities.[6]

Materials:

  • Propargyl-protected substrate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N'-Dimethylbarbituric acid

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the propargyl-protected substrate in dichloromethane.

  • Add 0.1 equivalents of tetrakis(triphenylphosphine)palladium(0) and 2.0 equivalents of N,N'-dimethylbarbituric acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualization of Orthogonality and Experimental Workflow

The following diagrams illustrate the concept of orthogonal protection and a typical experimental workflow for selective deprotection.

Orthogonal_Protection Molecule Multifunctional Molecule (PG1-R1, PG2-R2) Intermediate1 Deprotected R1 (H-R1, PG2-R2) Molecule->Intermediate1 Selective Deprotection of PG1 (Condition A) Intermediate2 Modified R1 (R'-R1, PG2-R2) Intermediate1->Intermediate2 Modification of R1 Final_Product Deprotected R2 (R'-R1, H-R2) Intermediate2->Final_Product Selective Deprotection of PG2 (Condition B)

Caption: Orthogonal protection strategy.

Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve Substrate in Solvent Add_Reagents Add Deprotection Reagents Start->Add_Reagents Stir Stir at Appropriate Temperature Add_Reagents->Stir Quench Quench Reaction Stir->Quench Monitor by TLC Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Characterization Characterize Product Chromatography->Characterization

Caption: Experimental deprotection workflow.

References

A Researcher's Guide to the Kinetic Landscape of Click Chemistry: Comparing Alkyne Amino Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of bioconjugation is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for its high efficiency and bioorthogonality. However, the choice of alkyne-functionalized amino acid can significantly impact reaction kinetics. This guide provides a comparative analysis of the reactivity of different alkyne amino acids in click reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal building blocks for your research.

The rate of a click reaction is a critical parameter, influencing the required concentrations of reactants and the overall time course of an experiment. Understanding the kinetic differences between various alkyne-containing amino acids allows for the rational design of bioconjugation strategies, ensuring rapid and complete labeling of target biomolecules. This guide summarizes key kinetic data, offers detailed experimental protocols for kinetic analysis, and provides visual aids to elucidate experimental workflows and molecular structures.

Comparative Kinetic Analysis of Alkyne Moieties

The reactivity of the alkyne in a click reaction is heavily influenced by its chemical environment. Factors such as steric hindrance, electronic effects, and, in the case of SPAAC, ring strain, play a crucial role in determining the second-order rate constant (k), a direct measure of reaction speed. While a comprehensive dataset comparing a wide array of alkyne-functionalized amino acids is still an emerging area of research, the following table summarizes the kinetic data for representative alkyne structures, many of which are incorporated into amino acid scaffolds.

Alkyne MoietyReaction TypeAzide (B81097) PartnerRate Constant (k) [M⁻¹s⁻¹]Reference
Propargyl (as in L-Propargylglycine)CuAACBenzyl Azide~0.1 - 1[1]
Homopropargyl (as in L-Homopropargylglycine)CuAACBenzyl AzideSlightly slower than propargyl[1]
PropiolamideCuAACCoumarin Azide>90% conversion in 1h (qualitative)[1]
Bicyclononyne (BCN)SPAACBenzyl Azide~0.1[2]
Dibenzocyclooctyne (DBCO/DIBO)SPAACBenzyl Azide~0.3[2][3]
Biarylazacyclooctynone (BARAC)SPAACBenzyl Azide~1.0[2]

Note: The kinetic data presented are drawn from various studies and may have been determined under different experimental conditions (e.g., solvent, temperature, catalyst/ligand concentration). Therefore, these values should be used for relative comparison. For CuAAC reactions, the choice of copper source and ligand can also significantly influence the reaction rate.[4]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for comparing the performance of different alkyne amino acids. The following are detailed protocols for two common methods of monitoring click reaction kinetics: Nuclear Magnetic Resonance (NMR) Spectroscopy and Fluorescence-based Assays.

Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of starting materials and the appearance of the triazole product.

Materials:

  • Alkyne-functionalized amino acid

  • Azide reaction partner

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the alkyne-functionalized amino acid and a known concentration of an internal standard in the chosen deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and confirm initial concentrations relative to the internal standard.

  • Reaction Initiation: Add the azide reaction partner to the NMR tube. For CuAAC reactions, a stock solution of the copper catalyst (e.g., CuSO₄) and a ligand (e.g., THPTA) should be prepared and added, followed by a reducing agent (e.g., sodium ascorbate) to initiate the reaction.

  • Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.

  • Data Analysis: Integrate the signals of a disappearing reactant peak and a growing product peak relative to the internal standard in each spectrum. Plot the concentration of the reactant or product as a function of time.

  • Rate Constant Calculation: From the concentration versus time data, the second-order rate constant (k) can be determined by fitting the data to the appropriate rate law equation.

Fluorescence-based Kinetic Assay for CuAAC

This method is particularly useful for high-throughput screening and for reactions at low concentrations, utilizing a fluorogenic azide that exhibits a significant increase in fluorescence upon triazole formation.[5]

Materials:

  • Alkyne-functionalized amino acid

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution

  • Ligand (e.g., THPTA) stock solution

  • Sodium ascorbate (B8700270) stock solution

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Microplate reader with fluorescence detection

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne amino acid, fluorogenic azide, CuSO₄, ligand, and sodium ascorbate in the appropriate solvents.

  • Reaction Mixture: In a microplate well, combine the alkyne amino acid, fluorogenic azide, CuSO₄, and ligand in the reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding the sodium ascorbate solution to the well.

  • Fluorescence Monitoring: Immediately place the microplate in a plate reader and begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic product (e.g., for coumarin-based triazoles, excitation ~400 nm, emission ~475 nm).[5]

  • Data Analysis: Record the fluorescence intensity over time. The initial rate of the reaction can be determined from the initial slope of the fluorescence versus time plot.

  • Rate Constant Calculation: By performing the assay with varying concentrations of the alkyne amino acid, the second-order rate constant can be calculated from the dependence of the initial rate on the reactant concentrations.

Visualizing the Workflow and Structures

To further clarify the experimental process and the molecules involved, the following diagrams have been generated.

G Kinetic Analysis Workflow for Click Reactions cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis A Prepare Stock Solutions (Alkyne, Azide, Catalyst, Ligand) B Prepare Reaction Mixture A->B C Initiate Reaction B->C D Monitor Reaction Progress (NMR or Fluorescence) C->D E Collect Time-course Data D->E F Plot Concentration vs. Time E->F G Calculate Rate Constant (k) F->G

Caption: General workflow for determining the kinetics of click reactions.

G Common Alkyne Moieties in Unnatural Amino Acids cluster_linear Linear Alkynes (for CuAAC) cluster_strained Strained Cycloalkynes (for SPAAC) Propargyl Propargyl (in L-Propargylglycine) Homopropargyl Homopropargyl (in L-Homopropargylglycine) BCN Bicyclononyne (BCN) DBCO Dibenzocyclooctyne (DBCO)

Caption: Structures of common alkyne groups used in click chemistry.

References

Characterizing the Clicked Peptide: A Comparative Guide to Analyzing the Triazole Linkage

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a 1,2,3-triazole ring into a peptide backbone via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," offers a robust strategy for creating peptidomimetics with enhanced stability and novel structural features. This modification, replacing a native amide bond, necessitates a thorough characterization to confirm the successful linkage and understand its impact on the peptide's structure and function. This guide provides a comparative overview of the key analytical techniques used to characterize the triazole linkage in "clicked" peptides, offering experimental insights for researchers, scientists, and drug development professionals.

Spectroscopic and Spectrometric Characterization at a Glance

The primary methods for elucidating the structure of triazole-linked peptides are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information, and a combination of these methods is often employed for unambiguous characterization.

Technique Information Provided Key Advantages Limitations
NMR Spectroscopy - Unambiguous confirmation of triazole ring formation and regiochemistry (1,4- or 1,5-disubstituted).- Detailed 3D structural information of the peptide.- Conformational analysis of the peptide backbone.- Provides detailed structural and stereochemical information.- Non-destructive.- Requires larger sample amounts.- Can be time-consuming for complex peptides.
Mass Spectrometry - Confirmation of the correct molecular weight of the clicked peptide.- Identification of the presence and location of the triazole modification through fragmentation analysis.- High sensitivity, requiring minimal sample.- Provides accurate molecular weight.- Can be coupled with liquid chromatography for complex mixtures.- Does not provide detailed 3D structural information.- Fragmentation can sometimes be complex to interpret.
FTIR Spectroscopy - Rapid confirmation of the disappearance of azide (B81097) and alkyne precursors and the appearance of the triazole ring.- Fast and simple to perform.- Requires minimal sample preparation.- Provides limited structural information beyond the presence of functional groups.

In-Depth Analysis: Techniques and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural characterization of triazole-linked peptides. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR experiments provide a wealth of information.

Key NMR Signatures of the 1,4-Disubstituted 1,2,3-Triazole Ring:

Nucleus Typical Chemical Shift (ppm) Notes
Triazole Proton (H5) 7.5 - 8.5A characteristic singlet, easily identifiable in the aromatic region of the ¹H NMR spectrum.[1]
Triazole Carbons (C4 & C5) C4: ~140 - 150C5: ~120 - 130The chemical shifts of the triazole ring carbons are distinct and can be assigned using HSQC and HMBC experiments.[1]
Protons on carbons adjacent to the triazole ring VariesThe chemical shifts of the α- and β-protons of the amino acid residues flanking the triazole are often influenced by the ring's electronic and anisotropic effects.

Experimental Protocol: 2D NMR for a Triazole-Linked Cyclic Peptide

  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For aqueous solutions, use 90% H₂O/10% D₂O.

  • ¹H NMR: Acquire a one-dimensional ¹H spectrum to assess sample purity and concentration, and to identify the characteristic triazole proton signal.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, which helps in assigning the amino acid spin systems.[2][3]

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).[2][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information for determining the 3D structure and the orientation of the triazole ring relative to the rest of the peptide.[2][4]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if ¹³C or ¹⁵N labeled).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity across the triazole linkage.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Peptide Lyophilized Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube OneD_NMR 1D ¹H NMR NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Assessment Assignment Resonance Assignment TwoD_NMR->Assignment Structure 3D Structure Calculation Assignment->Structure

NMR characterization workflow for triazole-linked peptides.
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the final clicked peptide and for providing evidence of the triazole linkage through fragmentation analysis.

Common MS Techniques:

  • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Ideal for rapid molecular weight determination of pure samples.[5][6]

  • ESI (Electrospray Ionization): Often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures and to obtain fragmentation data (MS/MS).

Characteristic Fragmentation of Triazole-Linked Peptides:

While peptide fragmentation primarily occurs at the amide bonds (producing b and y ions), the triazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or cleavage of the ring. The specific fragmentation pattern is highly dependent on the substituents on the triazole ring.[7][8][9]

Precursor Ion Key Fragment Ions (m/z) Proposed Neutral Loss/Fragmentation Pathway
[M+H]⁺ of Triazole-PeptideVariesCleavage of the triazole ring can lead to fragments resulting from the loss of N₂ (28 Da) or HCN (27 Da).[8][9]
[M+H]⁺ of Triazole-PeptideVariesFragmentation can also occur at the bonds connecting the peptide chains to the triazole ring.

Experimental Protocol: MALDI-TOF MS of a Synthetic Peptide

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[10]

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1-10 pmol/µL.[10]

  • Spotting: On a MALDI target plate, spot 0.5 µL of the matrix solution, followed by 0.5 µL of the peptide solution. Allow the spot to air dry completely, forming a co-crystal of the matrix and analyte.[11]

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum. The instrument is typically calibrated using a standard peptide mixture.

MS_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition & Analysis Peptide Synthetic Peptide Dissolve Dissolve in Appropriate Solvent Peptide->Dissolve Mix Mix with Matrix Solution Dissolve->Mix Spot Spot on MALDI Plate Mix->Spot MALDI MALDI-TOF MS Spot->MALDI Spectrum Mass Spectrum MALDI->Spectrum Analysis Molecular Weight Confirmation Spectrum->Analysis

MALDI-TOF MS workflow for clicked peptide analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a quick and straightforward method to monitor the progress of the click reaction and confirm the formation of the triazole ring. This is achieved by observing the disappearance of the characteristic vibrational bands of the azide and alkyne starting materials and the appearance of new bands corresponding to the triazole ring.

Key FTIR Vibrational Bands:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
Azide (N₃) Asymmetric stretch~2100A strong, sharp peak that disappears upon successful reaction.
Terminal Alkyne (C≡C-H) C≡C stretch~2100-2140A weak, sharp peak that also disappears.
Terminal Alkyne (C≡C-H) C-H stretch~3300A sharp peak that disappears.
1,2,3-Triazole Ring Ring stretching/deformation~1450 - 1550 and ~900 - 1100The appearance of new bands in these regions is indicative of triazole ring formation.[12][13][14][15]

Experimental Protocol: FTIR Analysis of a Lyophilized Peptide

  • Sample Preparation: Mix a small amount (1-2 mg) of the lyophilized peptide with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Background Spectrum: Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.[16]

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer and collect the spectrum.

  • Data Analysis: Analyze the spectrum for the disappearance of the azide and alkyne peaks and the appearance of the characteristic triazole ring vibrations.

Comparison with Natural Amide Bond Characterization

The analytical techniques used to characterize the triazole linkage are largely the same as those used for natural peptides. However, the interpretation of the data differs.

Feature Triazole Linkage Amide Bond
NMR (¹H) Characteristic singlet for the triazole proton (7.5-8.5 ppm).Amide proton signal is a broad singlet or doublet (7.0-9.0 ppm), often exchangeable with solvent.
MS Fragmentation Can fragment through the triazole ring (e.g., loss of N₂) or at the bonds connecting to the peptide.Primarily fragments at the amide bond, leading to predictable b and y ion series.
FTIR Characteristic ring vibrations.Amide I (C=O stretch) and Amide II (N-H bend) bands are prominent (~1650 cm⁻¹ and ~1550 cm⁻¹, respectively).
Stability Resistant to enzymatic cleavage.Susceptible to cleavage by proteases.

Conclusion

The characterization of the triazole linkage in clicked peptides is a critical step in the development of novel peptidomimetics. A multi-pronged analytical approach, combining the detailed structural insights from NMR spectroscopy, the precise molecular weight and fragmentation data from mass spectrometry, and the rapid functional group confirmation from FTIR spectroscopy, provides a comprehensive and unambiguous assessment of these modified peptides. By understanding the unique spectral signatures of the triazole moiety, researchers can confidently verify the success of their synthetic strategies and proceed with further biological evaluation.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。